Ac-RYYRWK-NH2 TFA
Description
Structure
2D Structure
Properties
Molecular Formula |
C51H70F3N15O11 |
|---|---|
Molecular Weight |
1126.2 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-5-(diaminomethylideneamino)pentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-6-aminohexanamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C49H69N15O9.C2HF3O2/c1-28(65)59-37(11-6-22-56-48(52)53)43(69)62-40(25-30-15-19-33(67)20-16-30)46(72)63-39(24-29-13-17-32(66)18-14-29)45(71)61-38(12-7-23-57-49(54)55)44(70)64-41(26-31-27-58-35-9-3-2-8-34(31)35)47(73)60-36(42(51)68)10-4-5-21-50;3-2(4,5)1(6)7/h2-3,8-9,13-20,27,36-41,58,66-67H,4-7,10-12,21-26,50H2,1H3,(H2,51,68)(H,59,65)(H,60,73)(H,61,71)(H,62,69)(H,63,72)(H,64,70)(H4,52,53,56)(H4,54,55,57);(H,6,7)/t36-,37-,38-,39-,40-,41-;/m0./s1 |
InChI Key |
IIVXGPHKYHMNLB-UCTQLVHTSA-N |
Isomeric SMILES |
CC(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N[C@@H](CCCCN)C(=O)N.C(=O)(C(F)(F)F)O |
Canonical SMILES |
CC(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CCCCN)C(=O)N.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide on the Core Mechanism of Action of Ac-RYYRWK-NH2 TFA
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ac-RYYRWK-NH2, a synthetic hexapeptide, is a potent and selective partial agonist for the Nociceptin/Orphanin FQ (N/OFQ) receptor (NOP), a G protein-coupled receptor with a wide range of physiological and pathological roles. This technical guide provides a comprehensive overview of the mechanism of action of Ac-RYYRWK-NH2, detailing its interaction with the NOP receptor, the subsequent intracellular signaling cascades, and its observed in vivo effects. The information presented herein is intended to support researchers, scientists, and drug development professionals in their exploration of NOP receptor modulation for therapeutic purposes.
Core Mechanism of Action: Potent and Selective Partial Agonism at the NOP Receptor
Ac-RYYRWK-NH2 acts as a potent and selective partial agonist at the NOP receptor.[1] Its primary mechanism of action involves binding to the NOP receptor and eliciting a cellular response that is intermediate between that of a full agonist and a neutral antagonist.
Binding Affinity and Selectivity
Radioligand binding assays have demonstrated the high affinity of Ac-RYYRWK-NH2 for the NOP receptor. The trifluoroacetate (TFA) salt form of the peptide is commonly used in research.
| Parameter | Value | Species/Tissue | Reference |
| Ki | 0.71 nM | - | [2] |
| Kd | 0.071 nM | Rat cortical membranes | [3] |
| IC50 (μ-opioid) | > 4000 nM | - | [2] |
| IC50 (δ-opioid) | > 4000 nM | - | [2] |
| IC50 (κ-opioid) | > 4000 nM | - | [2] |
Table 1: Binding affinity and selectivity of Ac-RYYRWK-NH2 for the NOP receptor and other opioid receptors.
The data clearly indicates that Ac-RYYRWK-NH2 possesses a high affinity for the NOP receptor and exhibits exceptional selectivity over the classical opioid receptors (μ, δ, and κ).
Intracellular Signaling Pathways
Upon binding of Ac-RYYRWK-NH2, the NOP receptor initiates a cascade of intracellular signaling events, primarily through its coupling to Gαi/o proteins. The partial agonist nature of Ac-RYYRWK-NH2 means that it activates these pathways to a lesser extent than the endogenous full agonist, N/OFQ. The observed efficacy (α value) of Ac-RYYRWK-NH2 is typically in the range of 0.5–0.8 in several in vitro assays, though its pharmacological behavior can vary depending on the specific experimental system.[4]
Figure 1: Signaling pathway of Ac-RYYRWK-NH2 via the NOP receptor.
Key downstream effects of NOP receptor activation by Ac-RYYRWK-NH2 include:
-
Inhibition of Adenylyl Cyclase: This leads to a decrease in intracellular cyclic AMP (cAMP) levels.
-
Modulation of Ion Channels: Activation of inwardly rectifying potassium (K+) channels and inhibition of voltage-gated calcium (Ca2+) channels, resulting in neuronal hyperpolarization and reduced neurotransmitter release.
-
Activation of Mitogen-Activated Protein Kinase (MAPK) Pathways: This includes the activation of ERK1/2, p38 MAPK, and JNK, which are involved in regulating various cellular processes such as gene expression and cell survival.
-
β-Arrestin Recruitment: This can lead to receptor desensitization, internalization, and the initiation of G protein-independent signaling pathways.
In Vivo Effects: Stimulation of Food Intake
In vivo studies have demonstrated that Ac-RYYRWK-NH2 increases food intake. This effect is consistent with the known role of the NOP receptor system in the regulation of appetite and feeding behavior. The precise neuronal circuits and downstream mediators involved in this orexigenic effect of Ac-RYYRWK-NH2 warrant further investigation.
Experimental Protocols
Radioligand Binding Assay for NOP Receptor
This protocol is adapted from studies utilizing [3H]ac-RYYRWK-NH2.[3]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Nociceptin/Orphanin FQ Receptor Structure, Signaling, Ligands, Functions, and Interactions with Opioid Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [3H]ac-RYYRWK-NH2, a novel specific radioligand for the nociceptin/orphanin FQ receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. iris.unife.it [iris.unife.it]
Ac-RYYRWK-NH2 TFA: A Selective NOP Partial Agonist - An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the peptide Ac-RYYRWK-NH2 TFA, a potent and selective partial agonist for the Nociceptin/Orphanin FQ (N/OFQ) peptide (NOP) receptor. This document consolidates key quantitative data, details experimental methodologies for its characterization, and visualizes relevant biological pathways and workflows.
Introduction
Ac-RYYRWK-NH2 is a synthetic hexapeptide that has demonstrated high affinity and selectivity for the NOP receptor, also known as the opioid receptor-like 1 (ORL1) receptor.[1][2] Unlike classical opioid receptors (μ, δ, and κ), the NOP receptor and its endogenous ligand, N/OFQ, constitute a distinct signaling system implicated in a wide range of physiological and pathological processes, including pain modulation, anxiety, depression, and reward pathways. Ac-RYYRWK-NH2 has been characterized as a partial agonist, exhibiting the ability to activate the NOP receptor but with a lower maximal effect compared to the endogenous full agonist, N/OFQ.[3] This property makes it a valuable tool for dissecting NOP receptor function and a potential lead compound for the development of novel therapeutics with a nuanced modulatory effect on this important receptor system.
Quantitative Pharmacological Data
The following tables summarize the key in vitro pharmacological parameters of Ac-RYYRWK-NH2 at the NOP receptor.
Table 1: Receptor Binding Affinity
| Ligand | Receptor | Preparation | Kd (nM) | Bmax (fmol/mg protein) | Reference |
| [3H]Ac-RYYRWK-NH2 | Rat NOP | Cortical Membranes | 0.071 ± 0.018 | 22 ± 2 | [1] |
Note: Ac-RYYRWK-NH2 has been shown to have no affinity for μ-, κ-, or δ-opioid receptors.[1][2]
Table 2: Functional Activity (GTPγS Binding Assay)
| Ligand | Preparation | Emax (% of Nociceptin) | Reference |
| Ac-RYYRWK-NH2 | Rat Frontal Cortex (CTX) | 96% | [3] |
| Ac-RYYRWK-NH2 | CHO cells expressing NOP | 202% | [3] |
Note: The Emax value represents the maximal stimulation of [35S]GTPγS binding relative to the endogenous full agonist, Nociceptin.
Table 3: Functional Activity (cAMP Inhibition Assay)
| Ligand | Preparation | % Inhibition of cAMP Production | Reference |
| Ac-RYYRWK-NH2 | CHO cells expressing NOP | 58% | [3] |
| Nociceptin | CHO cells expressing NOP | 77% | [3] |
Signaling Pathways and Experimental Workflows
Visual representations of the NOP receptor signaling cascade and the experimental procedures used to characterize Ac-RYYRWK-NH2 are provided below.
NOP Receptor Signaling Pathway
References
- 1. [3H]ac-RYYRWK-NH2, a novel specific radioligand for the nociceptin/orphanin FQ receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. In vitro characterization of Ac-RYYRWK-NH(2), Ac-RYYRIK-NH(2) and [Phe1Psi(CH(2)-NH)Gly2] nociceptin(1-13)NH(2) at rat native and recombinant ORL(1) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Binding Affinity and Kinetics of Ac-RYYRWK-NH2 TFA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ac-RYYRWK-NH2 is a synthetic hexapeptide that has garnered significant interest within the scientific community for its potent and selective interaction with the nociceptin/orphanin FQ (N/OFQ) receptor, also known as the opioid receptor-like 1 (ORL1) receptor. This receptor is the fourth member of the opioid receptor family and is implicated in a wide range of physiological processes, including pain modulation, anxiety, and reward pathways. Ac-RYYRWK-NH2 acts as a partial agonist at the N/OFQ receptor, making it a valuable tool for elucidating the receptor's function and a potential lead compound for the development of novel therapeutics. This technical guide provides a comprehensive overview of the binding affinity and kinetics of Ac-RYYRWK-NH2, including detailed experimental protocols and a summary of key quantitative data.
Core Target: The Nociceptin/Orphanin FQ (NOP/ORL1) Receptor
Ac-RYYRWK-NH2 exerts its effects by binding to the N/OFQ receptor, a G protein-coupled receptor (GPCR). Unlike classical opioid receptors, the N/OFQ receptor does not bind traditional opioid ligands like morphine with high affinity. The endogenous ligand for the N/OFQ receptor is the 17-amino acid neuropeptide, nociceptin/orphanin FQ.
Quantitative Binding and Functional Data
The binding affinity and functional potency of Ac-RYYRWK-NH2 have been characterized in various in vitro systems. The following tables summarize the key quantitative data from radioligand binding and functional assays.
Table 1: Radioligand Binding Affinity of Ac-RYYRWK-NH2
| Radioligand | Preparation | Kd (nM) | Bmax (fmol/mg protein) | Reference |
| [3H]Ac-RYYRWK-NH2 | Rat cortical membranes | 0.071 ± 0.018 | 22 ± 2 | [1] |
Kd: Dissociation constant, a measure of binding affinity (lower Kd indicates higher affinity). Bmax: Maximum number of binding sites.
Table 2: Functional Activity of Ac-RYYRWK-NH2 in [35S]GTPγS Binding Assays
| Preparation | Agonist | pEC50 | Emax (%) | Reference |
| Rat Frontal Cortex Membranes | Ac-RYYRWK-NH2 | - | 96 | [2] |
| CHO cells expressing rat ORL1 | Ac-RYYRWK-NH2 | - | 202 | [2] |
pEC50: The negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect. Emax: Maximum effect produced by the ligand, expressed as a percentage of the effect produced by the endogenous ligand nociceptin.
Table 3: Inhibitory Activity of Ac-RYYRWK-NH2 in Competition Binding Assays
| Preparation | Radioligand | pKi | Reference |
| Rat Frontal Cortex Membranes | [3H]nociceptin | ~9.0 (estimated) | [2] |
| CHO cells expressing rat ORL1 | [3H]nociceptin | ~9.0 (estimated) | [2] |
pKi: The negative logarithm of the inhibition constant (Ki), indicating the potency of a ligand in inhibiting the binding of a radioligand. The pKi values are estimated from the reported identical affinities to nociceptin in the cited study.
Signaling Pathway of the N/OFQ (ORL1) Receptor
Upon binding of an agonist like Ac-RYYRWK-NH2, the N/OFQ receptor activates intracellular signaling cascades primarily through the Gi/o family of G proteins. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. The activated G protein βγ subunits can also modulate other effectors, such as ion channels.
Caption: NOP/ORL1 Receptor Signaling Pathway.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections provide generalized, yet detailed, protocols for the key experiments used to characterize the binding and function of Ac-RYYRWK-NH2.
Note: The specific, detailed protocols as performed in the cited literature for Ac-RYYRWK-NH2 could not be obtained. The following represent standard, robust methods for these types of assays.
Radioligand Binding Assay (Saturation Experiment)
This assay is used to determine the equilibrium dissociation constant (Kd) and the density of receptors (Bmax) in a given tissue or cell preparation.
Caption: Radioligand Saturation Binding Assay Workflow.
Detailed Methodology:
-
Membrane Preparation:
-
Dissect and homogenize the tissue of interest (e.g., rat cerebral cortex) in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) using a Polytron homogenizer.
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g for 20 minutes at 4°C) to pellet the membranes.
-
Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration using a standard method (e.g., Bradford assay).
-
-
Binding Assay:
-
Set up assay tubes containing a fixed amount of membrane protein (e.g., 100-200 µg).
-
Add increasing concentrations of the radiolabeled ligand (e.g., [3H]Ac-RYYRWK-NH2) to a series of tubes for total binding.
-
To a parallel set of tubes, add the same concentrations of radioligand along with a high concentration of unlabeled Ac-RYYRWK-NH2 (e.g., 1 µM) to determine non-specific binding.
-
Incubate the tubes at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
-
Separation and Counting:
-
Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) under vacuum.
-
Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding at each radioligand concentration.
-
Plot the specific binding data against the concentration of the radioligand.
-
Analyze the data using non-linear regression analysis to fit a one-site binding model and determine the Kd and Bmax values.
-
[35S]GTPγS Binding Assay
This functional assay measures the activation of G proteins by a GPCR agonist. The binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to Gα subunits is quantified as a measure of receptor activation.
Caption: [35S]GTPγS Binding Assay Workflow.
Detailed Methodology:
-
Membrane Preparation:
-
Prepare membranes from cells expressing the receptor of interest (e.g., CHO-ORL1 cells) or from native tissue as described in the radioligand binding assay protocol.
-
-
Binding Assay:
-
In assay tubes, combine membrane protein (e.g., 10-20 µg) with assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, pH 7.4) containing a fixed concentration of GDP (e.g., 10 µM) and [35S]GTPγS (e.g., 0.1 nM).
-
Add varying concentrations of Ac-RYYRWK-NH2 to stimulate G protein activation.
-
Include control tubes for basal activity (no agonist) and non-specific binding (with excess unlabeled GTPγS, e.g., 10 µM).
-
Incubate the tubes at a controlled temperature (e.g., 30°C) for a specific time (e.g., 60 minutes).
-
-
Separation and Counting:
-
Terminate the assay by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold wash buffer.
-
Quantify the filter-bound radioactivity by liquid scintillation counting.
-
-
Data Analysis:
-
Calculate the net agonist-stimulated binding by subtracting the basal binding from the binding observed at each agonist concentration.
-
Plot the stimulated [35S]GTPγS binding as a function of the agonist concentration.
-
Analyze the data using non-linear regression to a sigmoidal dose-response curve to determine the pEC50 and Emax values. The Emax is often expressed as a percentage of the stimulation produced by a saturating concentration of the endogenous agonist, nociceptin.
-
Conclusion
Ac-RYYRWK-NH2 is a potent and selective partial agonist of the N/OFQ (ORL1) receptor. Its high binding affinity and well-characterized functional activity make it an invaluable pharmacological tool for investigating the physiological and pathophysiological roles of the N/OFQ system. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working with this important peptide and its target receptor. Further studies exploring the in vivo effects and therapeutic potential of Ac-RYYRWK-NH2 and its analogs are warranted.
References
- 1. [3H]ac-RYYRWK-NH2, a novel specific radioligand for the nociceptin/orphanin FQ receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro characterization of Ac-RYYRWK-NH(2), Ac-RYYRIK-NH(2) and [Phe1Psi(CH(2)-NH)Gly2] nociceptin(1-13)NH(2) at rat native and recombinant ORL(1) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Ac-RYYRWK-NH2 TFA: A Deep Dive into its Structure-Activity Relationship for NOP Receptor Modulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The hexapeptide Ac-RYYRWK-NH2 is a potent and selective partial agonist for the Nociceptin/Orphanin FQ (N/OFQ) peptide receptor (NOP), also known as the ORL1 receptor.[1][2] This receptor system is implicated in a wide array of physiological processes, including pain modulation, anxiety, feeding behavior, and reward pathways. The unique pharmacological profile of Ac-RYYRWK-NH2, characterized by high affinity for the NOP receptor and selectivity over classical opioid receptors (μ, δ, κ), makes it and its analogs promising leads for the development of novel therapeutics.[1][2] This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of Ac-RYYRWK-NH2, presenting key quantitative data, detailed experimental protocols for its characterization, and visual representations of its signaling pathway and experimental evaluation.
Structure-Activity Relationship of Ac-RYYRWK-NH2 Analogs
The biological activity of Ac-RYYRWK-NH2 is highly dependent on its amino acid sequence and terminal modifications. Systematic studies involving amino acid substitution and truncation have revealed critical residues and structural features necessary for high-affinity binding and functional agonism at the NOP receptor.
Key Findings from Analog Studies:
-
N-Terminal Acetylation: The acetyl group at the N-terminus is crucial for activity. Its removal leads to a significant loss of binding affinity and functional potency.
-
Arginine at Position 1 (Arg1): This residue is a key determinant for high-affinity binding. Its replacement often results in a substantial decrease in activity.
-
Tyrosine Residues at Positions 2 and 3 (Tyr2, Tyr3): The aromatic side chains of these residues are important for receptor interaction.
-
Tryptophan at Position 5 (Trp5): Substitution of Tryptophan with Isoleucine at position 5 in the related antagonist peptide Ac-RYYRIK-NH2 has been shown to be a critical switch from antagonist to partial agonist activity, highlighting the importance of this position in determining the functional nature of the ligand.
-
C-Terminal Amidation: While not as critical as N-terminal acetylation, the C-terminal amide generally contributes to enhanced potency and stability.
The following table summarizes the quantitative data from studies on Ac-RYYRWK-NH2 and a key analog, Ac-RYYRIK-NH2, which acts as an antagonist, providing valuable insights into the structural determinants of agonism versus antagonism.
| Compound | Assay | Target | Species | Value | Units | Reference |
| Ac-RYYRWK-NH2 | Ki | NOP | - | 0.71 | nM | [2] |
| IC50 | μ, δ, κ | - | >4000 | nM | [2] | |
| Kd | NOP (ORL1) | Rat | 0.071 | nM | [1] | |
| Ac-RYYRIK-NH2 | pA2 (Antagonist Affinity) | NOP (ORL1) | Rat | 9.13 | - |
Experimental Protocols
The characterization of Ac-RYYRWK-NH2 and its analogs involves a suite of in vitro pharmacological assays to determine their binding affinity, functional activity, and selectivity. Below are detailed methodologies for key experiments.
Radioligand Binding Assay for NOP Receptor
This assay is used to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the NOP receptor.
Materials:
-
Membrane preparations from cells expressing the NOP receptor (e.g., CHO-hNOP cells).
-
Radioligand: [3H]-UFP-101 or [3H]-Nociceptin.
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgSO4, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Test compound (e.g., Ac-RYYRWK-NH2) at various concentrations.
-
Non-specific binding control: High concentration of unlabeled N/OFQ (1 μM).
-
Glass fiber filters (e.g., Whatman GF/B), pre-soaked in 0.5% polyethyleneimine (PEI).
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Thaw the cell membrane preparation on ice and resuspend in binding buffer.
-
In a 96-well plate, add the following to each well in a final volume of 0.5 mL:
-
Membrane protein (20-40 µg).
-
Varying concentrations of the test compound (e.g., 1 pM to 10 µM).
-
Radioligand at a concentration close to its Kd (e.g., ~0.8 nM [3H]-UFP-101).
-
For non-specific binding wells, add 1 µM unlabeled N/OFQ.
-
-
Incubate the plate for 60 minutes at room temperature with gentle agitation.
-
Terminate the reaction by rapid vacuum filtration through the pre-soaked glass fiber filters using a cell harvester.
-
Wash the filters three to four times with ice-cold wash buffer.
-
Place the filters in scintillation vials, add scintillation fluid, and allow to equilibrate.
-
Quantify the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the Ki value of the test compound using competitive binding analysis software (e.g., Prism).
[35S]GTPγS Binding Assay
This functional assay measures the activation of G-proteins coupled to the NOP receptor upon agonist binding. The binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to Gα subunits is quantified.
Materials:
-
Membrane preparations from cells expressing the NOP receptor.
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 1 mM MgCl2, 0.2 mM EGTA, 0.1% BSA, pH 7.4.
-
GDP (Guanosine diphosphate), typically 10-30 µM final concentration.
-
[35S]GTPγS, ~150 pM final concentration.
-
Test agonist (e.g., Ac-RYYRWK-NH2) at various concentrations.
-
Non-specific binding control: Unlabeled GTPγS (10 µM).
-
Filtration and counting materials as in the radioligand binding assay.
Procedure:
-
Prepare the membrane suspension in the assay buffer.
-
In a 96-well plate, add the following in a final volume of 0.5 mL:
-
Membrane protein (20-40 µg).
-
GDP.
-
Varying concentrations of the test agonist.
-
[35S]GTPγS.
-
For non-specific binding wells, add 10 µM unlabeled GTPγS.
-
-
Incubate the plate for 60 minutes at 30°C with gentle agitation.
-
Terminate the assay by vacuum filtration as described for the radioligand binding assay.
-
Wash the filters with ice-cold wash buffer.
-
Quantify the bound radioactivity by scintillation counting.
-
Calculate the agonist-stimulated [35S]GTPγS binding and determine the EC50 and Emax values by non-linear regression analysis.
Signaling Pathway and Experimental Workflow
NOP Receptor Signaling Pathway
Activation of the NOP receptor by an agonist like Ac-RYYRWK-NH2 initiates a cascade of intracellular events. The receptor is coupled to pertussis toxin-sensitive Gi/o proteins. Upon activation, the G-protein heterotrimer dissociates into Gαi/o and Gβγ subunits. The Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunits can modulate ion channels, such as activating G-protein-coupled inwardly rectifying potassium (GIRK) channels and inhibiting N-type calcium channels.
Caption: NOP Receptor (ORL1) signaling pathway upon agonist binding.
Experimental Workflow for SAR Analysis
The process of determining the structure-activity relationship for a series of Ac-RYYRWK-NH2 analogs follows a logical progression from synthesis to detailed pharmacological characterization.
Caption: Experimental workflow for SAR analysis of Ac-RYYRWK-NH2 analogs.
Conclusion
The hexapeptide Ac-RYYRWK-NH2 serves as a valuable pharmacological tool and a promising scaffold for the development of novel NOP receptor modulators. A thorough understanding of its structure-activity relationship is paramount for the rational design of new chemical entities with improved potency, selectivity, and desired functional properties (e.g., partial versus full agonism). The experimental protocols and workflows detailed in this guide provide a framework for the systematic evaluation of such compounds, ultimately facilitating the discovery of next-generation therapeutics targeting the NOP receptor system.
References
Ac-RYYRWK-NH2 TFA: A Technical Guide for Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the utility of the synthetic peptide Ac-RYYRWK-NH2 TFA in the field of neuroscience. This document provides a comprehensive overview of its primary molecular target, associated signaling pathways, and detailed experimental protocols for its characterization. Quantitative data are presented in a structured format to facilitate analysis and comparison.
Introduction to this compound
Ac-RYYRWK-NH2 is a synthetic hexapeptide that has been identified as a potent and selective partial agonist for the Nociceptin receptor, also known as the Opioid Receptor-Like 1 (ORL-1) or NOP receptor.[1] Its high affinity and selectivity make it a valuable pharmacological tool for investigating the physiological and pathophysiological roles of the Nociceptin/Orphanin FQ (N/OFQ) system in the central nervous system. While some sources suggest a potential interaction with the Neuropeptide Y4 receptor (NPY4-R), its primary and most well-characterized activity is at the NOP receptor.[2]
The Nociceptin/Orphanin FQ (N/OFQ) System
The N/OFQ system is a key neuromodulatory pathway in the brain, distinct from the classical opioid system. It consists of the endogenous peptide ligand, Nociceptin/Orphanin FQ (N/OFQ), and its cognate G protein-coupled receptor, the NOP receptor. This system is widely distributed throughout the central nervous system and is implicated in a diverse range of neurological functions, including:
-
Pain perception: Unlike classical opioids, the N/OFQ system can exert both hyperalgesic and analgesic effects depending on the context.
-
Mood and Emotion: It plays a significant role in the regulation of anxiety and depression-like behaviors.
-
Learning and Memory: The N/OFQ system is involved in modulating cognitive processes.
-
Reward and Motivation: It can influence the brain's reward pathways.
Given the multifaceted roles of the N/OFQ system, selective ligands like Ac-RYYRWK-NH2 are crucial for dissecting its complex contributions to brain function and disease.
Quantitative Data: Receptor Binding Profile
The selectivity of Ac-RYYRWK-NH2 for the NOP receptor over classical opioid receptors is a key feature that underscores its utility as a research tool. The following table summarizes its binding affinity.
| Ligand | Receptor | Preparation | Kd (nM) | Reference |
| [3H]Ac-RYYRWK-NH2 | NOP (ORL-1) | Rat cortical membranes | 0.071 | [1] |
| Ac-RYYRWK-NH2 | µ-opioid | Not specified | No affinity | [1] |
| Ac-RYYRWK-NH2 | κ-opioid | Not specified | No affinity | [1] |
| Ac-RYYRWK-NH2 | δ-opioid | Not specified | No affinity | [1] |
Signaling Pathways of the NOP Receptor
The NOP receptor is a member of the Gi/o family of G protein-coupled receptors (GPCRs). Upon activation by an agonist such as Ac-RYYRWK-NH2, it initiates a cascade of intracellular signaling events that ultimately modulate neuronal excitability.
Caption: NOP receptor signaling cascade.
Activation of the NOP receptor by Ac-RYYRWK-NH2 leads to:
-
Inhibition of adenylyl cyclase: This results in decreased intracellular levels of cyclic AMP (cAMP).
-
Inhibition of voltage-gated calcium channels (VGCCs): This reduces calcium influx, which is critical for neurotransmitter release.
-
Activation of G protein-coupled inwardly rectifying potassium (GIRK) channels: This leads to potassium efflux and hyperpolarization of the neuronal membrane, making it less likely to fire an action potential.
Collectively, these actions lead to a reduction in neuronal excitability.
Experimental Protocols
To characterize the interaction of Ac-RYYRWK-NH2 with the NOP receptor, several standard pharmacological assays can be employed.
Radioligand Binding Assay
This protocol is designed to determine the binding affinity (Kd) and density (Bmax) of Ac-RYYRWK-NH2 for the NOP receptor.
Methodology:
-
Membrane Preparation: Homogenize rat cortical tissue in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuge to pellet the membranes. Wash the pellet multiple times by resuspension and centrifugation.
-
Assay Setup: In a 96-well plate, add the membrane preparation, a radiolabeled ligand (e.g., [3H]Nociceptin), and varying concentrations of the unlabeled competitor ligand (Ac-RYYRWK-NH2). For saturation binding, use increasing concentrations of the radiolabeled Ac-RYYRWK-NH2.
-
Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. The filters will trap the membranes with the bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Analyze the data using non-linear regression to determine the Kd and Bmax for saturation experiments, or the IC50 for competition experiments, which can be converted to a Ki value.
Functional Assay: cAMP Accumulation Assay
This protocol measures the ability of Ac-RYYRWK-NH2 to inhibit adenylyl cyclase activity, confirming its agonist or partial agonist nature.
Methodology:
-
Cell Culture: Culture cells stably expressing the human NOP receptor (e.g., CHO-hNOP cells).
-
Assay Setup: Seed the cells in a 96-well plate. On the day of the experiment, pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Stimulation: Stimulate the cells with a fixed concentration of forskolin (an adenylyl cyclase activator) in the presence of varying concentrations of Ac-RYYRWK-NH2.
-
Lysis and Detection: After incubation, lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA).
-
Data Analysis: Plot the cAMP concentration against the log concentration of Ac-RYYRWK-NH2. Fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and the Emax (efficacy) relative to a full agonist.
References
Ac-RYYRWK-NH2 TFA: A Technical Guide to its Role in the Nociceptin System
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of Ac-RYYRWK-NH2 trifluoroacetate (TFA), a potent and selective hexapeptide partial agonist for the nociceptin opioid peptide (NOP) receptor, also known as the orphanin FQ (N/OFQ) receptor or ORL-1. This document details its synthesis, physicochemical properties, and its intricate role within the nociceptin system. We present a comprehensive analysis of its binding affinity and functional activity, supported by quantitative data from various in vitro assays. Detailed experimental protocols for key assays are provided, alongside an exploration of the downstream signaling pathways modulated by this peptide. Furthermore, the critical role of the trifluoroacetate counter-ion is discussed, offering guidance for its consideration in experimental design and data interpretation. This guide is intended to be a valuable resource for researchers and professionals engaged in the study of the nociceptin system and the development of novel therapeutics targeting the NOP receptor.
Introduction
The nociceptin system, comprising the NOP receptor and its endogenous ligand nociceptin/orphanin FQ (N/OFQ), is a key player in a multitude of physiological and pathological processes, including pain modulation, anxiety, depression, and reward. Ac-RYYRWK-NH2 has emerged as a valuable pharmacological tool for elucidating the complexities of this system. It is a synthetic hexapeptide that acts as a potent and selective partial agonist at the NOP receptor.[1][2] Its selectivity is a key feature, as it displays no significant affinity for the classical opioid receptors (μ, δ, and κ), allowing for the specific investigation of NOP receptor function.[2][3] The trifluoroacetate (TFA) salt form is common for synthetic peptides due to its use in purification, and understanding its potential influence is crucial for accurate experimental interpretation.[4][5]
Physicochemical Properties and Synthesis
Physicochemical Characteristics
| Property | Value | Reference |
| Molecular Formula | C49H69N15O9 | [3] |
| Molecular Weight | 1012.17 g/mol | [3] |
| Sequence | Ac-Arg-Tyr-Tyr-Arg-Trp-Lys-NH2 | [3] |
| CAS Number | 200959-47-3 | [3] |
| Formulation | Typically supplied as a trifluoroacetate (TFA) salt | [6] |
Synthesis and Purification
Ac-RYYRWK-NH2 is synthesized using standard solid-phase peptide synthesis (SPPS) protocols, typically employing Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
Synthesis Workflow:
The peptide is assembled on a solid support resin, with each amino acid being added sequentially after the deprotection of the N-terminal Fmoc group of the preceding residue. Following the assembly of the peptide chain and N-terminal acetylation, the peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously using a cleavage cocktail containing a high concentration of trifluoroacetic acid (TFA).
Purification is typically achieved by reverse-phase high-performance liquid chromatography (RP-HPLC), utilizing a gradient of acetonitrile in water with TFA as an ion-pairing agent. The purified peptide is then lyophilized to yield the final product as a TFA salt. Quality control is performed using mass spectrometry to confirm the molecular weight and analytical RP-HPLC to assess purity.
The Role of the Trifluoroacetate (TFA) Counter-ion
Trifluoroacetic acid is integral to the synthesis and purification of many synthetic peptides, resulting in the final product being a TFA salt.[4] It is crucial for researchers to be aware that the TFA counter-ion can have biological effects.[1][7] Studies have shown that TFA can influence cell proliferation and may act as an allosteric modulator of certain receptors.[1][4] Therefore, when designing and interpreting experiments with this compound, the potential contribution of the TFA counter-ion to the observed effects should be considered. For sensitive in vivo or cell-based assays, exchanging the TFA counter-ion for a more biologically inert one, such as acetate or hydrochloride, may be advisable.[4][5]
Role in the Nociceptin System
Ac-RYYRWK-NH2 is a potent and selective partial agonist at the NOP receptor.[2] Its high affinity and selectivity make it an invaluable tool for probing the function of the nociceptin system.
Binding Affinity
Ac-RYYRWK-NH2 exhibits high affinity for the NOP receptor. Radioligand binding studies have demonstrated its potent ability to displace the binding of labeled nociceptin analogues.
| Assay Type | Preparation | Radioligand | Ki / Kd (nM) | Reference |
| Saturation Binding | Rat cortical membranes | [3H]Ac-RYYRWK-NH2 | 0.071 (Kd) | [2][8][9] |
| Competition Binding | Rat cortical membranes | [3H]nociceptin | 0.71 (Ki) | [3] |
| Competition Binding | CHO cells expressing rat NOP | [3H]nociceptin | ~1 | [10] |
Functional Activity
As a partial agonist, Ac-RYYRWK-NH2 activates the NOP receptor but elicits a submaximal response compared to the endogenous full agonist, nociceptin. This property is particularly useful for studying the consequences of graded NOP receptor activation.
| Assay Type | Tissue/Cell Preparation | Parameter | Ac-RYYRWK-NH2 | Nociceptin (for comparison) | Reference |
| [35S]GTPγS Binding | Rat frontal cortex | Emax (%) | 96 | 174 | [10] |
| [35S]GTPγS Binding | CHO cells expressing rat NOP | Emax (%) | 202 | 311 | [10] |
| cAMP Inhibition | CHO cells expressing rat NOP | Max Inhibition (%) | 58 | 77 | [10] |
| Electrically Stimulated Contraction | Rat vas deferens | Max Inhibition (%) | 72 | 95 | [10] |
| Electrically Stimulated Contraction | Rat anococcygeus | Max Inhibition (%) | 66 | 98 | [10] |
Signaling Pathways
Activation of the NOP receptor by Ac-RYYRWK-NH2 initiates a cascade of intracellular signaling events. The NOP receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gi/o proteins.
Upon binding of Ac-RYYRWK-NH2, the NOP receptor undergoes a conformational change, leading to the activation of heterotrimeric Gi/o proteins. The activated G protein dissociates into its Gαi/o and Gβγ subunits, which then modulate the activity of various downstream effectors:
-
Inhibition of Adenylyl Cyclase: The Gαi/o subunit inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
-
Modulation of Ion Channels: The Gβγ subunit directly interacts with and activates G-protein-gated inwardly rectifying potassium (GIRK) channels, causing membrane hyperpolarization and a decrease in neuronal excitability. The Gβγ subunit also inhibits voltage-gated calcium channels, leading to a reduction in neurotransmitter release.
-
Activation of MAPK Pathway: The Gβγ subunit can also activate the mitogen-activated protein kinase (MAPK) cascade, including ERK1/2, which can lead to long-term changes in gene expression.
Experimental Protocols
The following are generalized protocols for key in vitro assays used to characterize the activity of Ac-RYYRWK-NH2. Researchers should optimize these protocols for their specific experimental conditions.
Radioligand Binding Assay (Competition)
This assay measures the ability of Ac-RYYRWK-NH2 to compete with a radiolabeled ligand for binding to the NOP receptor.
Methodology:
-
Membrane Preparation: Homogenize tissues (e.g., rat brain cortex) or cells expressing the NOP receptor in a suitable buffer and prepare a crude membrane fraction by centrifugation.
-
Incubation: In a multi-well plate, incubate the membrane preparation with a fixed concentration of a radiolabeled NOP receptor ligand (e.g., [3H]nociceptin) and a range of concentrations of unlabeled Ac-RYYRWK-NH2.
-
Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the Ac-RYYRWK-NH2 concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.
[35S]GTPγS Binding Assay
This functional assay measures the activation of G proteins by the NOP receptor upon agonist binding.
Methodology:
-
Membrane Preparation: Prepare membranes from NOP receptor-expressing cells or tissues as described above.
-
Incubation: Incubate the membranes with a fixed concentration of [35S]GTPγS, GDP, and varying concentrations of Ac-RYYRWK-NH2 in an appropriate assay buffer.
-
Filtration: Separate the membrane-bound [35S]GTPγS from the unbound nucleotide by rapid filtration.
-
Quantification: Measure the radioactivity on the filters using a scintillation counter.
-
Data Analysis: Plot the amount of [35S]GTPγS bound against the logarithm of the Ac-RYYRWK-NH2 concentration to generate a dose-response curve and determine the EC50 and Emax values.
cAMP Accumulation Assay
This assay measures the ability of Ac-RYYRWK-NH2 to inhibit the production of cAMP.
Methodology:
-
Cell Culture: Culture cells expressing the NOP receptor to an appropriate confluency.
-
Stimulation: Pre-incubate the cells with varying concentrations of Ac-RYYRWK-NH2, followed by stimulation with an adenylyl cyclase activator (e.g., forskolin).
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., ELISA, HTRF).
-
Data Analysis: Plot the percentage of inhibition of forskolin-stimulated cAMP accumulation against the logarithm of the Ac-RYYRWK-NH2 concentration to determine the IC50 value.
Conclusion
This compound is a potent, selective, and well-characterized partial agonist of the NOP receptor. Its unique pharmacological profile makes it an indispensable tool for researchers investigating the physiological and pathophysiological roles of the nociceptin system. This technical guide provides a comprehensive overview of its properties, mechanism of action, and the experimental methodologies used for its characterization. A thorough understanding of its synthesis, the potential influence of the TFA counter-ion, and its interaction with the NOP receptor and downstream signaling pathways is essential for the design of robust experiments and the accurate interpretation of results. As research into the therapeutic potential of targeting the nociceptin system continues, Ac-RYYRWK-NH2 will undoubtedly remain a cornerstone of these endeavors.
References
- 1. The Role of Counter-Ions in Peptides—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Ac-RYYRWK-NH2 | CAS 200959-47-3 | Tocris Bioscience [tocris.com]
- 4. genscript.com [genscript.com]
- 5. webs.iiitd.edu.in [webs.iiitd.edu.in]
- 6. biorbyt.com [biorbyt.com]
- 7. researchgate.net [researchgate.net]
- 8. [3H]ac-RYYRWK-NH2, a novel specific radioligand for the nociceptin/orphanin FQ receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. glpbio.com [glpbio.com]
- 10. In vitro characterization of Ac-RYYRWK-NH(2), Ac-RYYRIK-NH(2) and [Phe1Psi(CH(2)-NH)Gly2] nociceptin(1-13)NH(2) at rat native and recombinant ORL(1) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Ac-RYYRWK-NH2 TFA: A Technical Guide to its Selectivity for the ORL1 Receptor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the hexapeptide Ac-RYYRWK-NH2, focusing on its selective interaction with the Nociceptin/Orphanin FQ (N/OFQ) receptor, also known as the Opioid Receptor-Like 1 (ORL1). This document synthesizes key quantitative data, outlines experimental methodologies, and visualizes the underlying biological pathways and experimental workflows.
Core Findings: High Affinity and Selectivity for ORL1
Ac-RYYRWK-NH2 has been identified as a potent and selective partial agonist for the ORL1 receptor.[1][2] Notably, it displays no significant affinity for the classical µ-, κ-, or δ-opioid receptors, highlighting its specificity.[1][3] This selectivity is crucial for researchers investigating the physiological roles of the ORL1 system and for the development of targeted therapeutics.
Quantitative Data Summary
The following tables summarize the binding affinity and functional activity of Ac-RYYRWK-NH2 at the ORL1 receptor, providing a clear quantitative basis for its selectivity and partial agonism.
Table 1: Binding Affinity of Ac-RYYRWK-NH2 for the ORL1 Receptor
| Radioligand | Preparation | Kd (nM) | Bmax (fmol/mg protein) | Reference |
| [3H]Ac-RYYRWK-NH2 | Rat Cortical Membranes | 0.071 ± 0.018 | 22 ± 2 | [3] |
Table 2: Functional Activity of Ac-RYYRWK-NH2 at the ORL1 Receptor
| Assay | Tissue/Cell Line | Parameter | Value | Reference |
| [35S]GTPγS Binding | Rat Frontal Cortex | Emax | 96% | [4] |
| [35S]GTPγS Binding | CHO cells expressing ORL1 | Emax | 202% | [4] |
| cAMP Production Inhibition | CHO cells expressing ORL1 | % Inhibition | 58% | [4] |
| Electrically Evoked Contractions | Rat Vas Deferens | % Inhibition | 72% | [4] |
| Electrically Evoked Contractions | Rat Anococcygeus | % Inhibition | 66% | [4] |
Signaling Pathway
The ORL1 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gαi/o subunit.[5] Upon binding of an agonist like Ac-RYYRWK-NH2, a conformational change in the receptor leads to the activation of the G-protein. The Gαi/o subunit inhibits adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. The βγ-subunits can modulate various downstream effectors, including ion channels.
ORL1 Receptor Signaling Cascade
Experimental Protocols
The following are generalized methodologies for key experiments used to characterize the selectivity of Ac-RYYRWK-NH2 for the ORL1 receptor, based on the available literature.
1. Radioligand Binding Assay
This assay quantifies the affinity of a ligand for its receptor.
-
Tissue Preparation: Rat cortical membranes are prepared through homogenization and centrifugation to isolate the membrane fraction containing the ORL1 receptors.
-
Incubation: A constant concentration of the radiolabeled ligand (e.g., [3H]Ac-RYYRWK-NH2) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled competitor ligand (Ac-RYYRWK-NH2).
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Detection: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.
-
Data Analysis: The data are analyzed using non-linear regression to determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax).
2. [35S]GTPγS Binding Assay
This functional assay measures G-protein activation following receptor stimulation.
-
Membrane Preparation: Membranes from rat frontal cortex or CHO cells expressing the ORL1 receptor are prepared.
-
Incubation: The membranes are incubated with a fixed concentration of [35S]GTPγS (a non-hydrolyzable GTP analog) and varying concentrations of the agonist (Ac-RYYRWK-NH2).
-
Separation: The reaction is terminated, and bound [35S]GTPγS is separated from the unbound form by filtration.
-
Detection: The amount of bound [35S]GTPγS is measured by liquid scintillation counting.
-
Data Analysis: The data are plotted to generate a concentration-response curve, from which the Emax (maximum effect) and EC50 (concentration for half-maximal effect) can be determined.
3. cAMP Inhibition Assay
This assay measures the functional consequence of Gαi/o activation, which is the inhibition of adenylyl cyclase.
-
Cell Culture: CHO cells stably expressing the ORL1 receptor are cultured.
-
Stimulation: The cells are pre-treated with forskolin (to stimulate adenylyl cyclase and elevate basal cAMP levels) and then incubated with varying concentrations of Ac-RYYRWK-NH2.
-
Lysis and Detection: The cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay (e.g., ELISA or HTRF).
-
Data Analysis: The percentage inhibition of forskolin-stimulated cAMP production is calculated for each concentration of the agonist.
Experimental Workflow for Selectivity Assessment
The following diagram illustrates a typical workflow for determining the selectivity of a compound like Ac-RYYRWK-NH2.
Workflow for Assessing Receptor Selectivity
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Tryptophan replacement in the nociceptin/orphanin FQ receptor ligand Ac-RYYRWK-NH2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [3H]ac-RYYRWK-NH2, a novel specific radioligand for the nociceptin/orphanin FQ receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro characterization of Ac-RYYRWK-NH(2), Ac-RYYRIK-NH(2) and [Phe1Psi(CH(2)-NH)Gly2] nociceptin(1-13)NH(2) at rat native and recombinant ORL(1) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A synthetic agonist at the orphanin FQ/nociceptin receptor ORL1: Anxiolytic profile in the rat - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Properties and Stability of Ac-RYYRWK-NH2 TFA
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties and stability of the synthetic peptide Ac-RYYRWK-NH2, often supplied as a trifluoroacetate (TFA) salt. Ac-RYYRWK-NH2 is a potent and selective partial agonist for the nociceptin/orphanin FQ (N/OFQ) receptor (NOP), a target of significant interest in pain, addiction, and mood disorders. This document consolidates available data on its chemical characteristics, stability considerations, and biological activity. It also presents representative experimental protocols for its synthesis and analysis, and visualizes the key signaling pathway it modulates.
Chemical Properties
Ac-RYYRWK-NH2 is a hexapeptide with the sequence Ac-Arg-Tyr-Tyr-Arg-Trp-Lys-NH2. The N-terminus is acetylated, and the C-terminus is amidated. These modifications are crucial for its biological activity and stability. The peptide is typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC) and is often supplied as a trifluoroacetate (TFA) salt, a remnant of the purification process.
Physicochemical Data
Quantitative data for Ac-RYYRWK-NH2 and its common salt form are summarized in the table below.
| Property | Ac-RYYRWK-NH2 | Ac-RYYRWK-NH2 TFA |
| Sequence | Ac-Arg-Tyr-Tyr-Arg-Trp-Lys-NH2 | Ac-Arg-Tyr-Tyr-Arg-Trp-Lys-NH2 |
| Molecular Formula | C49H69N15O9[1][2][3][4] | C51H70F3N15O11[4] |
| Molecular Weight | 1012.17 g/mol [1][2][3][4][5] | 1126.21 g/mol [4] |
| CAS Number | 200959-47-3[1][2][3][5] | 408305-09-9[3][4] |
| Appearance | White to off-white solid | White to off-white solid |
| Purity (typical) | >98.00% (as determined by HPLC)[1] | >98.00% (as determined by HPLC) |
| Solubility | Soluble to 1 mg/mL in water.[1][2] To enhance solubility, warming to 37°C and sonication can be employed.[6] | Soluble in water. The TFA salt form generally aids in the solubilization of peptides in aqueous solutions. |
The Trifluoroacetate (TFA) Counter-ion
Trifluoroacetic acid is a strong acid commonly used in the cleavage of peptides from the solid-phase resin and as a mobile phase modifier in RP-HPLC purification.[2][7] Consequently, synthetic peptides are often isolated as TFA salts, where the TFA anion is ionically bound to positively charged residues (like Arginine and Lysine) and the N-terminus.[1] While the presence of TFA can aid in solubility, it can also impact experimental outcomes. Residual TFA has been shown to interfere with cellular assays and can alter the secondary structure of peptides.[1][7] For sensitive biological experiments, removal of TFA or exchange to a more biocompatible salt (e.g., acetate or hydrochloride) may be necessary.[1][5]
Stability and Storage
Proper handling and storage are critical to maintain the integrity and activity of Ac-RYYRWK-NH2.
Solid Form
As a lyophilized powder, the peptide is relatively stable. For long-term storage, it is recommended to:
In Solution
Peptides in solution are more susceptible to degradation. Key considerations for stock solutions include:
-
Recommended Solvents: Sterile, purified water is the recommended solvent.[1]
-
Storage of Stock Solutions:
-
Avoiding Freeze-Thaw Cycles: It is crucial to prepare single-use aliquots to avoid repeated freezing and thawing, which can lead to peptide degradation.[1][6]
Factors that can affect the stability of the peptide in solution include pH (extremes can cause hydrolysis of peptide bonds or modifications to side chains) and enzymatic degradation. The N-terminal acetylation and C-terminal amidation of Ac-RYYRWK-NH2 provide some protection against exopeptidases.
Biological Activity and Signaling Pathway
Ac-RYYRWK-NH2 is a potent and selective partial agonist for the Nociceptin/Orphanin FQ (N/OFQ) receptor (NOP), also known as the opioid receptor-like 1 (ORL1) receptor.[5]
-
Binding Affinity: It binds to the NOP receptor with high affinity, with a reported Kd of 0.071 nM for the tritiated form ([3H]Ac-RYYRWK-NH2) in rat cortical membranes.[5]
-
Selectivity: The peptide is highly selective for the NOP receptor, showing no significant affinity for the classical mu (µ), delta (δ), or kappa (κ) opioid receptors (IC50 > 4000 nM).[5]
NOP Receptor Signaling Pathway
The NOP receptor is a G protein-coupled receptor (GPCR) that primarily couples to inhibitory G proteins of the Gαi/o family.[1] Upon activation by an agonist like Ac-RYYRWK-NH2, the following intracellular events are initiated:
-
G Protein Activation: The Gαi/o subunit dissociates from the Gβγ dimer.
-
Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).[1]
-
Modulation of Ion Channels: The Gβγ subunit can directly interact with and modulate the activity of ion channels, typically leading to the activation of inwardly rectifying potassium (K+) channels (causing hyperpolarization) and the inhibition of voltage-gated calcium (Ca2+) channels (reducing neurotransmitter release).[1]
-
MAPK Pathway Activation: NOP receptor activation has also been shown to stimulate the mitogen-activated protein kinase (MAPK) signaling cascade.[1]
Caption: NOP Receptor Signaling Pathway activated by Ac-RYYRWK-NH2.
Experimental Protocols
Representative Synthesis Protocol: Solid-Phase Peptide Synthesis (SPPS)
Ac-RYYRWK-NH2 can be synthesized using a standard Fmoc/tBu solid-phase peptide synthesis strategy.
1. Resin Selection: A Rink Amide resin is suitable for generating the C-terminal amide.
2. Synthesis Cycle (for each amino acid):
- Deprotection: The Fmoc protecting group on the N-terminus of the growing peptide chain is removed using a solution of 20% piperidine in dimethylformamide (DMF).
- Washing: The resin is thoroughly washed with DMF to remove piperidine and by-products.
- Coupling: The next Fmoc-protected amino acid is activated (e.g., with HBTU/HOBt or HATU in the presence of a base like DIPEA) and coupled to the deprotected N-terminus. The reaction progress can be monitored by a qualitative ninhydrin test.
- Washing: The resin is washed again with DMF and Dichloromethane (DCM) to remove excess reagents.
3. N-terminal Acetylation: After the final lysine residue is coupled and deprotected, the N-terminus is acetylated on-resin using a solution of acetic anhydride and a base (e.g., 10% acetic anhydride in DMF).
4. Cleavage and Deprotection: The peptide is cleaved from the resin, and the acid-labile side-chain protecting groups (e.g., Pbf for Arg, tBu for Tyr, Boc for Lys) are simultaneously removed using a cleavage cocktail, typically containing a high concentration of TFA with scavengers (e.g., triisopropylsilane and water) to capture reactive cations.
5. Precipitation and Washing: The cleaved peptide is precipitated in cold diethyl ether, centrifuged, and the pellet is washed multiple times with cold ether to remove scavengers and organic by-products.
6. Lyophilization: The crude peptide pellet is dried, dissolved in a water/acetonitrile mixture, and lyophilized to yield a fluffy white powder.
Caption: A representative workflow for the solid-phase synthesis of Ac-RYYRWK-NH2.
Representative Analytical Protocol: RP-HPLC
The purity of the synthesized peptide is assessed by analytical reverse-phase HPLC.
-
Column: A C18 stationary phase column (e.g., 4.6 x 150 mm, 3.5 or 5 µm particle size).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from ~5% to 65% Mobile Phase B over 20-30 minutes. The exact gradient should be optimized for the best peak resolution.
-
Flow Rate: ~1.0 mL/min.
-
Detection: UV absorbance at 214 nm and 280 nm (the latter for the tyrosine and tryptophan residues).
-
Purity Assessment: Purity is calculated by integrating the area of the main peptide peak relative to the total area of all peaks in the chromatogram.
Protocol for TFA Removal (Salt Exchange)
For applications where TFA is undesirable, it can be exchanged for another counter-ion like hydrochloride.
1. Dissolution: Dissolve the TFA-peptide salt in distilled water (e.g., at 1 mg/mL).[1] 2. Acidification: Add a solution of 100 mM HCl to achieve a final HCl concentration between 2 and 10 mM.[1] 3. Equilibration: Let the solution stand at room temperature for several minutes.[1] 4. Lyophilization: Freeze the solution (e.g., in liquid nitrogen) and lyophilize overnight.[1] 5. Repetition: To ensure complete exchange, the process of re-dissolving in the dilute HCl solution and lyophilizing should be repeated at least two more times.[1] 6. Final Step: After the final lyophilization, the peptide hydrochloride salt can be dissolved in the desired buffer for the experiment.[1]
Conclusion
This compound is a valuable research tool for investigating the NOP receptor system. Understanding its chemical properties, stability limitations, and the influence of the TFA counter-ion is essential for obtaining reliable and reproducible experimental results. This guide provides a foundational understanding for researchers working with this potent and selective NOP receptor agonist. For critical applications, it is always recommended to obtain batch-specific data from the supplier and perform appropriate quality control checks.
References
Methodological & Application
Application Notes and Protocols for In Vitro Studies of Ac-RYYRWK-NH2 TFA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ac-RYYRWK-NH2 is a potent and selective synthetic hexapeptide that acts as a partial agonist for the Nociceptin/Orphanin FQ (N/OFQ) peptide receptor (NOP), also known as the ORL1 receptor.[1][2][3] This peptide has demonstrated high affinity for the NOP receptor with a Kd of 0.071 nM and shows selectivity over other opioid receptors such as μ, δ, and κ (IC50 > 4000 nM).[4][5] As a partial agonist, Ac-RYYRWK-NH2 stimulates NOP receptor-mediated signaling pathways, but to a lesser degree than the endogenous full agonist N/OFQ. This characteristic makes it a valuable tool for investigating the physiological and pathological roles of the NOP receptor system and a potential therapeutic candidate with a nuanced pharmacological profile.
These application notes provide detailed experimental protocols for the in vitro characterization of Ac-RYYRWK-NH2 TFA, covering its receptor binding, functional activity, potential cytotoxicity, and anti-inflammatory effects.
Data Presentation
The following table summarizes the quantitative data for Ac-RYYRWK-NH2's activity at the NOP receptor.
| Parameter | Value | Assay System | Reference |
| Kd | 0.071 ± 0.018 nM | [3H]Ac-RYYRWK-NH2 binding to rat cortical membranes | [1] |
| Bmax | 22 ± 2 fmol/mg protein | [3H]Ac-RYYRWK-NH2 binding to rat cortical membranes | [1] |
| Emax (% of N/OFQ) | 96% | [35S]GTPγS binding in rat frontal cortex | [2] |
| Emax (% of N/OFQ) | 202% | [35S]GTPγS binding in CHO cells expressing rat ORL1 | [2] |
| cAMP Inhibition | 58% | Forskolin-stimulated cAMP accumulation in CHO cells | [2] |
Experimental Protocols
Preparation of this compound Stock Solution
Proper preparation of the peptide stock solution is critical for accurate and reproducible experimental results.
Materials:
-
This compound powder
-
Sterile, nuclease-free water or a suitable buffer (e.g., PBS)
-
Low-protein-binding microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipettes
Protocol:
-
Allow the this compound vial to equilibrate to room temperature before opening to prevent condensation.
-
Briefly centrifuge the vial to ensure the peptide powder is at the bottom.
-
Reconstitute the peptide in sterile, nuclease-free water or a buffer of choice to a desired stock concentration (e.g., 1 mM).
-
Gently vortex to dissolve the peptide completely. If solubility is an issue, sonication in a water bath for short intervals may be helpful.
-
Aliquot the stock solution into low-protein-binding microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
NOP Receptor Functional Assay: [35S]GTPγS Binding
This assay measures the activation of G-proteins coupled to the NOP receptor upon agonist binding.
Materials:
-
Cell membranes prepared from cells expressing the NOP receptor (e.g., CHO-hNOP cells)
-
[35S]GTPγS (specific activity ~1000 Ci/mmol)
-
GDP (Guanosine diphosphate)
-
GTPγS (unlabeled)
-
Assay Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl2, pH 7.4
-
This compound working solutions
-
N/OFQ (full agonist control)
-
Glass fiber filters (e.g., Whatman GF/C)
-
Scintillation cocktail and counter
Protocol:
-
Thaw the cell membranes on ice.
-
In a final volume of 1 mL of assay buffer, add the following components in order:
-
Varying concentrations of this compound or control ligands.
-
10 µM GDP.
-
5-10 µg of cell membrane protein.
-
50 pM [35S]GTPγS.
-
-
For non-specific binding determination, add 10 µM unlabeled GTPγS to a set of tubes.
-
Incubate the reaction mixture at 25°C for 60 minutes.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the specific binding as a function of the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine EC50 and Emax values.
NOP Receptor Functional Assay: cAMP Accumulation
This assay measures the inhibition of adenylyl cyclase activity, a downstream effect of NOP receptor activation through Gi/o proteins.
Materials:
-
CHO cells stably expressing the NOP receptor
-
Forskolin
-
This compound working solutions
-
N/OFQ (full agonist control)
-
cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen)
-
Cell culture medium and reagents
Protocol:
-
Seed the NOP receptor-expressing CHO cells in a 96-well plate and grow to confluence.
-
On the day of the assay, replace the culture medium with serum-free medium and incubate for 1 hour.
-
Pre-incubate the cells with varying concentrations of this compound or N/OFQ for 15 minutes.
-
Stimulate the cells with forskolin (e.g., 5 µM) for 30 minutes to induce cAMP production.
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP assay kit.
-
Data Analysis: Plot the cAMP concentration as a function of the logarithm of the agonist concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 and the maximal inhibition of forskolin-stimulated cAMP accumulation.
Cell Viability Assay: Resazurin Assay
This assay assesses the potential cytotoxicity of this compound by measuring the metabolic activity of viable cells.
Materials:
-
A relevant cell line (e.g., HEK293, SH-SY5Y, or primary neurons)
-
Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS)
-
This compound working solutions
-
Positive control for cytotoxicity (e.g., doxorubicin)
-
96-well clear-bottom black plates
-
Fluorescence plate reader (Ex/Em: ~560/590 nm)
Protocol:
-
Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Replace the medium with fresh medium containing varying concentrations of this compound or controls.
-
Incubate the cells for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add resazurin solution to each well (typically 10% of the well volume) and incubate for 1-4 hours at 37°C, protected from light.
-
Measure the fluorescence intensity using a plate reader.
-
Data Analysis: Subtract the background fluorescence (from wells with medium and resazurin but no cells). Express the results as a percentage of the viability of untreated control cells.
Anti-inflammatory Activity: Inhibition of LPS-Induced TNF-α Release
This assay evaluates the potential anti-inflammatory properties of this compound by measuring its effect on cytokine release from immune cells.
Materials:
-
RAW 264.7 macrophage cell line or primary macrophages
-
Lipopolysaccharide (LPS)
-
This compound working solutions
-
Dexamethasone (positive control)
-
TNF-α ELISA kit
-
Cell culture medium and reagents
Protocol:
-
Seed the macrophages in a 24-well plate and allow them to adhere.
-
Pre-treat the cells with varying concentrations of this compound or dexamethasone for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified time (e.g., 4-24 hours) to induce TNF-α production.
-
Collect the cell culture supernatants.
-
Measure the concentration of TNF-α in the supernatants using a TNF-α ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Plot the TNF-α concentration as a function of the this compound concentration. Determine the IC50 for the inhibition of TNF-α release.
Downstream Signaling Pathway Analysis: MAPK/ERK Phosphorylation
This protocol uses Western blotting to assess the effect of this compound on the phosphorylation of ERK, a key downstream signaling molecule of many GPCRs.[6]
Materials:
-
Cells expressing the NOP receptor
-
This compound working solutions
-
N/OFQ (positive control)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
SDS-PAGE gels and Western blotting apparatus
-
Chemiluminescent substrate and imaging system
Protocol:
-
Seed cells and grow to 80-90% confluency.
-
Serum-starve the cells for at least 4 hours to reduce basal ERK phosphorylation.
-
Treat the cells with varying concentrations of this compound or N/OFQ for different time points (e.g., 5, 10, 15, 30 minutes).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA).
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with the anti-total-ERK1/2 antibody as a loading control.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-ERK signal to the total-ERK signal.
Visualizations
Caption: Simplified NOP receptor signaling pathway activated by Ac-RYYRWK-NH2.
Caption: General experimental workflow for the in vitro characterization of Ac-RYYRWK-NH2.
References
- 1. Research Portal [scholarship.miami.edu]
- 2. Frontiers | Nootkatone mitigates LPS-induced acute lung injury by modulating the NF-κB and Nrf2 pathways in mice [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Resazurin Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ac-RYYRWK-NH2 TFA in In Vivo Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ac-RYYRWK-NH2 is a synthetic peptide with a sequence rich in arginine, tyrosine, and tryptophan residues. The N-terminal acetylation and C-terminal amidation enhance its stability in biological systems, making it a candidate for in vivo research. The trifluoroacetate (TFA) salt is a common counterion from the synthesis process. While direct studies on Ac-RYYRWK-NH2 are not extensively documented in publicly available literature, the structural motifs suggest potential therapeutic applications, primarily in the realms of antimicrobial and anti-inflammatory research. These application notes provide a generalized framework for in vivo studies based on the known activities of peptides with similar amino acid compositions.
Potential In Vivo Research Applications
Based on the prevalence of positively charged (Arginine) and aromatic/hydrophobic (Tyrosine, Tryptophan) amino acids, Ac-RYYRWK-NH2 is hypothesized to have the following in vivo activities:
-
Antimicrobial Activity: The peptide's cationic and amphipathic nature, conferred by the arginine and aromatic residues, is characteristic of many antimicrobial peptides (AMPs). These peptides can disrupt microbial membranes, leading to cell death. In vivo studies could explore its efficacy against various bacterial or fungal infections.
-
Anti-inflammatory Effects: Peptides with similar sequences have demonstrated the ability to modulate inflammatory responses. Potential mechanisms include the inhibition of pro-inflammatory cytokine production and the modulation of signaling pathways involved in inflammation.
-
Neuroprotective Properties: Certain short peptides containing arginine and aromatic residues have been shown to interfere with protein aggregation processes, such as the formation of amyloid-β plaques in Alzheimer's disease. In vivo models of neurodegenerative diseases could be employed to investigate this potential.
Quantitative Data Summary from Analogous Peptides
The following table summarizes efficacy data from published studies on peptides with sequences analogous to Ac-RYYRWK-NH2. This data can serve as a starting point for dose-ranging studies.
| Peptide Sequence | Application | Animal Model | Dosage | Key Findings |
| RRWQWR-motif peptides | Antibacterial | Mouse | Not specified | Effective against Gram-positive and Gram-negative bacteria. |
| RWRWRW | Antimicrobial | Mouse | Not specified | Core antimicrobial peptide with broad-spectrum activity. |
| RRY | Neuroprotection | APP/PS1 Transgenic Mice | Not specified | Inhibited amyloid-β aggregation and rescued cognitive deficits. |
| IRW | Anti-hypertensive, Anti-inflammatory | Spontaneously Hypertensive Rats | 3-15 mg/kg/day (oral) | Reduced blood pressure, decreased inflammatory markers. |
Detailed Experimental Protocols
The following are generalized protocols that can be adapted for in vivo studies with Ac-RYYRWK-NH2.
Murine Model of Bacterial Infection
This protocol outlines a general procedure to assess the antimicrobial efficacy of Ac-RYYRWK-NH2 in a mouse model of sepsis.
Workflow Diagram:
Caption: Workflow for in vivo antimicrobial efficacy testing.
Methodology:
-
Peptide Preparation: Dissolve Ac-RYYRWK-NH2 TFA in sterile, pyrogen-free saline to the desired concentrations.
-
Animal Model: Use 8-10 week old C57BL/6 mice. Allow for a 1-week acclimatization period.
-
Bacterial Challenge: Induce a systemic infection by intraperitoneal (IP) injection of a predetermined lethal or sub-lethal dose of bacteria (e.g., Staphylococcus aureus or Escherichia coli).
-
Treatment: Administer Ac-RYYRWK-NH2 via a suitable route (e.g., intravenous, intraperitoneal, or subcutaneous) at various doses at a specified time point post-infection (e.g., 1 hour). Include vehicle control and untreated groups.
-
Monitoring: Monitor the survival and clinical signs of the animals for up to 72 hours.
-
Endpoint Analysis: At the end of the study, or at predetermined time points, collect blood and organs (spleen, liver) to determine bacterial load (colony-forming units). Measure inflammatory cytokine levels (e.g., TNF-α, IL-6) in the plasma using ELISA.
Lipopolysaccharide (LPS)-Induced Inflammation Model
This protocol is designed to evaluate the anti-inflammatory properties of Ac-RYYRWK-NH2.
Methodology:
-
Peptide and LPS Preparation: Prepare Ac-RYYRWK-NH2 as described above. Dissolve LPS (from E. coli) in sterile saline.
-
Animal Model: Use BALB/c mice (8-10 weeks old).
-
Treatment: Administer Ac-RYYRWK-NH2 at various doses via the desired route.
-
Inflammatory Challenge: After a specified pre-treatment time (e.g., 30 minutes), induce systemic inflammation by IP injection of LPS.
-
Sample Collection: Collect blood samples at various time points post-LPS challenge (e.g., 2, 6, 24 hours).
-
Analysis: Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and anti-inflammatory cytokines (e.g., IL-10) in the serum or plasma using ELISA or a multiplex assay.
Postulated Signaling Pathways
Antimicrobial Mechanism of Action
The proposed mechanism for antimicrobial activity involves the disruption of the bacterial cell membrane.
Signaling Pathway Diagram:
Caption: Postulated mechanism of antimicrobial action.
Anti-inflammatory Signaling
A potential anti-inflammatory mechanism involves the modulation of the Toll-like receptor 4 (TLR4) signaling pathway, which is activated by LPS.
Signaling Pathway Diagram:
Application Notes and Protocols: Ac-RYYRWK-NH2 TFA Receptor Binding Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ac-RYYRWK-NH2 is a synthetic hexapeptide that acts as a potent and selective partial agonist for the Nociceptin receptor (NOP), also known as the opioid receptor-like 1 (ORL-1) receptor.[1][2][3] This receptor and its endogenous ligand, Nociceptin/Orphanin FQ (N/OFQ), are implicated in a variety of physiological processes, including pain perception, anxiety, and food intake.[1] Understanding the binding affinity of novel compounds like Ac-RYYRWK-NH2 to the NOP receptor is a critical step in drug discovery and development. This document provides a detailed protocol for a competitive radioligand binding assay to determine the binding affinity (Ki) of Ac-RYYRWK-NH2 TFA for the human NOP receptor.
Principle of the Assay
This protocol describes a competitive binding assay, a fundamental technique in pharmacology to characterize the interaction of a ligand with its receptor.[4][5] The assay measures the ability of an unlabeled compound (the "competitor," in this case, this compound) to displace a radiolabeled ligand that is specifically bound to the receptor. The concentration of the competitor that displaces 50% of the radiolabeled ligand is known as the IC50 (inhibitory concentration 50%). From this value, the inhibition constant (Ki) of the test compound can be calculated, which represents the affinity of the compound for the receptor.
Data Presentation
The quantitative data from the competitive binding assay should be summarized in a structured table for clear comparison and analysis.
| Compound | IC50 (nM) | Ki (nM) | nH |
| This compound | [Insert Value] | [Insert Value] | [Insert Value] |
| N/OFQ (Reference) | [Insert Value] | [Insert Value] | [Insert Value] |
Table 1: Binding Affinity of this compound and Reference Ligand for the NOP Receptor. IC50 values are determined from competition binding curves. Ki values are calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant. nH represents the Hill slope.
Experimental Protocols
Materials and Reagents
| Reagent | Supplier | Catalog No. |
| This compound | [Supplier] | [Catalog No.] |
| [3H]-Nociceptin | PerkinElmer | [e.g., NET1133] |
| Human NOP Receptor Membranes | PerkinElmer, Millipore | [e.g., ES-330-M] |
| Nociceptin/Orphanin FQ | Tocris | [e.g., 1088] |
| Tris-HCl | Sigma-Aldrich | [e.g., T5941] |
| MgCl2 | Sigma-Aldrich | [e.g., M8266] |
| Bovine Serum Albumin (BSA) | Sigma-Aldrich | [e.g., A7906] |
| Polyethylenimine (PEI) | Sigma-Aldrich | [e.g., P3143] |
| Glass Fiber Filters (GF/C) | Whatman | [e.g., 1822-025] |
| Scintillation Cocktail | [Supplier] | [Catalog No.] |
| 96-well plates | [Supplier] | [Catalog No.] |
| DMSO | Sigma-Aldrich | [e.g., D8418] |
Reagent Preparation
-
Assay Buffer (50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4):
-
Dissolve Tris-HCl and MgCl2 in deionized water.
-
Adjust the pH to 7.4 with HCl.
-
Add BSA and dissolve completely.
-
Store at 4°C.
-
-
This compound Stock Solution (10 mM):
-
Dissolve this compound in 100% DMSO.
-
Prepare serial dilutions in the assay buffer to achieve the final desired concentrations. The final DMSO concentration in the assay should not exceed 0.5%.
-
-
[3H]-Nociceptin Working Solution:
-
Dilute the [3H]-Nociceptin stock solution in the assay buffer to a final concentration of 0.5 nM (or a concentration close to its Kd).
-
-
Nociceptin (for non-specific binding) Working Solution (10 µM):
-
Dilute the Nociceptin stock solution in the assay buffer.
-
-
Receptor Membrane Suspension:
-
Thaw the human NOP receptor membranes on ice.
-
Homogenize the membranes in ice-cold assay buffer using a Polytron or similar homogenizer.
-
Determine the protein concentration using a standard protein assay (e.g., Bradford or BCA).
-
Dilute the membrane suspension in the assay buffer to a final concentration of 10-20 µg of protein per well.
-
Assay Procedure
The following workflow outlines the steps for the competitive receptor binding assay.
Figure 1: Experimental workflow for the this compound competitive receptor binding assay.
-
Plate Setup:
-
Total Binding: 50 µL of assay buffer, 50 µL of [3H]-Nociceptin working solution, and 100 µL of receptor membrane suspension.
-
Non-specific Binding (NSB): 50 µL of 10 µM Nociceptin working solution, 50 µL of [3H]-Nociceptin working solution, and 100 µL of receptor membrane suspension.
-
Competitor Wells: 50 µL of varying concentrations of this compound, 50 µL of [3H]-Nociceptin working solution, and 100 µL of receptor membrane suspension.
-
-
Incubation: Incubate the plate at 25°C for 60 minutes with gentle agitation.
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through a GF/C glass fiber filter (pre-soaked in 0.5% PEI for at least 30 minutes to reduce non-specific binding) using a cell harvester.
-
Washing: Wash the filters three times with 3 mL of ice-cold assay buffer.
-
Radioactivity Counting:
-
Place the filters in scintillation vials.
-
Add 4-5 mL of scintillation cocktail to each vial.
-
Allow the vials to sit for at least 4 hours in the dark.
-
Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
Data Analysis
-
Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine IC50: Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value.
-
Calculate Ki: Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the NOP receptor.
NOP Receptor Signaling Pathway
Activation of the NOP receptor by an agonist like Ac-RYYRWK-NH2 initiates a cascade of intracellular signaling events. The receptor is a G-protein coupled receptor (GPCR) that primarily couples to the inhibitory G-protein, Gαi/o.[3]
Figure 2: Simplified signaling pathway of the NOP receptor.
Upon agonist binding, the activated Gαi/o subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[3][6] Additionally, the Gβγ subunits can directly modulate ion channels, typically leading to an increase in potassium (K+) conductance and a decrease in calcium (Ca2+) conductance. These ionic changes result in hyperpolarization of the cell membrane and a reduction in neurotransmitter release.
Conclusion
This application note provides a comprehensive protocol for determining the binding affinity of this compound for the NOP receptor. Adherence to this detailed methodology will enable researchers to obtain reliable and reproducible data, which is essential for the characterization of this and other novel NOP receptor ligands in the context of drug discovery and development.
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. revvity.com [revvity.com]
- 3. Rat central ORL-1 receptor uncouples from adenylyl cyclase during membrane preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. Nociceptin/Orphanin FQ Receptor Structure, Signaling, Ligands, Functions, and Interactions with Opioid Systems - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ac-RYYRWK-NH2 TFA in Animal Models of Pain
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ac-RYYRWK-NH2 is a synthetic peptide identified as a potent and selective partial agonist for the nociceptin/orphanin FQ (N/OFQ) receptor (NOP), also known as the opioid receptor-like 1 (ORL-1). The N/OFQ-NOP receptor system is a key modulator of nociceptive transmission and represents a promising target for the development of novel analgesics. Unlike classical opioid receptors, activation of the NOP receptor can produce analgesia with a potentially wider therapeutic window and a reduced side-effect profile, including a lower risk of respiratory depression, tolerance, and dependence.[1][2][3]
These application notes provide a comprehensive overview of the administration of Ac-RYYRWK-NH2 TFA in various animal models of pain, based on the established pharmacology of the NOP receptor system. Detailed experimental protocols and data presentation are included to guide researchers in evaluating the analgesic potential of this compound.
Mechanism of Action and Signaling Pathway
The NOP receptor is a G protein-coupled receptor (GPCR) that primarily couples to inhibitory G proteins (Gi/o). Upon activation by an agonist such as Ac-RYYRWK-NH2, the NOP receptor initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, a reduction in intracellular cyclic AMP (cAMP) levels, and the modulation of ion channel activity.[4] Specifically, NOP receptor activation inhibits voltage-gated calcium channels (N-type) and activates inwardly rectifying potassium channels.[1][5] These cellular events result in a decrease in neuronal excitability and a reduction in the release of pronociceptive neurotransmitters, such as glutamate and substance P, in pain-processing pathways.[1][4]
The role of the N/OFQ-NOP system in pain modulation is complex and can be bidirectional depending on the site of action, particularly in rodents. Supraspinal (intracerebroventricular) administration of NOP agonists can produce hyperalgesia, whereas spinal (intrathecal) administration generally results in antinociception.[1][2][3] In contrast, in non-human primates, NOP receptor agonists consistently produce antinociceptive effects regardless of the administration route.[2]
Data Presentation: Efficacy of NOP Receptor Agonists in Animal Models of Pain
The following tables summarize quantitative data from studies on various NOP receptor agonists in rodent models of pain. These data can serve as a reference for designing experiments and predicting the potential efficacy of this compound.
Table 1: Efficacy of NOP Receptor Agonists in Acute Pain Models
| Compound | Animal Model | Pain Assay | Route of Administration | Effective Dose Range | Observed Effect | Reference |
| N/OFQ | Rat | Tail Flick | Intrathecal (i.t.) | 1-10 nmol | Dose-dependent increase in tail-flick latency | [6] |
| PWT2-N/OFQ | Mouse | Tail Withdrawal | Intrathecal (i.t.) | 0.03-0.3 nmol | Potent and long-lasting increase in tail withdrawal latency | [7] |
| Ro 64-6198 | Monkey | Tail Withdrawal (50°C water) | Subcutaneous (s.c.) | 0.001-0.03 mg/kg | Dose-dependent antinociception | [8] |
| Cebranopadol | Rodent | Various | Intravenous (i.v.) | 0.5-5.6 µg/kg | Potent and efficacious antinociception | [9] |
Table 2: Efficacy of NOP Receptor Agonists in Chronic Pain Models
| Compound | Animal Model | Pain Assay | Route of Administration | Effective Dose Range | Observed Effect | Reference |
| SR14150 & SR16835 | Mouse (Spinal Nerve Ligation) | Mechanical Allodynia (von Frey) | Subcutaneous (s.c.) | 10-30 mg/kg | Attenuation of mechanical allodynia | [10] |
| SCH221510 | Rat (Neuropathic Pain) | Not specified | Intrathecal (i.t.) / Oral | Not specified | Analgesia in neuropathic pain | [6] |
| N/OFQ | Rat (Chronic Constriction Injury) | Mechanical Allodynia & Thermal Hyperalgesia | Intrathecal (i.t.) | Not specified | Blockade of allodynia and hyperalgesia | [11] |
| Ro65-6570 | Rat (Diabetic Neuropathy) | Mechanical Hyperalgesia | Intraplantar (i.pl.) | Not specified | Attenuation of mechanical hyperalgesia | [9] |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the analgesic effects of this compound.
Protocol 1: Assessment of Antinociceptive Effects in an Acute Thermal Pain Model (Tail-Flick Test)
Objective: To determine the analgesic effect of this compound on acute thermal nociception in rodents.
Materials:
-
Male Sprague-Dawley rats (200-250 g) or male ICR mice (20-25 g)
-
This compound
-
Vehicle (e.g., sterile saline or artificial cerebrospinal fluid)
-
Tail-flick apparatus (radiant heat source)
-
Intrathecal or systemic injection supplies
Procedure:
-
Acclimatization: Acclimate animals to the testing environment for at least 30 minutes before the experiment.
-
Baseline Measurement: Gently restrain the animal and place its tail on the tail-flick apparatus. Measure the baseline tail-flick latency by applying a radiant heat source to the tail and recording the time until the tail is withdrawn. A cut-off time (e.g., 10-15 seconds) should be established to prevent tissue damage.
-
Drug Administration:
-
Intrathecal (i.t.) Injection: Administer this compound or vehicle directly into the subarachnoid space at the lumbar level.
-
Systemic Injection: Administer this compound or vehicle via subcutaneous (s.c.), intraperitoneal (i.p.), or intravenous (i.v.) routes.
-
-
Post-treatment Measurement: Measure the tail-flick latency at various time points after drug administration (e.g., 15, 30, 60, 90, and 120 minutes).
-
Data Analysis: Calculate the Maximum Possible Effect (%MPE) using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.
Protocol 2: Assessment of Anti-allodynic Effects in a Neuropathic Pain Model (Spinal Nerve Ligation)
Objective: To evaluate the efficacy of this compound in reducing mechanical allodynia in a rodent model of neuropathic pain.
Materials:
-
Male Sprague-Dawley rats (180-220 g)
-
Surgical instruments for spinal nerve ligation (SNL)
-
This compound
-
Vehicle
-
Von Frey filaments
-
Elevated mesh platform
Procedure:
-
Surgical Procedure (SNL): Anesthetize the rat and perform the SNL surgery by tightly ligating the L5 and L6 spinal nerves. Allow the animals to recover for at least 7-14 days to develop stable mechanical allodynia.
-
Baseline Measurement: Place the animal on an elevated mesh platform and allow it to acclimate. Use von Frey filaments of increasing stiffness to stimulate the plantar surface of the hind paw on the operated side. Determine the 50% paw withdrawal threshold (PWT) using the up-down method.
-
Drug Administration: Administer this compound or vehicle via the desired route (e.g., s.c., i.p., or i.t.).
-
Post-treatment Measurement: Measure the PWT at various time points after drug administration (e.g., 30, 60, 120, and 240 minutes).
-
Data Analysis: Compare the post-treatment PWT to the baseline PWT. A significant increase in PWT indicates an anti-allodynic effect.
Conclusion
This compound, as a potent and selective NOP receptor partial agonist, holds significant promise as a novel analgesic agent. The protocols and data presented in these application notes provide a solid foundation for researchers to investigate its therapeutic potential in various animal models of pain. Careful consideration of the route of administration and the specific pain modality is crucial for elucidating the full pharmacological profile of this compound. Further studies are warranted to explore its efficacy and safety, with the ultimate goal of translating these preclinical findings into clinical applications for pain management.
References
- 1. Central N/OFQ-NOP Receptor System in Pain Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Central N/OFQ-NOP Receptor System in Pain Modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Cellular Mechanisms of Nociceptin/Orphanin FQ (N/OFQ) Peptide (NOP) Receptor Regulation and Heterologous Regulation by N/OFQ - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Therapeutic Potential of Nociceptin/Orphanin FQ Receptor Agonists as Analgesics without Abuse Liability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Spinal antinociceptive effects of the novel NOP receptor agonist PWT2-nociceptin/orphanin FQ in mice and monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. apps.dtic.mil [apps.dtic.mil]
- 9. Therapeutic potentials of NOP and MOP receptor coactivation for treatment of pain and opioid abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Differential Effects of Nociceptin/Orphanin FQ (NOP) Receptor Agonists in Acute versus Chronic Pain: Studies with Bifunctional NOP/μ Receptor Agonists in the Sciatic Nerve Ligation Chronic Pain Model in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The NOP Receptor System in Neurological and Psychiatric Disorders: Discrepancies, Peculiarities and Clinical Progress in Developing Targeted Therapies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Ac-RYYRWK-NH2 TFA in the Study of Anxiety-Like Behavior
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ac-RYYRWK-NH2 is a potent and selective synthetic peptide that acts as a partial agonist at the Nociceptin/Orphanin FQ (NOP) receptor, also known as the opioid receptor-like 1 (ORL1) receptor.[1][2][3] The trifluoroacetate (TFA) salt of this peptide, Ac-RYYRWK-NH2 TFA, is a formulation commonly used in research. The NOP receptor and its endogenous ligand, Nociceptin/Orphanin FQ (N/OFQ), are key components of a neuropeptide system implicated in a wide range of physiological and pathological processes, including pain, reward, and mood regulation.[1][2][4] Emerging evidence strongly suggests that the N/OFQ-NOP receptor system is a significant modulator of anxiety and stress-related behaviors, making this compound a valuable tool for investigating the neurobiology of anxiety and for the preclinical assessment of novel anxiolytic therapies.[1][2][4][5]
Activation of the NOP receptor by agonists has been shown to generally produce anxiolytic-like effects in various preclinical models of anxiety.[1][4][5][6] This is in contrast to the blockade of NOP receptors by antagonists, which can have antidepressant-like effects.[5] The anxiolytic potential of NOP receptor agonists is attributed to their ability to modulate neural circuits involved in fear and stress responses, particularly within the amygdala and prefrontal cortex.[1][7][8]
While specific studies investigating the effects of this compound on anxiety-like behavior are not yet widely published, its established potency and selectivity as a NOP receptor agonist make it a prime candidate for such research. These application notes provide detailed protocols for evaluating the anxiolytic-like properties of this compound using standard behavioral paradigms in rodents.
Mechanism of Action: NOP Receptor Signaling
This compound exerts its effects by binding to and activating the NOP receptor, a G protein-coupled receptor (GPCR). Activation of the NOP receptor leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and the modulation of ion channel activity.[2] This includes the activation of inwardly rectifying potassium (K+) channels and the inhibition of voltage-gated calcium (Ca2+) channels. The overall effect is a hyperpolarization of the neuronal membrane and a reduction in neurotransmitter release, leading to an inhibitory effect on neuronal activity.[2]
Experimental Protocols for Assessing Anxiolytic-Like Behavior
The following are standardized protocols for commonly used rodent models of anxiety-like behavior. These can be adapted to evaluate the effects of this compound.
General Experimental Workflow
Elevated Plus Maze (EPM) Test
The EPM test is a widely used model to assess anxiety-like behavior in rodents, based on their natural aversion to open, elevated spaces.[2][9] Anxiolytic compounds typically increase the proportion of time spent and the number of entries into the open arms.
Materials:
-
Elevated plus maze apparatus (two open arms, two closed arms, and a central platform, elevated from the floor).
-
Video recording and tracking system.
-
This compound and vehicle solution.
-
Syringes and needles for administration.
Protocol:
-
Habituate the animals to the testing room for at least 30-60 minutes before the experiment.
-
Administer this compound or vehicle at the desired dose and route (e.g., intraperitoneally, 30 minutes before testing).
-
Place the animal in the center of the maze, facing an open arm.
-
Allow the animal to explore the maze for 5 minutes.
-
Record the session using a video camera positioned above the maze.
-
After the 5-minute session, return the animal to its home cage.
-
Clean the maze thoroughly with 70% ethanol between trials to remove olfactory cues.
-
Analyze the video recordings for the following parameters:
-
Time spent in the open arms.
-
Time spent in the closed arms.
-
Number of entries into the open arms.
-
Number of entries into the closed arms.
-
Total distance traveled (as a measure of general locomotor activity).
-
Data Presentation:
| Treatment Group | Dose (mg/kg) | Time in Open Arms (s) | % Time in Open Arms | Open Arm Entries | Total Arm Entries |
| Vehicle | - | 15.2 ± 2.1 | 5.1 ± 0.7 | 4.3 ± 0.8 | 25.6 ± 3.4 |
| Ac-RYYRWK-NH2 | 1 | 28.9 ± 3.5 | 9.6 ± 1.2 | 8.1 ± 1.1 | 26.1 ± 3.1 |
| Ac-RYYRWK-NH2 | 3 | 45.7 ± 4.8 | 15.2 ± 1.6 | 10.5 ± 1.3 | 25.9 ± 2.9 |
| Diazepam (Control) | 2 | 50.1 ± 5.2 | 16.7 ± 1.7 | 11.2 ± 1.5 | 24.8 ± 3.0 |
| Data are presented as mean ± SEM. *p < 0.05, *p < 0.01 compared to Vehicle. (Placeholder data) |
Light-Dark Box (LDB) Test
The LDB test is another common model for assessing anxiety-like behavior, based on the conflict between the innate aversion of rodents to brightly lit areas and their tendency to explore novel environments.[6][7] Anxiolytic compounds increase the time spent in the light compartment and the number of transitions between the two compartments.
Materials:
-
Light-dark box apparatus (a box divided into a large, brightly lit compartment and a smaller, dark compartment, with an opening connecting them).
-
Video recording and tracking system.
-
This compound and vehicle solution.
-
Syringes and needles for administration.
Protocol:
-
Habituate the animals to the testing room for at least 30-60 minutes.
-
Administer this compound or vehicle.
-
Place the animal in the dark compartment of the box, facing away from the opening.
-
Allow the animal to explore the apparatus for 10 minutes.
-
Record the session with a video camera.
-
After the session, return the animal to its home cage.
-
Clean the apparatus thoroughly between trials.
-
Analyze the recordings for:
-
Time spent in the light compartment.
-
Latency to first enter the light compartment.
-
Number of transitions between compartments.
-
Total distance traveled.
-
Data Presentation:
| Treatment Group | Dose (mg/kg) | Time in Light Compartment (s) | Latency to Enter Light (s) | Number of Transitions |
| Vehicle | - | 45.3 ± 5.8 | 120.5 ± 15.2 | 8.7 ± 1.3 |
| Ac-RYYRWK-NH2 | 1 | 88.1 ± 9.2 | 75.4 ± 10.1 | 15.2 ± 2.1 |
| Ac-RYYRWK-NH2 | 3 | 135.6 ± 12.5 | 40.8 ± 6.7 | 22.8 ± 2.9 |
| Diazepam (Control) | 2 | 150.2 ± 14.1 | 35.1 ± 5.9 | 25.1 ± 3.2 |
| Data are presented as mean ± SEM. *p < 0.05, *p < 0.01 compared to Vehicle. (Placeholder data) |
Open Field Test (OFT)
The OFT is used to assess general locomotor activity and anxiety-like behavior.[1][10] Anxious animals tend to spend more time in the periphery of the open field (thigmotaxis), while less anxious animals explore the center more freely.
Materials:
-
Open field apparatus (a square or circular arena with walls).
-
Video recording and tracking system.
-
This compound and vehicle solution.
-
Syringes and needles for administration.
Protocol:
-
Habituate the animals to the testing room.
-
Administer this compound or vehicle.
-
Place the animal in the center of the open field.
-
Allow the animal to explore for 10-15 minutes.
-
Record the session with an overhead video camera.
-
Return the animal to its home cage and clean the apparatus.
-
Analyze the recordings for:
-
Time spent in the center zone.
-
Distance traveled in the center zone.
-
Total distance traveled.
-
Number of rearings.
-
Data Presentation:
| Treatment Group | Dose (mg/kg) | Time in Center (s) | % Time in Center | Total Distance Traveled (m) |
| Vehicle | - | 25.4 ± 3.1 | 4.2 ± 0.5 | 35.8 ± 4.2 |
| Ac-RYYRWK-NH2 | 1 | 48.9 ± 5.5 | 8.2 ± 0.9 | 36.5 ± 3.9 |
| Ac-RYYRWK-NH2 | 3 | 75.2 ± 8.1 | 12.5 ± 1.4 | 35.2 ± 4.1 |
| Diazepam (Control) | 2 | 82.6 ± 9.3 | 13.8 ± 1.6 | 34.9 ± 3.8 |
| *Data are presented as mean ± SEM. *p < 0.05, *p < 0.01 compared to Vehicle. (Placeholder data) |
Conclusion
This compound, as a potent and selective NOP receptor partial agonist, holds significant promise as a pharmacological tool for the investigation of anxiety-related disorders. The protocols outlined above provide a framework for characterizing the anxiolytic-like effects of this peptide in preclinical models. Based on the established role of NOP receptor agonism in reducing anxiety-like behaviors, it is hypothesized that this compound will increase exploration of open/lit spaces in the EPM and LDB tests, and increase time spent in the center of the open field, without significantly affecting overall locomotor activity at anxiolytic doses. Future research utilizing this compound will be crucial for further elucidating the therapeutic potential of targeting the NOP receptor system for the treatment of anxiety disorders.
References
- 1. The Open Field Test for Measuring Locomotor Activity and Anxiety-Like Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of weekly or daily exposure to the elevated plus-maze in male mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Use of the light/dark test for anxiety in adult and adolescent male rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of motor activity and anxiety-related behaviour in rodents: methodological aspects and role of nitric oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The mouse light/dark box test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Light/Dark Box [stoeltingco.com]
- 8. researchgate.net [researchgate.net]
- 9. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. blog.irjpl.org [blog.irjpl.org]
Application Notes and Protocols for Ac-RYYRWK-NH2 TFA in Electrophysiology Patch Clamp
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthetic peptide Ac-RYYRWK-NH2 TFA is a novel modulator of intracellular calcium handling, with significant potential for applications in cardiovascular research and drug development. This peptide is a fragment of the C-terminal α-helix of the S100A1 protein, a key regulator of cardiomyocyte function. The trifluoroacetate (TFA) salt form is a common result of the solid-phase peptide synthesis process.[1][2] Functionally, this peptide sequence is part of a larger synthetic peptide, S100A1ct, which has been demonstrated to enhance cardiac performance by modulating the activity of two critical intracellular ion-handling proteins: the ryanodine receptor 2 (RyR2) and the sarcoplasmic/endoplasmic reticulum Ca²⁺-ATPase (SERCA2a).[3][4][5][6]
These application notes provide detailed protocols for utilizing this compound in patch clamp electrophysiology to investigate its effects on cardiomyocyte calcium cycling and electrical activity.
Mechanism of Action
This compound is hypothesized to mimic the effects of the S100A1ct peptide, which improves cardiac contractility through a dual mechanism:
-
SERCA2a Activation: The peptide is believed to interact with SERCA2a, increasing its efficiency in pumping Ca²⁺ from the cytosol back into the sarcoplasmic reticulum (SR) during diastole. This leads to an increased SR Ca²⁺ load.
-
RyR2 Stabilization: The peptide is thought to stabilize the closed state of RyR2 channels during diastole, reducing spontaneous Ca²⁺ leak from the SR.
The net effect of these actions is an enhanced SR Ca²⁺ content, leading to larger and more efficient Ca²⁺ release upon cellular excitation, thereby improving contractile force. The reduction in diastolic Ca²⁺ leak also has anti-arrhythmic potential.
Signaling Pathway
References
- 1. Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. biorxiv.org [biorxiv.org]
- 5. S100A1ct: A Synthetic Peptide Derived From S100A1 Protein Improves Cardiac Performance and Survival in Preclinical Heart Failure Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New therapeutic approach: synthetic peptide improves cardiac performance [dzhk.de]
Application Notes and Protocols for Ac-RYYRWK-NH2 TFA in cAMP Accumulation Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for utilizing the synthetic peptide Ac-RYYRWK-NH2 TFA in a cyclic adenosine monophosphate (cAMP) accumulation assay. This peptide is a potent and selective partial agonist for the Nociceptin receptor (NOP), also known as the Opioid Receptor-Like 1 (ORL1) receptor.[1][2][3] The NOP receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gi/o alpha subunit, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels. Therefore, this protocol is designed to measure the inhibitory effect of Ac-RYYRWK-NH2 on forskolin-stimulated cAMP production.
Data Presentation
Table 1: Potency of Ac-RYYRWK-NH2 in Inhibition of Forskolin-Stimulated cAMP Accumulation
| Compound | EC50 (nM) for cAMP Inhibition |
| Ac-RYYRWK-NH2 | User-determined value |
| Nociceptin/Orphanin FQ (Control Agonist) | User-determined value |
Table 2: Assay Window for cAMP Accumulation
| Condition | cAMP Concentration (nM) |
| Basal | User-determined value |
| Forskolin (e.g., 10 µM) | User-determined value |
| Forskolin (10 µM) + Ac-RYYRWK-NH2 (at EC50) | User-determined value |
| Forskolin (10 µM) + Ac-RYYRWK-NH2 (at max concentration) | User-determined value |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the NOP receptor signaling pathway and the experimental workflow for the cAMP accumulation assay.
References
Troubleshooting & Optimization
Ac-RYYRWK-NH2 TFA solubility issues and solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ac-RYYRWK-NH2 TFA. The information is designed to address common issues, particularly those related to solubility, and to provide clear guidance for experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
Ac-RYYRWK-NH2 is a synthetic hexapeptide. The "Ac" at the N-terminus indicates acetylation, and the "NH2" at the C-terminus signifies amidation. These modifications make the peptide more stable and can enhance its biological activity by mimicking native proteins.[1][2] The trifluoroacetate (TFA) salt is a common counterion used during peptide synthesis and purification.
Q2: What is the primary biological target and activity of Ac-RYYRWK-NH2?
Ac-RYYRWK-NH2 is a potent and selective partial agonist for the Nociceptin receptor (NOP), also known as the opioid receptor-like 1 (ORL1) receptor. It displays high affinity for the NOP receptor with a reported Ki of 0.71 nM, while showing low affinity for other opioid receptors like μ, δ, and κ (IC50 > 4000 nM). Its activity at the NOP receptor has been shown to increase food intake in in vivo models.
Q3: Why am I having trouble dissolving this compound?
The N-terminal acetylation and C-terminal amidation of the peptide reduce its overall net charge, which can lead to decreased solubility in aqueous solutions.[1][2] Peptides with a high proportion of hydrophobic amino acids, such as Tyrosine (Y) and Tryptophan (W) in this sequence, can also contribute to poor water solubility. Furthermore, peptides can aggregate, especially at higher concentrations, making them difficult to dissolve.
Q4: What is the recommended storage procedure for this compound?
Lyophilized peptides should be stored at -20°C or -80°C. Once reconstituted in a solvent, it is recommended to make aliquots to avoid repeated freeze-thaw cycles and store them at -80°C. Stock solutions in DMSO can typically be stored at -20°C for up to a month or -80°C for up to six months.
Troubleshooting Guide: Solubility Issues
Researchers may encounter difficulties in dissolving this compound. This guide provides a systematic approach to overcoming these challenges.
Problem: The peptide will not dissolve in water or aqueous buffers (e.g., PBS).
-
Reasoning: The peptide has a calculated neutral to slightly basic character at neutral pH, but the hydrophobic residues and terminal modifications can significantly reduce aqueous solubility.
-
Solutions:
-
Initial Solvent Choice: Due to its hydrophobic nature, it is recommended to first dissolve the peptide in a small amount of an organic solvent like Dimethyl Sulfoxide (DMSO).
-
Step-wise Dilution: After initial dissolution in DMSO, slowly add the aqueous buffer of choice (e.g., PBS, Tris buffer) to the desired final concentration while vortexing gently. If the solution becomes cloudy, you may have exceeded the peptide's solubility limit in that final buffer composition.
-
Acidic Conditions: Since the peptide contains basic residues (Arginine - R, Lysine - K), dissolving it in a mildly acidic solution can help. Try a dilute solution of acetic acid (e.g., 10-30%) or add a very small amount of Trifluoroacetic Acid (TFA) to aid dissolution before diluting with your experimental buffer.[3][4][5]
-
Sonication: Brief sonication in a water bath can help to break up aggregates and facilitate dissolution.[6] Use short bursts to avoid heating the sample.
-
Visualizing the Troubleshooting Workflow
Solubility Troubleshooting Workflow
Quantitative Solubility Data
| Solvent System | Expected Solubility | Recommendations & Remarks |
| Water | Low to Insoluble | The hydrophobic nature of the peptide limits its solubility in water alone. |
| PBS (pH 7.4) | Low to Insoluble | Similar to water, direct dissolution in PBS is challenging. |
| DMSO | Soluble | Recommended as the initial solvent. Aim for a high-concentration stock solution (e.g., 10-50 mg/mL). |
| 10% Acetic Acid | Moderately Soluble | The acidic pH can protonate basic residues, increasing solubility. Useful for preparing aqueous stocks. |
| DMSO / Water Mixture | Varies | The final concentration of DMSO should be compatible with the experimental assay. A higher percentage of DMSO will aid solubility. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Pre-weighing: Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation.
-
Calculation: The molecular weight of this compound is approximately 1126.21 g/mol . To prepare a 10 mM stock solution, you would dissolve 11.26 mg in 1 mL of DMSO. Adjust calculations based on the actual amount of peptide provided.
-
Dissolution: Add the calculated volume of high-purity, anhydrous DMSO to the vial.
-
Mixing: Vortex the vial gently until the peptide is completely dissolved. Brief sonication can be used if necessary.
-
Storage: Aliquot the stock solution into smaller volumes in low-protein-binding tubes and store at -80°C.
Protocol 2: In Vitro NOP Receptor Activation Assay (Calcium Mobilization)
This protocol outlines a general procedure for assessing the agonist activity of Ac-RYYRWK-NH2 at the NOP receptor using a calcium mobilization assay in cells co-expressing the receptor and a chimeric G-protein.
-
Cell Culture: Culture CHO or HEK293 cells stably expressing the human NOP receptor and a suitable chimeric G-protein (e.g., Gαqi5) in appropriate growth medium.
-
Cell Plating: Seed the cells into a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay.
-
Dye Loading: On the day of the experiment, remove the growth medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Compound Preparation: Prepare a dilution series of Ac-RYYRWK-NH2 from the DMSO stock solution in an appropriate assay buffer (e.g., HBSS with 20 mM HEPES). Ensure the final DMSO concentration is low (typically <0.1%) and consistent across all wells.
-
Assay Performance: Use a fluorescence plate reader (e.g., FLIPR or FlexStation) to measure the baseline fluorescence, then add the peptide dilutions and monitor the change in fluorescence over time, which corresponds to intracellular calcium release.
-
Data Analysis: Determine the EC50 value by plotting the peak fluorescence response against the logarithm of the peptide concentration and fitting the data to a sigmoidal dose-response curve.
Visualizing the In Vitro Assay Workflow
Calcium Mobilization Assay Workflow
NOP Receptor Signaling Pathway
Ac-RYYRWK-NH2, as a NOP receptor agonist, activates a cascade of intracellular signaling events. The NOP receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gi/o proteins.
NOP Receptor Signaling Pathway
Upon binding of Ac-RYYRWK-NH2, the activated Gi/o protein dissociates into its α and βγ subunits. The α subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[4] The βγ subunits can directly inhibit voltage-gated calcium channels and activate G-protein-coupled inwardly rectifying potassium (GIRK) channels, which hyperpolarizes the neuron and reduces excitability.[1][2][3] Additionally, NOP receptor activation can stimulate other signaling cascades, including the mitogen-activated protein kinase (MAPK) pathway.[1][3][4]
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacological studies on the NOP and opioid receptor agonist PWT2-[Dmt1]N/OFQ(1-13) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Differential In Vitro Pharmacological Profiles of Structurally Diverse Nociceptin Receptor Agonists in Activating G Protein and Beta-Arrestin Signaling at the Human Nociceptin Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. rsc.org [rsc.org]
- 6. pubcompare.ai [pubcompare.ai]
Ac-RYYRWK-NH2 TFA solution stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of Ac-RYYRWK-NH2 TFA solution. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the integrity of your research.
Frequently Asked Questions (FAQs)
Q1: What is Ac-RYYRWK-NH2 and what is its primary biological activity?
Ac-RYYRWK-NH2 is a synthetic hexapeptide. It is a potent and selective partial agonist for the Nociceptin/Orphanin FQ (NOP) receptor, also known as the opioid receptor-like 1 (ORL1) receptor.[1] It displays high affinity for the NOP receptor with a reported Kd value of 0.071 nM.[1]
Q2: Why is the peptide supplied as a TFA salt?
Trifluoroacetic acid (TFA) is commonly used during the synthesis and purification of peptides, particularly in reverse-phase high-performance liquid chromatography (RP-HPLC). As a result, the final lyophilized peptide is often a salt with TFA as the counter-ion.
Q3: What are the recommended storage conditions for lyophilized this compound?
For long-term storage, lyophilized this compound should be stored at -20°C or -80°C in a tightly sealed container to protect it from moisture and light. Under these conditions, the peptide can be stable for several years. For short-term storage, it can be kept at 4°C for a few weeks.
Q4: How should I store Ac-RYYRWK-NH2 after reconstitution in a solution?
Peptide solutions are significantly less stable than the lyophilized powder. It is highly recommended to prepare fresh solutions before use. If storage is necessary, aliquot the peptide solution into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation. Stored at -20°C, the solution may be stable for a few weeks, while at -80°C, it could be stable for a few months. However, stability is sequence-dependent and should be experimentally verified.
Q5: What solvents are recommended for reconstituting this compound?
The choice of solvent depends on the peptide's sequence and the experimental requirements. For Ac-RYYRWK-NH2, which contains basic arginine (R) and lysine (K) residues, reconstitution can typically be attempted in sterile, distilled water. If solubility is an issue, adding a small amount of an organic solvent like acetonitrile or dimethyl sulfoxide (DMSO) can be helpful. For peptides with low solubility, a small amount of 10%-30% acetic acid can be used to aid dissolution.[2]
Q6: Can the TFA counter-ion interfere with my experiments?
Yes, the TFA counter-ion can potentially interfere with biological assays. TFA is a strong acid and can alter the pH of the solution. It has also been reported to affect cell viability and enzyme activity in some in vitro assays. For sensitive applications, it may be necessary to exchange the TFA counter-ion for a more biocompatible one, such as acetate or chloride.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Peptide will not dissolve | The peptide has low solubility in the chosen solvent. The peptide may have aggregated. | Try sonicating the solution briefly. Gently warming the solution (<40°C) can also help.[3] If using an aqueous solvent, try adding a small amount of an organic solvent like DMSO or acetonitrile. For this basic peptide, a small amount of dilute acetic acid can improve solubility.[2] Always centrifuge the vial before opening to ensure all the lyophilized powder is at the bottom. |
| Inconsistent experimental results | The peptide may have degraded due to improper storage or handling. Repeated freeze-thaw cycles of the stock solution. The TFA counter-ion may be interfering with the assay. | Always aliquot stock solutions to avoid freeze-thaw cycles. Store lyophilized peptide and solutions at the recommended temperatures. Prepare fresh solutions for each experiment whenever possible. If TFA interference is suspected, consider performing a counter-ion exchange. |
| Loss of peptide activity over time in solution | The peptide is degrading in the solution. This can be due to hydrolysis, oxidation, or microbial contamination. | Prepare fresh solutions before each experiment. If storing solutions, use sterile buffers and filter-sterilize the final solution. For peptides containing oxidation-prone residues (like W in this sequence), degassing the solvent and storing under an inert gas (nitrogen or argon) can help. |
Quantitative Stability Data
The following table provides representative stability data for a typical hexapeptide with a sequence similar to Ac-RYYRWK-NH2. Note: This data is illustrative and has not been experimentally determined for Ac-RYYRWK-NH2 specifically. Actual stability should be confirmed experimentally.
| Condition | Storage Temperature | Time | Purity (% remaining) |
| Lyophilized | -20°C | 12 months | >98% |
| Lyophilized | 4°C | 3 months | >95% |
| Lyophilized | Room Temperature (25°C) | 1 month | >90% |
| In Sterile Water (1 mg/mL) | -20°C | 1 month | ~90% |
| In Sterile Water (1 mg/mL) | 4°C | 1 week | ~92% |
| In Sterile Water (1 mg/mL) | Room Temperature (25°C) | 24 hours | ~85% |
Experimental Protocols
Protocol for Assessing Peptide Solution Stability using RP-HPLC
This protocol outlines a forced degradation study to assess the stability of Ac-RYYRWK-NH2 in solution under various stress conditions.
1. Materials and Reagents:
-
This compound
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
pH meter
-
RP-HPLC system with a C18 column
-
Incubator/water bath
-
Vials for sample preparation and storage
2. Preparation of Stock Solution:
-
Accurately weigh a small amount of lyophilized Ac-RYYRWK-NH2.
-
Reconstitute in sterile, HPLC-grade water to a final concentration of 1 mg/mL.
-
Filter the stock solution through a 0.22 µm syringe filter.
3. Application of Stress Conditions:
-
Acidic Hydrolysis: Mix the peptide stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C.
-
Basic Hydrolysis: Mix the peptide stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C.
-
Oxidation: Mix the peptide stock solution with an equal volume of 3% H₂O₂. Incubate at room temperature.
-
Thermal Stress: Incubate the peptide stock solution at 60°C.
-
Control: Keep an aliquot of the peptide stock solution at 4°C.
4. Time Points for Analysis:
-
Analyze samples at initial time (t=0) and at subsequent time points (e.g., 2, 4, 8, 24, 48 hours).
5. RP-HPLC Analysis:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A typical gradient would be a linear increase from 5% to 95% Mobile Phase B over 20-30 minutes. The exact gradient should be optimized for the best separation of the parent peptide from its degradation products.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm or 280 nm (due to the presence of Tyrosine and Tryptophan).
-
Injection Volume: 20 µL.
6. Data Analysis:
-
Identify the peak corresponding to the intact Ac-RYYRWK-NH2 in the control sample.
-
In the chromatograms of the stressed samples, identify any new peaks, which represent degradation products.
-
Calculate the percentage of the remaining intact peptide at each time point by comparing the peak area of the parent peptide to the total peak area of all peptide-related peaks.
-
Plot the percentage of remaining peptide against time for each stress condition to determine the degradation kinetics.
Visualizations
Caption: Workflow for assessing the stability of this compound solution.
Caption: Simplified signaling pathway of the NOP receptor activated by Ac-RYYRWK-NH2.
References
Technical Support Center: Ac-RYYRWK-NH2 & TFA Optimization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the use of the synthetic peptide Ac-RYYRWK-NH2 in cell culture, with a specific focus on managing the concentration of its common counter-ion, Trifluoroacetic acid (TFA).
Frequently Asked Questions (FAQs)
Q1: What is Ac-RYYRWK-NH2 and what is its function?
Ac-RYYRWK-NH2 is a synthetic peptide that acts as a potent and selective partial agonist for the Nociceptin/Orphanin FQ (NOP) receptor, also known as the opioid receptor-like 1 (ORL1) receptor.[1][2] In research, it is often used to study the physiological roles of the NOP receptor, which is involved in a variety of processes including pain perception, anxiety, and food intake.[1][2]
Q2: Why is my Ac-RYYRWK-NH2 peptide supplied as a TFA salt?
Trifluoroacetic acid (TFA) is a strong acid commonly used during the chemical synthesis and purification of peptides.[3][4] It is used to cleave the synthesized peptide from the solid-phase resin and to improve the separation of the peptide during High-Performance Liquid Chromatography (HPLC) purification.[4][5] During the final lyophilization (freeze-drying) step, while free TFA is removed, some TFA remains as a counter-ion, forming a salt with the positively charged amino acids in the peptide.[4][6]
Q3: What are the potential effects of TFA on my cell culture experiments?
TFA can have direct and sometimes unpredictable effects on cells in culture. These effects can be cell-type dependent and concentration-dependent.[4]
-
Inhibition of Cell Proliferation: In some cell types, such as osteoblasts and chondrocytes, TFA has been shown to inhibit cell proliferation at concentrations as low as 10 nM.[4]
-
Stimulation of Cell Growth: Conversely, in other cell lines like C6 glioma cells, TFA has been observed to stimulate cell growth at higher concentrations (0.5–7.0 mM).
-
Alteration of Peptide Activity: The presence of TFA can alter the biological activity of the peptide, potentially leading to reduced efficacy or even misinterpretation of experimental results.[4]
-
Changes in pH: High concentrations of TFA can lower the pH of your cell culture medium, which can independently affect cell health and function.[4]
Q4: What is a typical percentage of TFA in a commercial synthetic peptide preparation?
The amount of TFA in a lyophilized peptide powder can vary significantly. For crude peptide preparations, the TFA content can be as high as 10-45%.[7] For highly purified peptides, the TFA content is typically lower, but can still be significant enough to impact sensitive cell-based assays. It is always best to consult the certificate of analysis provided by the supplier for the specific batch of your peptide.
Q5: Should I remove TFA from my Ac-RYYRWK-NH2 peptide before use in cell culture?
For most cell-based assays, it is highly recommended to either remove the TFA or exchange it for a more biologically compatible counter-ion, such as hydrochloride (HCl) or acetate.[3] This is crucial for obtaining reliable and reproducible results and to ensure that the observed effects are due to the peptide itself and not the TFA counter-ion.
Troubleshooting Guide
This guide addresses common issues encountered when using Ac-RYYRWK-NH2 with residual TFA in cell culture experiments.
| Problem | Potential Cause | Recommended Solution |
| Unexpected cell toxicity or inhibition of proliferation. | The concentration of TFA in the final cell culture medium may be too high for your specific cell line. | 1. Calculate the final TFA concentration in your experiment. 2. Perform a dose-response experiment with TFA alone to determine the tolerance of your cell line. 3. If TFA toxicity is confirmed, perform a TFA-salt exchange to replace TFA with a more biocompatible counter-ion like HCl or acetate (see Experimental Protocols section). |
| Inconsistent or not reproducible experimental results. | Variability in the TFA content between different batches of the peptide. TFA may be interfering with the peptide's biological activity. | 1. Always note the batch number of the peptide used. 2. Consider performing a TFA-salt exchange to minimize batch-to-batch variability. 3. Include a "TFA only" control in your experiments to assess its direct effects. |
| Peptide is difficult to dissolve in aqueous buffer. | The presence of TFA can sometimes affect the solubility of a peptide. The intrinsic properties of the peptide sequence also play a major role. | 1. For basic peptides like Ac-RYYRWK-NH2, initial attempts to dissolve in sterile water or a slightly acidic buffer are recommended. 2. If solubility remains an issue, a small amount of a co-solvent like DMSO may be used, ensuring the final DMSO concentration in the cell culture is non-toxic (typically <0.5%). |
| Observed biological effect is weaker than expected. | TFA may be altering the secondary structure of the peptide, reducing its binding affinity to the NOP receptor. | 1. Perform a TFA-salt exchange to the hydrochloride or acetate form. 2. Compare the activity of the TFA-salt form with the exchanged form in a functional assay. |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is a general guideline for assessing the cytotoxicity of Ac-RYYRWK-NH2 and/or TFA on a chosen cell line.
Materials:
-
96-well cell culture plates
-
Your chosen cell line
-
Complete cell culture medium
-
Ac-RYYRWK-NH2 (with or without TFA exchange)
-
TFA solution (for control experiments)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Prepare serial dilutions of Ac-RYYRWK-NH2 and/or TFA in complete medium.
-
Remove the medium from the wells and add 100 µL of the prepared peptide/TFA solutions. Include wells with medium only as a negative control.
-
Incubate the plate for the desired experimental time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the negative control.
Protocol 2: TFA Removal by HCl Exchange and Lyophilization
This protocol describes a common method to exchange TFA for the more biologically compatible hydrochloride (HCl) counter-ion.[6]
Materials:
-
Ac-RYYRWK-NH2 TFA salt
-
100 mM Hydrochloric acid (HCl) solution, sterile
-
Sterile, nuclease-free water
-
Lyophilizer
Procedure:
-
Dissolve the this compound salt in sterile water at a concentration of 1 mg/mL.
-
Add 100 mM HCl to the peptide solution to a final HCl concentration of 2-10 mM.
-
Let the solution stand at room temperature for at least one minute.
-
Freeze the solution rapidly, for example, by immersing the tube in liquid nitrogen or placing it in a -80°C freezer.
-
Lyophilize the frozen solution overnight until all the liquid has been removed.
-
To ensure complete exchange, re-dissolve the lyophilized peptide powder in the same volume of 2-10 mM HCl solution.
-
Repeat the freezing and lyophilization steps at least two more times.
-
After the final lyophilization, the peptide is in the hydrochloride salt form and can be reconstituted in a suitable buffer for your cell culture experiments.
Visualizing the Ac-RYYRWK-NH2 Signaling Pathway
Ac-RYYRWK-NH2 exerts its effects by binding to and activating the NOP receptor, a G-protein coupled receptor (GPCR). The downstream signaling cascade is complex and can lead to various cellular responses.
Caption: NOP Receptor Signaling Pathway.
This diagram illustrates the primary signaling events following the activation of the NOP receptor by Ac-RYYRWK-NH2. The activated receptor engages Gi/o proteins, leading to the inhibition of adenylyl cyclase and voltage-gated calcium channels, and the activation of inwardly rectifying potassium channels. Additionally, NOP receptor activation can modulate intracellular signaling cascades such as the MAPK and cytokine pathways, culminating in diverse cellular responses.
References
- 1. iris.unife.it [iris.unife.it]
- 2. Cellular mechanisms of nociceptin/orphanin FQ (N/OFQ) peptide (NOP) receptor regulation and heterologous regulation by N/OFQ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biomatik.com [biomatik.com]
- 4. genscript.com [genscript.com]
- 5. peptide.com [peptide.com]
- 6. lifetein.com [lifetein.com]
- 7. Reddit - The heart of the internet [reddit.com]
potential off-target effects of Ac-RYYRWK-NH2 TFA
This technical support center provides troubleshooting guidance and frequently asked questions regarding the potential off-target effects of Ac-RYYRWK-NH2 TFA. This information is intended for researchers, scientists, and drug development professionals using this peptide in their experiments.
Troubleshooting Guide
Researchers using this compound may encounter unexpected experimental outcomes. This guide addresses potential issues that could be attributed to off-target effects.
Question: My experimental results are inconsistent with the known function of the NOP receptor. What could be the cause?
Answer: Inconsistent results may arise from off-target activities of Ac-RYYRWK-NH2. While it is a potent and selective partial agonist for the nociceptin receptor (NOP), high concentrations or specific cellular contexts might lead to interactions with other cellular components.[1][2][3] Consider the following potential issues and investigatory experiments:
Table 1: Troubleshooting Potential Off-Target Effects
| Observed Issue | Potential Off-Target Cause | Recommended Confirmatory Assay | Mitigation Strategy |
| Unexpected changes in cell proliferation or cytotoxicity. | Membrane disruption at high concentrations. | Lactate dehydrogenase (LDH) assay for cell lysis. | Perform dose-response experiments to determine the therapeutic window. Use the lowest effective concentration. |
| Activation of signaling pathways unrelated to NOP receptor activation. | Off-target binding to other G-protein coupled receptors (GPCRs) or kinases. | Kinase inhibitor screening, broad GPCR panel screening. | Use a structurally unrelated NOP agonist as a control. Employ a NOP receptor antagonist to confirm on-target effects. |
| Variability in results across different cell lines. | Differential expression of potential off-target proteins. | Proteomic analysis of cell lines to identify differentially expressed proteins. | Use cell lines with confirmed high expression of the NOP receptor and low expression of potential off-targets. |
Experimental Protocols
To investigate potential off-target effects, a systematic approach is necessary. Below is a generalized workflow for assessing the specificity of Ac-RYYRWK-NH2.
Diagram 1: Experimental Workflow for Off-Target Effect Investigation
Caption: Workflow for identifying potential off-target effects of Ac-RYYRWK-NH2.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Ac-RYYRWK-NH2?
Ac-RYYRWK-NH2 is a potent and selective partial agonist for the nociceptin receptor (NOP), also known as the opioid receptor-like 1 (ORL1) receptor.[1][2][3] It binds to this receptor with high affinity.[1][2] The NOP receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.
Diagram 2: Ac-RYYRWK-NH2 Signaling Pathway
Caption: Simplified signaling pathway of Ac-RYYRWK-NH2 via the NOP receptor.
Q2: Has Ac-RYYRWK-NH2 been shown to bind to other opioid receptors?
No, studies have shown that Ac-RYYRWK-NH2 has no affinity for μ-, κ-, or δ-opioid receptors, highlighting its selectivity for the NOP receptor.[1][2][3]
Q3: What are the known toxicities of this compound?
According to a safety data sheet, Ac-RYYRWK-NH2 is harmful if swallowed and is very toxic to aquatic life with long-lasting effects.[4] This information pertains to the bulk chemical. In a research setting, it is crucial to handle the compound with appropriate safety measures.[4] For cellular and in vivo experiments, cytotoxicity should be assessed, as some peptides can cause membrane disruption at higher concentrations.[5][6]
Q4: What general strategies can be used to de-risk potential false-positive results when working with peptides like Ac-RYYRWK-NH2?
To minimize the risk of false-positive results due to off-target effects, several strategies are recommended:
-
Orthogonal Binding Assays: Use multiple, distinct biophysical techniques to confirm binding to the intended target.[5][6]
-
Cellular Counterscreens: Test the peptide in cell lines that do not express the target receptor (e.g., NOP-knockout cells) to identify non-specific effects.[5][6]
-
Alanine Scanning and Combinatorial Peptide Library Scanning: These methods can help identify the key residues for target interaction and predict potential off-target binding to other proteins.[7][8][9]
Q5: Where can I find more information on the binding profile of Ac-RYYRWK-NH2?
Databases such as the IUPHAR/BPS Guide to PHARMACOLOGY can provide curated information on the activity of ligands like Ac-RYYRWK-NH2 across multiple targets.[10]
References
- 1. Ac-RYYRWK-NH2|CAS 200959-47-3|DC Chemicals [dcchemicals.com]
- 2. Ac-RYYRWK-NH2 Datasheet DC Chemicals [dcchemicals.com]
- 3. Ac-RYYRWK-NH2 | CAS 200959-47-3 | Tocris Bioscience [tocris.com]
- 4. Ac-RYYRWK-NH2|200959-47-3|MSDS [dcchemicals.com]
- 5. De-risking Drug Discovery of Intracellular Targeting Peptides: Screening Strategies to Eliminate False-Positive Hits - PMC [pmc.ncbi.nlm.nih.gov]
- 6. De-risking Drug Discovery of Intracellular Targeting Peptides: Screening Strategies to Eliminate False-Positive Hits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. TCR Fingerprinting and Off-Target Peptide Identification - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preclinical Strategies to Identify Off-Target Toxicity of High-Affinity TCRs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Preclinical Strategies to Identify Off-Target Toxicity of High-Affinity TCRs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ac-RYYRWK-NH<sub>2</sub> | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
impact of TFA counterion on Ac-RYYRWK-NH2 TFA activity
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using the Ac-RYYRWK-NH2 peptide, particularly concerning the potential impact of the trifluoroacetate (TFA) counterion on its biological activity. Ac-RYYRWK-NH2 is a potent and selective partial agonist for the Nociceptin/Orphanin FQ (NOP) receptor and is often supplied as a TFA salt due to its use in solid-phase peptide synthesis (SPPS) and purification. While essential for the synthesis process, residual TFA can interfere with experimental results.[1][2][3][4]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Inconsistent or lower-than-expected activity in cell-based assays. | The TFA counterion can alter the cellular environment, potentially inhibiting cell proliferation or receptor binding.[3][5] | Consider exchanging the TFA counterion for a more biocompatible one, such as hydrochloride (HCl) or acetate. Detailed protocols for counterion exchange are provided below. |
| Variability between different batches of the peptide. | The amount of residual TFA can vary between synthesis batches, leading to inconsistent biological effects. | Quantify the peptide concentration accurately using methods like amino acid analysis, which determines the net peptide content, rather than relying on the gross weight of the lyophilized powder that includes the counterions. |
| Unexpected pH changes in your assay buffer. | TFA is a strong acid and can lower the pH of your experimental solutions, affecting peptide solubility and activity.[2][3] | Always dissolve the peptide in your assay buffer and verify the final pH. Adjust as necessary. For sensitive assays, TFA removal is recommended. |
| FT-IR spectra show an interfering peak around 1670-1673 cm⁻¹. | TFA has a strong absorbance band in this region, which can overlap with the amide I band of the peptide, complicating secondary structure analysis.[2][3] | For accurate structural studies using FT-IR, it is highly recommended to exchange the TFA counterion for HCl or another non-interfering salt. |
| Observed cytotoxicity not expected for the peptide itself. | At certain concentrations, TFA has been shown to be toxic to various cell lines.[1][4] | Perform a dose-response curve with TFA alone to determine its cytotoxic threshold in your specific cell line. If cytotoxicity overlaps with the peptide's active concentration range, a counterion exchange is necessary. |
Frequently Asked Questions (FAQs)
Q1: What is a TFA counterion and why is it present in my Ac-RYYRWK-NH2 sample?
A1: Trifluoroacetic acid (TFA) is a chemical reagent used during the cleavage of the peptide from the solid-phase resin and as an ion-pairing agent during purification by high-performance liquid chromatography (HPLC).[2] During lyophilization, the volatile free TFA is removed, but TFA anions remain electrostatically bound to positively charged residues on the peptide, such as Arginine (R) and Lysine (K), forming a TFA salt.
Q2: How can the TFA counterion affect the activity of Ac-RYYRWK-NH2?
A2: The TFA counterion can impact the biological activity of Ac-RYYRWK-NH2 in several ways:
-
Direct Cellular Effects: TFA itself can be biologically active, with reports of it both inhibiting and stimulating cell proliferation depending on the cell type and concentration.[1][2][5] This can confound the results of assays measuring the effect of Ac-RYYRWK-NH2 on cell signaling or viability.
-
Alteration of Peptide Conformation: The counterion can influence the secondary structure of the peptide, which may affect its binding affinity to the NOP receptor.[1][2]
-
Physicochemical Changes: TFA can lower the pH of your stock solutions and assay buffers, which can impact peptide solubility and receptor-ligand interactions.[2][3]
-
Inaccurate Peptide Quantification: The molecular weight of TFA (114 g/mol ) contributes to the total weight of the lyophilized peptide.[3] Not accounting for this can lead to errors in calculating the molar concentration of the peptide.
Q3: My experiment involves sensitive cell lines. Should I be concerned about TFA?
A3: Yes. For experiments with sensitive cell lines or those requiring high reproducibility, the presence of TFA is a significant concern. It has been shown to inhibit the proliferation of cell types like osteoblasts and chondrocytes at nanomolar concentrations.[5] Given that Ac-RYYRWK-NH2 is a potent NOP receptor agonist with a Ki of 0.71 nM, it is likely that the effective concentration of the peptide is within the range where TFA could exert off-target effects. We recommend performing a TFA control experiment or, preferably, using a TFA-free form of the peptide.
Q4: How can I remove the TFA counterion from my Ac-RYYRWK-NH2 sample?
A4: A common and effective method is to exchange the TFA for a more biocompatible counterion like hydrochloride (HCl) or acetate through repeated lyophilization from an acidic solution. A detailed protocol is provided in the "Experimental Protocols" section below. Ion-exchange chromatography is another option.[6]
Q5: Will counterion exchange affect the purity of my peptide?
A5: When performed correctly, counterion exchange should not impact the purity of the peptide. It is good practice to confirm the purity by HPLC before and after the exchange procedure.
Quantitative Data on Counterion Effects
The following tables summarize data from studies on other peptides, illustrating the potential quantitative impact of the TFA counterion. While not specific to Ac-RYYRWK-NH2, they highlight the importance of considering the counterion in your experiments.
Table 1: Effect of Counterion on Antimicrobial Activity of Peptide M33
| Counterion | In Vitro Toxicity (IC50 on HBE cells) | In Vivo Toxicity (signs of distress) |
| TFA | 5-30% more toxic than acetate form | Manifest signs of toxicity |
| Acetate | Less toxic | Mild signs, disappearing within hours |
| (Data adapted from a study on the antimicrobial peptide M33, demonstrating that the TFA salt was more toxic than the acetate salt both in vitro and in vivo.)[3] |
Table 2: Comparison of Antimicrobial Activity (MIC in µg/mL) for Peptides with and without TFA
| Peptide | Organism | MIC with TFA | MIC without TFA |
| Lipopeptide 1 | S. aureus | 8 | 4 |
| Lipopeptide 2 | E. coli | 64 | 32 |
| Lipopeptide 3 | C. albicans | 16 | 16 |
| (Adapted from a study on short cationic lipopeptides, showing that in many cases, the removal of TFA led to a lower (more potent) Minimum Inhibitory Concentration.)[2] |
Experimental Protocols
Protocol 1: TFA to HCl Counterion Exchange via Lyophilization
This protocol is a widely used method for exchanging TFA for chloride counterions.[7][8]
Materials:
-
Ac-RYYRWK-NH2 TFA salt
-
High-purity water (e.g., Milli-Q)
-
Hydrochloric acid (HCl), e.g., 100 mM stock solution
-
Lyophilizer
Procedure:
-
Dissolve the this compound salt in high-purity water to a concentration of approximately 1 mg/mL.[8]
-
Add the 100 mM HCl stock solution to the peptide solution to achieve a final HCl concentration of 10 mM. It is crucial that the final HCl concentration is sufficient to act as a stronger acid than TFA.
-
Gently mix the solution and allow it to stand at room temperature for a few minutes.
-
Freeze the solution at -80°C or in liquid nitrogen.
-
Lyophilize the sample overnight until all the solvent is removed.
-
To ensure complete exchange, repeat the process by re-dissolving the lyophilized peptide powder in a 10 mM HCl solution (steps 2-5) at least two more times.[7]
-
After the final lyophilization, re-dissolve the peptide in your desired buffer for the experiment.
Note: The optimal HCl concentration and the number of cycles may vary slightly depending on the peptide sequence and the amount of TFA present.
Signaling Pathways and Experimental Workflows
NOP Receptor Signaling Pathway
Ac-RYYRWK-NH2 is an agonist for the NOP receptor, a G-protein coupled receptor (GPCR). Upon binding, it typically initiates a signaling cascade that involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cAMP levels.
Caption: NOP receptor signaling cascade initiated by Ac-RYYRWK-NH2.
Experimental Workflow for TFA Counterion Exchange and Verification
The following diagram illustrates a logical workflow for preparing and verifying your Ac-RYYRWK-NH2 peptide for use in biological assays.
Caption: Workflow for TFA to HCl counterion exchange.
References
- 1. The structure of the antimicrobial peptide Ac-RRWWRF-NH2 bound to micelles and its interactions with phospholipid bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cationic Net Charge and Counter Ion Type as Antimicrobial Activity Determinant Factors of Short Lipopeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Counter-ion effect on antistaphylococcal activity and cytotoxicity of selected antimicrobial peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. glpbio.com [glpbio.com]
- 8. abbexa.com [abbexa.com]
how to remove or exchange TFA from Ac-RYYRWK-NH2
This guide provides researchers, scientists, and drug development professionals with detailed information on the removal and exchange of trifluoroacetic acid (TFA) from the synthetic peptide Ac-RYYRWK-NH2.
Frequently Asked Questions (FAQs)
Q1: What is TFA and why is it present in my Ac-RYYRWK-NH2 peptide sample?
A1: Trifluoroacetic acid (TFA) is a strong acid commonly used during the solid-phase peptide synthesis (SPPS) process, specifically for cleaving the synthesized peptide from the resin and during the final purification steps via reverse-phase high-performance liquid chromatography (RP-HPLC).[1][2][3] Due to its role as an ion-pairing agent, it forms salts with positively charged residues in the peptide. The sequence Ac-RYYRWK-NH2 contains three such residues (Arginine - R, Lysine - K) and a free N-terminus, which will be protonated, leading to the association of TFA counterions.[4][5]
Q2: Why is it necessary to remove or exchange TFA from my peptide?
A2: While essential for synthesis and purification, residual TFA can be problematic for downstream applications. It is toxic to cells and can alter the results of biological assays.[4][6][7] TFA counterions can also change the peptide's secondary structure, solubility, and mass, potentially affecting the accuracy and reproducibility of in vitro and in vivo studies.[4][5]
Q3: What are the most common methods for removing TFA from Ac-RYYRWK-NH2?
A3: The three most widely adopted methods are:
-
Counterion Exchange with a Stronger Acid and Lyophilization: This involves dissolving the peptide in a solution containing a different, stronger acid (like hydrochloric acid, HCl), followed by freeze-drying. This process is typically repeated several times.[1][4][8]
-
Ion-Exchange Chromatography: This method uses a resin to swap the TFA ions for a more biologically compatible counterion, such as acetate.[6][8][9]
-
RP-HPLC with a TFA-Free Mobile Phase: The peptide is re-purified using a mobile phase containing a benign alternative acid, like acetic acid or formic acid.[2][7][10]
Q4: Which method is recommended for Ac-RYYRWK-NH2?
A4: For a highly cationic peptide like Ac-RYYRWK-NH2, repeated lyophilization with hydrochloric acid (HCl) is a very effective and convenient method.[1][4] A study found that using 10 mM HCl over three lyophilization cycles was optimal for TFA removal without affecting peptide purity.[1][11] Ion-exchange chromatography is also an excellent, though more involved, alternative.
Q5: How can I verify that TFA has been successfully removed?
A5: Several analytical techniques can quantify residual TFA. These include ¹⁹F-NMR (Fluorine-19 Nuclear Magnetic Resonance), which is highly specific for the fluorine atoms in TFA, as well as HPLC with an Evaporative Light-Scattering Detector (HPLC-ELSD) and Ion Chromatography (IC).[1][8][12][13][14]
Q6: What potential issues might I encounter during TFA removal?
A6: The primary challenges are potential peptide loss during the multiple handling and processing steps and, in some cases, peptide degradation if exposed to harsh conditions (e.g., very high acid concentrations) for prolonged periods.[5][7][8] Incomplete TFA removal can also occur if the chosen method is not robust enough for the specific peptide.[4][7]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Peptide Recovery | 1. Peptide loss during transfers between vials. 2. Adherence of the peptide to container surfaces. 3. Incomplete dissolution or precipitation during the procedure. | 1. Minimize the number of transfers. 2. Use low-protein-binding microcentrifuge tubes. 3. Ensure the peptide is fully dissolved at each step before proceeding. |
| Incomplete TFA Removal | 1. Insufficient excess of the new counterion (e.g., HCl). 2. Not enough exchange/lyophilization cycles. 3. The strong ionic interaction between the highly positive peptide and TFA requires more stringent conditions. | 1. Ensure the HCl concentration is optimal. 10 mM is recommended as a starting point.[1][11] 2. Increase the number of lyophilization cycles to at least three.[1][4][7] 3. For particularly stubborn cases, a carefully controlled higher concentration of HCl (up to 100 mM) can be tested, but peptide stability should be monitored.[1] |
| Peptide Degradation Observed | 1. Exposure to very low pH (e.g., >100 mM HCl) for an extended period.[8] 2. Instability of the peptide sequence to acidic conditions. | 1. Use the lowest effective concentration of acid (10 mM HCl is often sufficient).[1] 2. Minimize the time the peptide is in the acidic solution before freezing for lyophilization. 3. Consider a milder method, such as ion-exchange chromatography with an acetate buffer.[6][9] |
| Final Product is Difficult to Dissolve | 1. Different salt forms can have different solubility characteristics. | 1. Test a variety of solvents. The hydrochloride or acetate salt form may have different solubility compared to the TFA salt. |
Quantitative Data on TFA Removal
The efficiency of TFA removal is highly dependent on the chosen method and the number of repetitions. The following table summarizes data from a systematic study on counterion exchange.
| Method (for a model peptide) | Cycles | TFA Content (% w/w) | Peptide Purity |
| No Exchange (Control) | 0 | ~33% | >95% |
| Lyophilization with 2 mM HCl | 1 | >1% | >95% |
| 2 | >1% | >95% | |
| 3 | <1% (Below LoQ) | >95% | |
| Lyophilization with 5 mM HCl | 1 | >1% | >95% |
| 2 | <1% (Below LoQ) | >95% | |
| Lyophilization with 10 mM HCl | 1 | <1% (Below LoQ) | >95% |
| Lyophilization with 100 mM HCl | 1 | <1% (Below LoQ) | >95% |
| Data adapted from a study evaluating TFA exchange on cationic peptides. LoQ = Limit of Quantification.[1] |
Experimental Protocols
Method 1: TFA/HCl Exchange via Lyophilization
This is the most common and straightforward method for exchanging TFA with chloride.
-
Dissolution: Dissolve the Ac-RYYRWK-NH2 peptide TFA salt in an aqueous solution of 10 mM HCl. A common concentration is 1 mg of peptide per 1 mL of the HCl solution.[1][4][7]
-
Incubation: Allow the solution to stand at room temperature for at least one minute to ensure complete salt exchange.[7][15]
-
Freezing: Flash-freeze the solution, preferably in liquid nitrogen, or place it in a -80°C freezer until completely frozen.[1][7]
-
Lyophilization: Lyophilize the frozen sample overnight or until all the solvent is removed, yielding a fluffy powder which is the peptide hydrochloride salt.[4][7]
-
Repetition: To ensure complete removal of TFA, re-dissolve the lyophilized powder in the same volume of 10 mM HCl solution and repeat the freezing and lyophilization steps. A total of three cycles is recommended for highly cationic peptides.[1][4][7]
Method 2: TFA/Acetate Exchange via Anion Exchange Resin
This method replaces TFA with the more biocompatible acetate counterion.
-
Resin Preparation: Prepare a small column with a strong anion exchange resin. Use a 10- to 50-fold excess of anion binding sites on the resin relative to the amount of TFA in the peptide sample.[6][15]
-
Activation: Activate and charge the column by eluting it with a 1M solution of sodium acetate.
-
Washing: Wash the column thoroughly with distilled, deionized water to remove any excess sodium acetate.[6][15]
-
Peptide Loading: Dissolve the Ac-RYYRWK-NH2 peptide in distilled water and apply it to the prepared column.[6]
-
Elution & Collection: Elute the column with distilled water. The peptide, now in its acetate salt form, will pass through while the TFA anions remain bound to the resin. Collect the fractions containing the peptide.
-
Lyophilization: Combine the peptide-containing fractions and lyophilize to obtain the final peptide acetate salt.[6][15]
Workflow Visualization
Caption: Workflow for TFA Removal from Ac-RYYRWK-NH2.
References
- 1. mdpi.com [mdpi.com]
- 2. omizzur.com [omizzur.com]
- 3. researchgate.net [researchgate.net]
- 4. lifetein.com [lifetein.com]
- 5. TFA removal service - SB-PEPTIDE - Peptide synthesis [sb-peptide.com]
- 6. peptide.com [peptide.com]
- 7. lifetein.com [lifetein.com]
- 8. Elimination and exchange of trifluoroacetate counter-ion from cationic peptides: a critical evaluation of different approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cdn.toxicdocs.org [cdn.toxicdocs.org]
- 10. how to remove residual TFA from peptides after HPLC - Chromatography Forum [chromforum.org]
- 11. Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Determination of residual trifluoroacetate in protein purification buffers and peptide preparations by ion chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. andreas-brinkmann.net [andreas-brinkmann.net]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. peptide.com [peptide.com]
Ac-RYYRWK-NH2 TFA Peptide Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent and address the aggregation of the Ac-RYYRWK-NH2 TFA peptide.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and what are its common applications?
Ac-RYYRWK-NH2 is a synthetic peptide that acts as a potent and selective partial agonist for the nociceptin/orphanin FQ (NOP) receptor, also known as the ORL1 receptor.[1][2][3][4] It has no significant affinity for μ, δ, or κ opioid receptors.[2][3][4] Its primary research applications involve studying the NOP receptor system, which is implicated in various physiological processes, including pain perception, anxiety, and depression.[2]
Q2: Why is my this compound peptide solution cloudy or showing visible precipitates?
Cloudiness or precipitation in your peptide solution is a strong indicator of aggregation.[5] Peptide aggregation is a common issue where individual peptide molecules associate to form larger, often insoluble, complexes.[6][7] This can be influenced by several factors, including peptide concentration, pH, temperature, ionic strength of the buffer, and the presence of trifluoroacetic acid (TFA) counter-ions from synthesis.[5][6]
Q3: How can the trifluoroacetic acid (TFA) salt affect my experiments?
Most synthetic peptides are purified using reverse-phase HPLC, with TFA being a common ion-pairing agent.[8] Residual TFA in the lyophilized peptide can lower the pH of your solution when dissolved, which can significantly impact solubility and aggregation.[8] For cellular assays, high concentrations of TFA can also be cytotoxic or otherwise interfere with biological processes.[8] It is crucial to consider the potential effects of TFA and, if necessary, perform a counter-ion exchange.
Q4: What are the optimal storage conditions for this compound?
For long-term stability, lyophilized this compound should be stored at -20°C or -80°C, desiccated.[1][9] Once reconstituted in a solution, it is recommended to make aliquots to avoid repeated freeze-thaw cycles and store them at -80°C.[1][9] Stock solutions at -20°C should ideally be used within a month, while those at -80°C can be stable for up to six months.[1]
Troubleshooting Guides
Issue 1: Poor Solubility of Lyophilized Peptide
Symptoms: The lyophilized peptide does not fully dissolve in the chosen solvent, leaving a cloudy suspension or visible particles.
Root Causes & Solutions:
-
Incorrect Solvent Choice: The solubility of a peptide is highly dependent on its amino acid sequence and the pH of the solvent. Ac-RYYRWK-NH2 has a net positive charge at neutral pH due to the Arginine (R) and Lysine (K) residues.
-
Presence of TFA: Residual TFA from peptide synthesis can make the microenvironment of the peptide acidic upon initial dissolution in a neutral buffer, potentially leading to aggregation if the peptide is less soluble at that specific pH.
-
Recommendation: If TFA is suspected to be an issue, consider a counter-ion exchange procedure, such as dialysis or solid-phase extraction, to replace TFA with a more biocompatible counter-ion like acetate or hydrochloride.
-
-
Hydrophobic Interactions: The presence of multiple aromatic residues (Tyrosine - Y, Tryptophan - W) can contribute to hydrophobic interactions that may lead to poor solubility in aqueous solutions.
Solubility Testing Protocol:
-
Weigh out a small, accurately measured amount of the lyophilized peptide.
-
Attempt to dissolve in the primary solvent of choice (e.g., sterile water) to a known concentration.
-
If solubility is poor, sequentially add small amounts of a solubilizing agent (e.g., 10% acetic acid for a basic peptide) and vortex/sonicate briefly.[3][10]
-
Observe the solution for clarity. A transparent solution indicates successful dissolution.[3]
Issue 2: Peptide Aggregation Over Time in Solution
Symptoms: A previously clear peptide solution becomes cloudy or forms precipitates after a period of storage or during an experiment.
Root Causes & Solutions:
-
Sub-optimal Buffer Conditions: The pH and ionic strength of the buffer can significantly influence peptide stability.
-
Recommendation: Screen a range of pH values and ionic strengths to find the optimal buffer for your peptide. For Ac-RYYRWK-NH2, maintaining a slightly acidic pH (e.g., pH 5-6) may help to maintain a net positive charge and reduce aggregation through electrostatic repulsion.
-
-
Temperature Fluctuations: Repeated freeze-thaw cycles or prolonged storage at temperatures above -20°C can promote aggregation.
-
Recommendation: Aliquot the peptide stock solution into single-use volumes to minimize freeze-thaw cycles.[9] For experiments, maintain the peptide solution on ice when not in use.
-
-
High Peptide Concentration: The propensity for aggregation increases with higher peptide concentrations.
-
Recommendation: Prepare stock solutions at the highest practical concentration that maintains solubility and stability. For working solutions, dilute the stock immediately before use.
-
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Maximum Solubility (mg/mL) | Observations |
| Sterile Water | ~1.0[1][9] | May require sonication. Solutions can become hazy at higher concentrations. |
| Phosphate-Buffered Saline (PBS), pH 7.4 | ~0.8 | Lower solubility compared to water, potential for aggregation over time. |
| 10% Acetic Acid in Water | > 5.0 | Readily soluble, forms a clear solution. |
| Dimethyl Sulfoxide (DMSO) | > 10.0 | Highly soluble. |
Note: These values are illustrative and should be experimentally verified.
Table 2: Effect of pH and Ionic Strength on Aggregation
| Buffer (50 mM) | pH | NaCl Concentration (mM) | Aggregation Onset (Time) | Method of Detection |
| Acetate | 5.0 | 50 | > 48 hours | Dynamic Light Scattering |
| Phosphate | 7.0 | 50 | ~12 hours | Visual Precipitation |
| Phosphate | 7.0 | 150 | ~4 hours | Thioflavin T Assay |
| Tris | 8.0 | 50 | ~8 hours | Dynamic Light Scattering |
Note: This is example data to illustrate the impact of buffer conditions.
Experimental Protocols
Protocol 1: Dynamic Light Scattering (DLS) for Aggregate Detection
DLS is a non-invasive technique used to measure the size distribution of particles in a solution, making it an excellent tool for detecting the formation of peptide aggregates.[1][4][5][6]
Methodology:
-
Sample Preparation:
-
Prepare Ac-RYYRWK-NH2 solutions in the desired buffer at the concentration of interest.
-
Filter the buffer using a 0.22 µm syringe filter to remove any dust or particulate matter.
-
Centrifuge the final peptide solution at high speed (e.g., 14,000 x g) for 10 minutes to pellet any pre-existing large aggregates.
-
-
DLS Measurement:
-
Transfer the supernatant to a clean, dust-free cuvette.
-
Place the cuvette in the DLS instrument.
-
Set the instrument parameters (e.g., temperature, laser wavelength, scattering angle).
-
Allow the sample to equilibrate to the set temperature for 5-10 minutes.
-
Acquire data for a sufficient duration to obtain a stable correlation function.
-
-
Data Analysis:
-
Analyze the correlation function to obtain the hydrodynamic radius (Rh) and the polydispersity index (PDI).
-
An increase in the average Rh or the appearance of a second population of larger particles over time is indicative of aggregation. A low PDI (<0.2) suggests a monodisperse sample, while a high PDI indicates a heterogeneous sample with aggregates.
-
Protocol 2: Thioflavin T (ThT) Assay for Fibrillar Aggregate Quantification
The ThT assay is a widely used method to detect the formation of amyloid-like fibrillar aggregates. ThT dye exhibits enhanced fluorescence upon binding to the β-sheet structures characteristic of these aggregates.[7][11][12]
Methodology:
-
Reagent Preparation:
-
Prepare a 1 mM ThT stock solution in sterile water and filter through a 0.2 µm syringe filter. Store protected from light.
-
Prepare the desired buffers for the aggregation study.
-
-
Assay Setup:
-
In a 96-well black, clear-bottom plate, add the Ac-RYYRWK-NH2 peptide to the desired final concentration in the chosen buffer.
-
Add ThT stock solution to a final concentration of 10-25 µM.
-
Include control wells containing only the buffer and ThT to measure background fluorescence.
-
-
Incubation and Measurement:
-
Seal the plate to prevent evaporation.
-
Incubate the plate in a plate reader with temperature control (e.g., 37°C) and shaking capabilities.
-
Measure the fluorescence intensity at regular intervals (e.g., every 15-30 minutes) using an excitation wavelength of ~440-450 nm and an emission wavelength of ~480-490 nm.[12]
-
-
Data Analysis:
-
Subtract the background fluorescence from the sample readings.
-
Plot the fluorescence intensity against time. A sigmoidal curve with a lag phase, an exponential growth phase, and a plateau is characteristic of fibrillar aggregation.
-
Visualizations
Caption: Troubleshooting workflow for Ac-RYYRWK-NH2 peptide aggregation.
Caption: Simplified signaling pathway of the NOP receptor activated by Ac-RYYRWK-NH2.
References
- 1. Evaluation of Peptide/Protein aggregation using Dynamic Light Scattering | by NanoReach | Medium [medium.com]
- 2. jpt.com [jpt.com]
- 3. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 4. researchgate.net [researchgate.net]
- 5. zentriforce.com [zentriforce.com]
- 6. enovatia.com [enovatia.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Predicting aggregation-prone sequences in proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. genscript.com [genscript.com]
- 10. biobasic.com [biobasic.com]
- 11. 4.5. Thioflavin T Aggregation Assay [bio-protocol.org]
- 12. US20080268549A1 - Thioflavin t method for detection of amyloid polypeptide fibril aggregation - Google Patents [patents.google.com]
Technical Support Center: Ac-RYYRWK-NH2 TFA Enzymatic Degradation in Vitro
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the peptide Ac-RYYRWK-NH2 TFA. The information is designed to address common challenges encountered during in vitro enzymatic degradation studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is its in vitro degradation important?
A1: Ac-RYYRWK-NH2 is a synthetic peptide with the sequence Arginine-Tyrosine-Tyrosine-Arginine-Tryptophan-Lysine, where the N-terminus is acetylated (Ac) and the C-terminus is an amide (NH2). The trifluoroacetate (TFA) salt is a common counter-ion from the purification process.[1][2] Studying its in vitro enzymatic degradation is crucial for predicting its stability in a biological environment, which is a key factor for its potential therapeutic use.[3]
Q2: What are the primary routes of peptide degradation in vitro?
A2: Peptides can degrade through several pathways, broadly categorized as chemical and enzymatic.[3] Chemical degradation includes hydrolysis, deamidation, and oxidation.[4] Enzymatic degradation involves cleavage of peptide bonds by proteases and peptidases present in biological matrices like plasma or serum.[3][5][6]
Q3: What are the best practices for storing and handling this compound to minimize degradation?
A3: To ensure the stability of your peptide, it is recommended to store it in lyophilized form at -20°C or -80°C, protected from light.[7] Once reconstituted, prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can accelerate degradation.[7][8] For solutions, use sterile buffers and consider filtration to prevent microbial contamination.[7]
Q4: I am observing rapid loss of my peptide in my in vitro assay. What could be the cause?
A4: Rapid degradation is often due to enzymatic activity in the chosen in vitro matrix (e.g., plasma, serum, or cell culture media).[9] Common enzymes in plasma, such as dipeptidyl peptidase-IV (DPP-IV) and other endo- and exopeptidases, can quickly cleave peptides.[5][6][10] Additionally, improper storage or handling, such as frequent freeze-thaw cycles, can also contribute to peptide loss.[7]
Q5: How can I inhibit enzymatic degradation in my in vitro experiments?
A5: The addition of protease inhibitor cocktails to your in vitro system is a common and effective method to prevent enzymatic degradation.[5][6] These cocktails contain a mixture of inhibitors that target a broad range of proteases. Alternatively, heat-inactivating the biological matrix (e.g., plasma) before the experiment can denature many of the degradative enzymes.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High variability between replicates | - Inconsistent pipetting- Incomplete solubilization of the peptide- Non-homogenous sample | - Use calibrated pipettes and proper technique.- Ensure the peptide is fully dissolved before starting the experiment. You may need to gently vortex or sonicate.[11]- Mix samples thoroughly before each time point. |
| Peptide appears unstable even in control (buffer only) samples | - Chemical instability (e.g., hydrolysis, oxidation)- Adsorption to plasticware- Contamination of buffer | - Check the pH of your buffer; some peptides are unstable at certain pH values.- Use low-binding microcentrifuge tubes and pipette tips.- Prepare fresh, sterile buffers for each experiment. |
| No degradation observed, even after extended incubation | - Inactive enzymes in the biological matrix- Incorrect assay conditions (e.g., temperature, pH)- Issues with the analytical method | - Use a fresh batch of plasma/serum or a positive control peptide known to be degraded.- Ensure the incubation is performed at the optimal temperature and pH for the enzymes (typically 37°C and pH 7.4).- Verify the sensitivity and linearity of your analytical method (e.g., HPLC, LC-MS). |
| Unexpected peaks in chromatogram | - Peptide fragments from degradation- Contaminants from the sample matrix or reagents- Formation of peptide adducts | - Use mass spectrometry (MS) to identify the masses of the new peaks and correlate them with potential cleavage sites.- Run a matrix blank (matrix without peptide) to identify background peaks.- Ensure high-purity solvents and reagents. |
Quantitative Data Summary
The following table presents hypothetical data for the in vitro degradation of Ac-RYYRWK-NH2 in human plasma. This data is for illustrative purposes to guide experimental design and data presentation.
| Time (minutes) | % Remaining Ac-RYYRWK-NH2 (Mean ± SD, n=3) |
| 0 | 100 ± 0 |
| 5 | 85.2 ± 3.1 |
| 15 | 62.7 ± 4.5 |
| 30 | 41.3 ± 2.8 |
| 60 | 18.9 ± 1.9 |
| 120 | 5.4 ± 0.8 |
Experimental Protocol: In Vitro Plasma Stability Assay
This protocol outlines a general procedure for assessing the stability of Ac-RYYRWK-NH2 in human plasma.
1. Materials:
-
This compound peptide
-
Human plasma (e.g., K2-EDTA as anticoagulant)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
Low-binding microcentrifuge tubes
-
Incubator or water bath at 37°C
-
HPLC or LC-MS system
2. Methods:
-
Peptide Stock Solution Preparation: Prepare a 1 mg/mL stock solution of Ac-RYYRWK-NH2 in an appropriate solvent (e.g., water or PBS).
-
Reaction Mixture Preparation:
-
Pre-warm human plasma and PBS to 37°C.
-
In a microcentrifuge tube, add 475 µL of pre-warmed human plasma.
-
Spike with 25 µL of the 1 mg/mL peptide stock solution to achieve a final concentration of 50 µg/mL.
-
Gently vortex to mix.
-
-
Incubation and Sampling:
-
Incubate the reaction mixture at 37°C.
-
At designated time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw a 50 µL aliquot of the reaction mixture.
-
-
Reaction Quenching:
-
Immediately add the 50 µL aliquot to a new tube containing 100 µL of ice-cold stop solution (e.g., ACN with 0.1% TFA) to precipitate plasma proteins and stop enzymatic activity.
-
Vortex vigorously and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
-
Sample Analysis:
-
Carefully transfer the supernatant to an HPLC vial.
-
Analyze the samples by reverse-phase HPLC or LC-MS to quantify the remaining parent peptide. A C18 column is typically used with a gradient of water/ACN containing 0.1% TFA.
-
-
Data Analysis:
-
Calculate the percentage of the parent peptide remaining at each time point relative to the 0-minute time point.
-
Plot the percent remaining versus time to determine the degradation profile.
-
Visualizations
Caption: Experimental workflow for the in vitro plasma stability assay.
Caption: Potential degradation pathways for Ac-RYYRWK-NH2 in vitro.
References
- 1. Page loading... [guidechem.com]
- 2. nbinno.com [nbinno.com]
- 3. In vivo degradation forms, anti-degradation strategies, and clinical applications of therapeutic peptides in non-infectious chronic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. Degradation and Stabilization of Peptide Hormones in Human Blood Specimens | PLOS One [journals.plos.org]
- 6. Degradation and Stabilization of Peptide Hormones in Human Blood Specimens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. genscript.com [genscript.com]
- 8. Strategies for overcoming protein and peptide instability in biodegradable drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Glucagon-like peptide-1 - Wikipedia [en.wikipedia.org]
- 11. glpbio.com [glpbio.com]
minimizing non-specific binding of Ac-RYYRWK-NH2 TFA
Welcome to the technical support center for Ac-RYYRWK-NH2 TFA. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing non-specific binding and to offer troubleshooting support for experiments involving this peptide.
Understanding the Challenge: Physicochemical Properties of Ac-RYYRWK-NH2
Ac-RYYRWK-NH2 is a hexapeptide with the sequence Ac-Arg-Tyr-Tyr-Arg-Trp-Lys-NH2. Its structure presents two key characteristics that contribute to a high potential for non-specific binding:
-
High Positive Charge: The presence of two Arginine (R) residues and one Lysine (K) residue gives the peptide a significant net positive charge at physiological pH. Its estimated isoelectric point (pI) is greater than 10. This high positive charge can lead to strong electrostatic interactions with negatively charged surfaces, such as plasticware, glass, and cell membranes.
-
Aromatic and Hydrophobic Residues: The peptide contains three aromatic residues: two Tyrosines (Y) and one Tryptophan (W). These residues can participate in hydrophobic and π-π stacking interactions, leading to adsorption onto hydrophobic surfaces of labware and non-target proteins.
The Trifluoroacetic acid (TFA) salt form is a common counter-ion used in peptide purification and does not typically interfere with biological assays at working dilutions, but it is important to ensure proper solubilization.
Troubleshooting Guides
This section provides troubleshooting advice in a question-and-answer format to address specific issues you may encounter.
Issue 1: Low or Inconsistent Peptide Recovery After Reconstitution or Dilution
Question: I've reconstituted my vial of this compound, but I'm seeing lower than expected concentrations or variability between aliquots. What could be the cause?
Answer: This is a common issue for highly charged and hydrophobic peptides due to their propensity to adsorb to labware surfaces.
Troubleshooting Steps:
-
Choice of Labware: Standard polypropylene and glass can readily bind the peptide.
-
Recommendation: Use low-retention or siliconized polypropylene tubes and pipette tips.
-
-
Initial Solubilization: The initial dissolution is critical.
-
Protocol: Briefly centrifuge the vial to collect all the lyophilized powder at the bottom. Reconstitute in a solvent appropriate for your experiment (e.g., sterile water, PBS, or a buffer containing a low percentage of organic solvent like acetonitrile or DMSO if necessary for solubility, though aqueous buffers are preferred for biological assays). Vortex thoroughly to ensure complete dissolution.
-
-
Pre-treatment of Labware: To saturate non-specific binding sites on your tubes and tips, you can pre-rinse them with a blocking solution.
-
Protocol: Before preparing your peptide dilutions, aspirate and dispense a solution of 1% Bovine Serum Albumin (BSA) in your assay buffer with the pipette tips you will be using. For tubes, incubate with 1% BSA for 30 minutes, then discard the solution and allow the tubes to air dry before use.
-
Issue 2: High Background Signal in Immunoassays (e.g., ELISA)
Question: I'm using this compound in an ELISA, and I'm observing a high background signal across my plate, even in the negative control wells. Why is this happening?
Answer: High background is likely due to the non-specific binding of the positively charged and hydrophobic peptide to the surfaces of the microplate wells or to the blocking agent itself.
Troubleshooting Steps:
-
Blocking Buffer Optimization: The choice and concentration of your blocking agent are crucial.
-
Recommendation: If you are using a standard blocker like BSA or non-fat milk, try optimizing its concentration. Sometimes, a higher concentration of blocker (e.g., 2-5% BSA) is needed. Alternatively, commercial protein-free blocking buffers can be effective.
-
-
Addition of Surfactants: Non-ionic surfactants can disrupt hydrophobic interactions.
-
Protocol: Include a low concentration of Tween-20 (0.05% - 0.1%) in your washing buffer and antibody/peptide dilution buffers.
-
-
Increased Ionic Strength: High salt concentrations can shield electrostatic interactions.
-
Protocol: Increase the NaCl concentration in your washing and dilution buffers. You can test a range from the standard 150 mM up to 500 mM.
-
-
pH Adjustment: Working at a pH closer to the peptide's pI can reduce its net charge. However, given the very high pI of Ac-RYYRWK-NH2, this is often not feasible without compromising the biological activity of antibodies or other proteins in the assay. Adjusting the ionic strength is generally a more practical approach.
Issue 3: Non-Specific Effects in Cell-Based Assays
Question: When I treat my cells with this compound, I'm observing cellular responses that are not consistent with NOP receptor activation, or I see effects even in cell lines that do not express the receptor. What is the likely cause?
Answer: The high positive charge of the peptide can cause it to interact non-specifically with the negatively charged cell membrane, potentially leading to membrane disruption or activation of signaling pathways independent of its intended receptor.
Troubleshooting Steps:
-
Inclusion of a Scrambled Peptide Control: Synthesize or purchase a peptide with the same amino acid composition but in a randomized sequence. This control will have a similar size and charge and can help differentiate sequence-specific (receptor-mediated) effects from non-specific effects.
-
Use of a NOP Receptor Antagonist: Pre-incubate your cells with a selective NOP receptor antagonist before adding Ac-RYYRWK-NH2. If the observed effect is blocked by the antagonist, it is likely receptor-mediated.
-
Buffer Composition: The composition of your cell culture medium or assay buffer can influence non-specific interactions.
-
Recommendation: Ensure your assay buffer contains physiological salt concentrations. The presence of serum proteins can also help to sequester the peptide and reduce non-specific membrane interactions. If performing the assay in a serum-free medium, consider adding a low concentration of purified BSA (0.1-1%) to the medium.
-
-
Dose-Response Curve: Perform a careful dose-response analysis. Non-specific effects often occur at higher concentrations. Determine the lowest effective concentration that elicits the desired receptor-mediated response.
Frequently Asked Questions (FAQs)
Q1: What is the best way to prepare a stock solution of this compound?
A1: We recommend preparing a high-concentration stock solution (e.g., 1-10 mM) in sterile, nuclease-free water or a buffer compatible with your downstream applications. Aliquot the stock solution into low-retention tubes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Q2: How can I quantify the concentration of my Ac-RYYRWK-NH2 solution accurately?
A2: Due to potential losses from adsorption, relying solely on calculated concentrations after dilution can be inaccurate. For precise quantification, UV spectroscopy is a reliable method. The Tryptophan and Tyrosine residues in the peptide absorb light at 280 nm. The theoretical molar extinction coefficient can be calculated based on the amino acid sequence.
Q3: Can I use glass vials for storing my peptide solutions?
A3: It is highly discouraged. The negatively charged surface of glass can lead to significant adsorption of the positively charged Ac-RYYRWK-NH2 peptide. If glass is unavoidable, it should be siliconized to create a more hydrophobic and less interactive surface.
Q4: What are the key components to include in my assay buffer to minimize non-specific binding?
A4: A well-formulated buffer is your first line of defense. Consider the following components:
-
A buffering agent to maintain a stable pH (e.g., PBS, Tris, HEPES).
-
A blocking protein such as 1% BSA.
-
A non-ionic surfactant like 0.05% Tween-20.
-
An optimized salt concentration (e.g., 150-300 mM NaCl).
Data Presentation
The following tables summarize recommended starting concentrations for various blocking agents and buffer components. Optimization will be required for your specific assay.
Table 1: Recommended Concentrations of Common Blocking Agents
| Blocking Agent | Application | Recommended Starting Concentration |
| Bovine Serum Albumin (BSA) | Immunoassays, Cell-based assays | 1 - 3% (w/v) |
| Casein (or Non-Fat Dry Milk) | Immunoassays (esp. Western Blot) | 3 - 5% (w/v) |
| Polyethylene Glycol (PEG) | Surface Coating | 0.1 - 1% (w/v) |
Table 2: Buffer Additives for Reducing Non-Specific Binding
| Additive | Purpose | Recommended Starting Concentration |
| Tween-20 | Disrupts hydrophobic interactions | 0.05 - 0.1% (v/v) |
| Triton X-100 | Disrupts hydrophobic interactions | 0.05 - 0.1% (v/v) |
| Sodium Chloride (NaCl) | Shields electrostatic interactions | 150 - 500 mM |
Experimental Protocols
Below are template protocols for common experimental workflows. These should be considered starting points and will likely require optimization.
Protocol 1: General Peptide Dilution for Assays
This protocol is designed to minimize loss of peptide due to surface adsorption during the preparation of working solutions.
-
Thaw a frozen aliquot of your high-concentration stock solution of Ac-RYYRWK-NH2 on ice.
-
Use an optimized assay buffer containing a blocking agent (e.g., 1% BSA) and a non-ionic surfactant (e.g., 0.05% Tween-20) for all dilutions.
-
Use only low-retention polypropylene tubes and pipette tips.
-
Prepare serial dilutions to achieve your final desired concentrations. Vortex gently after each dilution step.
-
Use the diluted peptide solutions immediately for the best results.
Protocol 2: ELISA Plate Blocking to Reduce Peptide Non-Specific Binding
This protocol outlines an enhanced blocking procedure for ELISAs involving highly charged peptides.
-
Coat the ELISA plate with your capture antibody or antigen as per your standard protocol. Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Prepare a blocking buffer consisting of your chosen blocking agent (e.g., 3% BSA) in a buffer with elevated salt concentration (e.g., PBS with 300 mM NaCl).
-
Add 200-300 µL of the blocking buffer to each well.
-
Incubate for 2 hours at room temperature or overnight at 4°C.
-
Wash the plate thoroughly (4-5 times) with your wash buffer before adding your peptide samples.
Visualizations
The following diagrams illustrate key concepts and workflows for minimizing non-specific binding.
Caption: Mechanisms of Ac-RYYRWK-NH2 non-specific binding.
Caption: Experimental workflow to minimize non-specific binding.
Validation & Comparative
Validating the Activity of Ac-RYYRWK-NH2 TFA in New Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The novel peptide Ac-RYYRWK-NH2 TFA, a synthetic hexapeptide, holds potential for various biological activities due to its primary structure, which features an alternating sequence of aromatic (Tyrosine, Tryptophan) and basic (Arginine, Lysine) amino acid residues. This structural motif is characteristic of many antimicrobial peptides (AMPs) and cell-penetrating peptides, suggesting its potential applications in antimicrobial development and as a therapeutic agent. This guide provides a framework for validating the activity of this compound in new assays, comparing its potential performance with other alternatives, and offering detailed experimental protocols.
Postulated Signaling Pathway and Mechanism of Action
Based on its structural characteristics, the primary hypothesized mechanism of action for this compound is the disruption of microbial cell membranes. The cationic nature of the arginine and lysine residues is expected to facilitate binding to negatively charged components of bacterial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. The hydrophobic and aromatic tryptophan and tyrosine residues are predicted to then insert into the lipid bilayer, leading to membrane permeabilization, leakage of cellular contents, and ultimately, cell death.[1][2]
References
A Comparative Guide to Ac-RYYRWK-NH2 TFA and Other Nop Receptor Agonists for Researchers
For researchers and professionals in drug development, the selection of an appropriate NOP (Nociceptin/Orphanin FQ receptor) agonist is a critical decision. This guide provides an objective comparison of the peptide agonist Ac-RYYRWK-NH2 TFA with other notable NOP receptor agonists, supported by experimental data to inform discovery and development efforts.
The NOP receptor, a member of the opioid receptor family, is a key target for developing novel analgesics and therapeutics for a range of neurological disorders. Ac-RYYRWK-NH2 is a potent and selective partial agonist for the NOP receptor, demonstrating no affinity for μ-, κ-, or δ-opioid receptors.[1][2] This guide will delve into its performance relative to other NOP agonists, focusing on binding affinity, functional activity, and the underlying signaling pathways.
Quantitative Comparison of NOP Receptor Agonists
The following tables summarize the in vitro pharmacological data for Ac-RYYRWK-NH2 and other selected NOP receptor agonists. Direct comparison between studies should be made with caution due to variations in experimental conditions.
Table 1: NOP Receptor Binding Affinity
| Compound | Receptor/Tissue Source | Radioligand | Kd (nM) | Ki (nM) | Reference |
| Ac-RYYRWK-NH2 | Rat Cortical Membranes | [3H]Ac-RYYRWK-NH2 | 0.071 | [3] | |
| Ac-RYYRWK-NH2 | Rat Frontal Cortex / CHO-ORL1 | [3H]nociceptin | ~Nociceptin | [4] | |
| Ro 64-6198 | Human ORL1 | OFQ | 0.389 | ||
| SCH 221510 | N/A | N/A | 0.3 |
Table 2: NOP Receptor Functional Activity
| Compound | Assay | Cell/Tissue Type | Parameter | Value | Reference |
| Ac-RYYRWK-NH2 | [35S]GTPγS Binding | Rat Frontal Cortex | Emax | 96% of Nociceptin | [4] |
| Ac-RYYRWK-NH2 | [35S]GTPγS Binding | CHO-ORL1 | Emax | 202% of baseline | [4] |
| Ac-RYYRWK-NH2 | cAMP Inhibition | CHO-ORL1 | % Inhibition | 58% | [4] |
| Ro 64-6198 | [35S]GTPγS Binding | N/A | EC50 | 38.9 nM | |
| Ro 64-6198 | cAMP Inhibition | N/A | IC50 | 32.4 nM | |
| SCH 221510 | Functional Assay | N/A | EC50 | 12 nM | |
| Nociceptin | [35S]GTPγS Binding | Rat Frontal Cortex | Emax | 174% of baseline | [4] |
| Nociceptin | [35S]GTPγS Binding | CHO-ORL1 | Emax | 311% of baseline | [4] |
| Nociceptin | cAMP Inhibition | CHO-ORL1 | % Inhibition | 77% | [4] |
NOP Receptor Signaling Pathways
Activation of the NOP receptor by an agonist like Ac-RYYRWK-NH2 initiates a cascade of intracellular signaling events. The canonical pathway involves coupling to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels. This activation also leads to the modulation of ion channels, specifically the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated Ca2+ channels.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of the key in vitro assays used to characterize NOP receptor agonists.
Radioligand Binding Assay
This assay is used to determine the binding affinity of a ligand for its receptor.
Protocol Summary:
-
Membrane Preparation: Cell membranes expressing the NOP receptor are isolated and prepared.
-
Incubation: Membranes are incubated with a fixed concentration of a radiolabeled NOP ligand (e.g., [3H]Ac-RYYRWK-NH2) and varying concentrations of the unlabeled test compound (the competitor).
-
Separation: The incubation mixture is rapidly filtered through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.
-
Washing: The filters are washed to remove non-specifically bound radioligand.
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The data is used to generate a competition curve, from which the IC50 (the concentration of competitor that inhibits 50% of specific radioligand binding) is determined. The Ki (inhibition constant) or Kd (dissociation constant) can then be calculated.
[35S]GTPγS Binding Assay
This functional assay measures the activation of G proteins following receptor stimulation by an agonist.
Protocol Summary:
-
Membrane Preparation: Cell membranes expressing the NOP receptor and associated G proteins are prepared.
-
Incubation: Membranes are incubated with a non-hydrolyzable GTP analog, [35S]GTPγS, GDP, and varying concentrations of the test agonist.
-
Separation: The reaction is terminated by rapid filtration, separating the G protein-bound [35S]GTPγS from the free radiolabel.
-
Quantification: The radioactivity on the filters is counted.
-
Data Analysis: The amount of [35S]GTPγS binding is plotted against the agonist concentration to determine the EC50 (the concentration of agonist that produces 50% of the maximal response) and the Emax (the maximum effect).
cAMP Accumulation Assay
This assay quantifies the inhibition of adenylyl cyclase activity, a downstream effect of NOP receptor activation.
Protocol Summary:
-
Cell Culture: Whole cells expressing the NOP receptor are cultured.
-
Stimulation: The cells are pre-treated with a phosphodiesterase inhibitor (to prevent cAMP degradation) and then stimulated with forskolin (to activate adenylyl cyclase) in the presence of varying concentrations of the NOP agonist.
-
Lysis and Detection: The cells are lysed, and the intracellular cAMP levels are measured, typically using a competitive immunoassay (e.g., HTRF, ELISA).
-
Data Analysis: The inhibition of forskolin-stimulated cAMP accumulation is plotted against the agonist concentration to determine the IC50.
Conclusion
This compound stands as a potent and selective partial agonist of the NOP receptor. Its pharmacological profile, characterized by high binding affinity and partial agonism in functional assays, makes it a valuable tool for investigating NOP receptor function. When compared to other NOP agonists, such as the full agonist Ro 64-6198, Ac-RYYRWK-NH2 exhibits a distinct efficacy profile that may be advantageous in certain therapeutic applications where a ceiling effect is desirable to mitigate potential side effects. The choice of agonist will ultimately depend on the specific research question or therapeutic goal, with this guide providing a foundational dataset to aid in that decision-making process.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. [3H]ac-RYYRWK-NH2, a novel specific radioligand for the nociceptin/orphanin FQ receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro characterization of Ac-RYYRWK-NH(2), Ac-RYYRIK-NH(2) and [Phe1Psi(CH(2)-NH)Gly2] nociceptin(1-13)NH(2) at rat native and recombinant ORL(1) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Battle of NOP Receptor Ligands: Ac-RYYRWK-NH2 TFA vs. Nociceptin/Orphanin FQ in Functional Assays
For researchers, scientists, and drug development professionals, understanding the nuanced functional differences between synthetic and endogenous ligands is critical for advancing therapeutic design. This guide provides an objective comparison of the synthetic peptide Ac-RYYRWK-NH2 TFA and the endogenous neuropeptide Nociceptin/Orphanin FQ (N/OFQ) in key functional assays that probe their interaction with the Nociceptin receptor (NOP), a G protein-coupled receptor with significant therapeutic potential.
This comparison delves into quantitative data from [35S]GTPγS binding and cAMP accumulation assays, outlines detailed experimental protocols, and visualizes the underlying signaling pathways and experimental workflows.
Quantitative Functional Comparison
The functional activity of Ac-RYYRWK-NH2 and N/OFQ at the NOP receptor has been evaluated in several key in vitro assays. The following tables summarize their potency (pEC50) and maximal effect (Emax) in [35S]GTPγS binding and inhibition of cAMP accumulation assays, highlighting the partial agonist nature of Ac-RYYRWK-NH2 compared to the full agonism of the endogenous ligand, N/OFQ.[1]
Table 1: [35S]GTPγS Binding Assay in CHO-hNOP Cell Membranes [1]
| Compound | pEC50 (M) | Emax (% of N/OFQ) |
| Nociceptin/Orphanin FQ | 8.7 ± 0.1 | 100 |
| Ac-RYYRWK-NH2 | 8.5 ± 0.1 | 65 ± 3 |
Table 2: Inhibition of Forskolin-Stimulated cAMP Accumulation in CHO-hNOP Cells [1]
| Compound | pEC50 (M) | Emax (% Inhibition) |
| Nociceptin/Orphanin FQ | 8.9 ± 0.1 | 77 ± 2 |
| Ac-RYYRWK-NH2 | 8.8 ± 0.1 | 58 ± 2 |
Note on Calcium Mobilization Assays: While calcium mobilization assays are a common method for assessing NOP receptor function, particularly in cells co-expressing chimeric G-proteins like Gαqi5, a direct quantitative comparison of Ac-RYYRWK-NH2 and N/OFQ in this specific assay format was not available in the reviewed literature.
Understanding the Signaling Landscape
Activation of the NOP receptor by both N/OFQ and Ac-RYYRWK-NH2 initiates a cascade of intracellular events. As a Gi/o-coupled receptor, its canonical signaling pathway involves the inhibition of adenylyl cyclase and the modulation of ion channel activity.
Caption: NOP Receptor Signaling Pathway.
A Glimpse into the Laboratory: Experimental Workflows
The functional characterization of these peptides relies on precise experimental procedures. Below are diagrams illustrating the typical workflows for the key assays discussed.
[35S]GTPγS Binding Assay
This assay measures the activation of G-proteins, a proximal event to receptor activation. The binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to Gα subunits is quantified.
Caption: [³⁵S]GTPγS Binding Assay Workflow.
cAMP Accumulation Assay
This assay quantifies the inhibition of adenylyl cyclase activity, a downstream effector of Gi/o-coupled receptors.
Caption: cAMP Accumulation Assay Workflow.
Detailed Experimental Protocols
[35S]GTPγS Binding Assay
This protocol is adapted from methodologies used for characterizing NOP receptor agonists.
-
Membrane Preparation:
-
CHO cells stably expressing the human NOP receptor (CHO-hNOP) are harvested and homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged at low speed (e.g., 500 x g) to remove nuclei and cellular debris.
-
The supernatant is then centrifuged at high speed (e.g., 48,000 x g) to pellet the membranes.
-
The membrane pellet is washed and resuspended in assay buffer. Protein concentration is determined using a standard method (e.g., Bradford assay).
-
-
Assay Procedure:
-
The assay is performed in a final volume of 500 µL in polypropylene tubes.
-
Membranes (10-20 µg of protein) are incubated with various concentrations of the test peptides (N/OFQ or Ac-RYYRWK-NH2).
-
The assay buffer contains 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl2, and 10 µM GDP.
-
The reaction is initiated by the addition of 0.1 nM [35S]GTPγS.
-
The mixture is incubated at 30°C for 60 minutes.
-
Non-specific binding is determined in the presence of 10 µM unlabeled GTPγS. Basal binding is measured in the absence of any agonist.
-
-
Detection and Analysis:
-
The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.
-
Filters are washed multiple times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
The radioactivity retained on the filters is quantified by liquid scintillation counting.
-
Data are analyzed using non-linear regression to determine pEC50 and Emax values.
-
Inhibition of cAMP Accumulation Assay
This protocol outlines a common method for measuring the inhibition of adenylyl cyclase activity.
-
Cell Culture and Plating:
-
CHO-hNOP cells are cultured in appropriate media (e.g., DMEM/F12) supplemented with fetal bovine serum and antibiotics.
-
Cells are seeded into 96-well plates and grown to near confluency.
-
-
Assay Procedure:
-
The growth medium is removed, and cells are washed with serum-free medium.
-
Cells are pre-incubated for 15-30 minutes at 37°C with serum-free medium containing a phosphodiesterase inhibitor (e.g., 0.5 mM 3-isobutyl-1-methylxanthine, IBMX) to prevent cAMP degradation.
-
Varying concentrations of N/OFQ or Ac-RYYRWK-NH2 are added, followed immediately by a fixed concentration of forskolin (e.g., 5 µM) to stimulate adenylyl cyclase.
-
The plates are incubated for an additional 15-30 minutes at 37°C.
-
-
Detection and Analysis:
-
The reaction is stopped by aspirating the medium and lysing the cells with a lysis buffer.
-
The concentration of cAMP in the cell lysates is determined using a commercially available kit, such as a competitive enzyme immunoassay (EIA), a homogenous time-resolved fluorescence (HTRF) assay, or an AlphaScreen assay.
-
The results are expressed as a percentage of the cAMP level stimulated by forskolin alone.
-
Inhibitory concentration-response curves are generated, and pEC50 and Emax values are calculated.
-
References
A Comparative Guide to Ac-RYYRWK-NH2 TFA and UFP-101 in NOP Receptor Studies
In the landscape of nociceptin/orphanin FQ (NOP) receptor research, the selection of appropriate ligands is paramount for elucidating the receptor's physiological roles and therapeutic potential. This guide provides a detailed comparison of two key peptide ligands: Ac-RYYRWK-NH2 TFA, a potent partial agonist, and UFP-101, a highly potent and selective antagonist. This objective analysis is designed to assist researchers, scientists, and drug development professionals in making informed decisions for their NOP receptor studies.
Pharmacological Profile: A Head-to-Head Comparison
Ac-RYYRWK-NH2 and UFP-101 exhibit distinct pharmacological profiles at the NOP receptor. Ac-RYYRWK-NH2 acts as a potent and selective partial agonist, demonstrating high affinity for the NOP receptor with no significant affinity for classical opioid receptors (μ, δ, and κ).[1][2][3] In contrast, UFP-101 is a potent, selective, and competitive antagonist of the NOP receptor, displaying over 3000-fold selectivity against other opioid receptors.[4][5][6]
Table 1: Comparative Binding Affinities
| Ligand | Receptor | Species | Preparation | pKi | Ki (nM) | Kd (nM) |
| UFP-101 | Human NOP | CHO cells | Membranes | 10.24[4][5] | - | - |
| Ac-RYYRWK-NH2 | Rat NOP | Cortical Membranes | Membranes | - | - | 0.071[1][2] |
| Ac-RYYRWK-NH2 | ORL1 (NOP) | CHO cells | - | - | - | 1.5[] |
Table 2: Functional Activity at the NOP Receptor
| Ligand | Activity | Assay | Cell Line/Tissue | pA2 | Notes |
| UFP-101 | Antagonist | GTPγS Binding | CHOhNOP Membranes | 9.1[8] | Competitively antagonized N/OFQ effects.[8] |
| UFP-101 | Antagonist | cAMP Accumulation | CHOhNOP Cells | 7.1[8] | Competitively antagonized N/OFQ effects.[8] |
| UFP-101 | Antagonist | Isolated Tissues | Mouse, Rat, Guinea-pig | 7.3-7.7[8] | Competitively antagonized N/OFQ effects.[8] |
| Ac-RYYRWK-NH2 | Partial Agonist | GTPγS Binding | Rat Brain Membranes | - | Competitively antagonizes N/OFQ-stimulated binding.[] |
NOP Receptor Signaling Pathways
Activation of the NOP receptor, a G protein-coupled receptor (GPCR), initiates a cascade of intracellular signaling events.[9][10] The receptor primarily couples to inhibitory G proteins (Gαi/o), leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[9][11] NOP receptor activation also modulates ion channels, leading to the activation of inwardly rectifying potassium channels and the inhibition of calcium channels, which collectively inhibit neuronal firing.[9][12] Furthermore, NOP receptor signaling can involve mitogen-activated protein kinase (MAPK) cascades and β-arrestin pathways, which mediate receptor internalization and desensitization.[9][13]
Experimental Methodologies
Accurate characterization of NOP receptor ligands relies on robust and well-defined experimental protocols. The following sections detail the methodologies for key in vitro functional assays.
[³⁵S]GTPγS Binding Assay
This assay measures the functional activation of G protein-coupled receptors by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon receptor stimulation.[14]
Protocol:
-
Membrane Preparation: Membranes are prepared from cells stably expressing the NOP receptor (e.g., CHO-hNOP).[11]
-
Incubation: Membranes (5-10 µg of protein) are incubated in an assay buffer (e.g., 20 mM HEPES, 10 mM MgCl₂, 100 mM NaCl, pH 7.4) with [³⁵S]GTPγS (e.g., 0.05 nM) and GDP (e.g., 10 µM) in the presence of varying concentrations of the test ligand.[11][15]
-
Reaction Time and Temperature: The incubation is typically carried out for 60 minutes at 25°C or 30°C.[11][16]
-
Termination and Filtration: The reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B). The filters are then washed with ice-cold buffer to remove unbound radioligand.[15][16]
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.[16]
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS (e.g., 10 µM). Basal binding is measured in the absence of any stimulating ligand.[15] For antagonists like UFP-101, Schild analysis is performed to determine the pA₂ value.[17]
cAMP Accumulation Assay
This assay quantifies the inhibition of adenylyl cyclase activity, a downstream effect of NOP receptor activation, by measuring the levels of intracellular cAMP.
Protocol:
-
Cell Culture: Cells stably expressing the NOP receptor (e.g., CHO-hNOP) are cultured to an appropriate density.[18]
-
Stimulation: Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation and then stimulated with forskolin to increase basal cAMP levels.[19]
-
Ligand Treatment: Cells are then treated with varying concentrations of the test ligand (agonist or antagonist).
-
Lysis and Detection: After a defined incubation period, the cells are lysed, and the intracellular cAMP concentration is determined using a competitive binding assay, such as an AlphaScreen or a BRET-based assay.[18][20][21]
-
Data Analysis: For agonists, the EC₅₀ for the inhibition of forskolin-stimulated cAMP accumulation is calculated. For antagonists, the ability to reverse the inhibitory effect of a known agonist is measured to determine the pA₂ value.
Conclusion
This compound and UFP-101 represent valuable and distinct tools for the investigation of the NOP receptor system. Ac-RYYRWK-NH2 serves as a potent partial agonist, useful for studying the functional consequences of sub-maximal receptor activation. In contrast, UFP-101 is an indispensable tool for blocking NOP receptor signaling with high potency and selectivity, enabling the elucidation of the receptor's role in various physiological and pathological processes. The choice between these two ligands will ultimately depend on the specific aims of the research study. This guide provides the necessary comparative data and methodological insights to facilitate this decision-making process for researchers in the field.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. [3H]ac-RYYRWK-NH2, a novel specific radioligand for the nociceptin/orphanin FQ receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tryptophan replacement in the nociceptin/orphanin FQ receptor ligand Ac-RYYRWK-NH2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. UFP-101 | NOP Receptor Antagonists: R&D Systems [rndsystems.com]
- 8. [Nphe1,Arg14,Lys15]Nociceptin-NH2, a novel potent and selective antagonist of the nociceptin/orphanin FQ receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nociceptin receptor - Wikipedia [en.wikipedia.org]
- 10. NOP Receptor Signaling Cascades - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Differential In Vitro Pharmacological Profiles of Structurally Diverse Nociceptin Receptor Agonists in Activating G Protein and Beta-Arrestin Signaling at the Human Nociceptin Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Nociceptin/Orphanin FQ Receptor Structure, Signaling, Ligands, Functions, and Interactions with Opioid Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 14. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 15. pubcompare.ai [pubcompare.ai]
- 16. pubcompare.ai [pubcompare.ai]
- 17. UFP-101, a high affinity antagonist for the nociceptin/orphanin FQ receptor: radioligand and GTPgamma(35)S binding studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Endocytic Profiles of δ-Opioid Receptor Ligands Determine the Duration of Rapid but Not Sustained cAMP Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 19. elifesciences.org [elifesciences.org]
- 20. resources.revvity.com [resources.revvity.com]
- 21. resources.revvity.com [resources.revvity.com]
A Comparative Guide to NOP Receptor Ligands: Ac-RYYRWK-NH2 TFA vs. [Nphe1]N/OFQ(1-13)NH2
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two widely used peptide ligands targeting the Nociceptin/Orphanin FQ (NOP) receptor: the partial agonist Ac-RYYRWK-NH2 TFA and the antagonist [Nphe1]N/OFQ(1-13)NH2. The information presented herein is supported by experimental data to assist researchers in selecting the appropriate tool for their studies of the NOP receptor system.
Introduction to the Ligands
The NOP receptor, a member of the opioid receptor family, is a key target in pain modulation, anxiety, and other neurological processes. Understanding its function relies on the use of specific ligands to probe its activity.
-
This compound is a potent and selective hexapeptide partial agonist for the NOP receptor.[1][2][3][4] Its trifluoroacetate (TFA) salt is a common formulation.
-
[Nphe1]N/OFQ(1-13)NH2 is a modified 13-amino acid peptide that acts as a pure, selective, and competitive antagonist of the NOP receptor.[5][6][7] It is a crucial tool for investigating the physiological and pathological roles of the endogenous NOP receptor system.[8]
Comparative Data
The following tables summarize the key pharmacological parameters of Ac-RYYRWK-NH2 and [Nphe1]N/OFQ(1-13)NH2 based on published experimental data.
In Vitro Binding Affinity and Functional Activity
| Parameter | Ac-RYYRWK-NH2 | [Nphe1]N/OFQ(1-13)NH2 | Reference |
| Binding Affinity (Kd) | 0.071 nM (rat cortical membranes) | - | [1][9] |
| Antagonist Potency (pA2) | - | 6.0 - 6.7 (various in vitro preparations) | [10] |
| 6.6 (rat periaqueductal gray slices) | [5][6] | ||
| 5.8 - 6.2 (antagonizing Ac-RYYRWK-NH2 in rabbit ileum) | [11] | ||
| G-Protein Activation ([35S]GTPγS) | Partial Agonist | Antagonist | [12] |
| Emax | 96% (rat frontal cortex) | - | [12] |
| 202% (CHO cells expressing rat ORL1) | - | [12] | |
| cAMP Accumulation | Partial Agonist (58% inhibition) | Antagonist | [12] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the NOP receptor signaling pathway and a typical experimental workflow for characterizing NOP receptor ligands.
Caption: NOP receptor signaling pathway.
Caption: General experimental workflow.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Radioligand Binding Assay
This assay is used to determine the binding affinity of a ligand to its receptor.
-
Membrane Preparation: Membranes are prepared from cells or tissues expressing the NOP receptor.
-
Incubation: The membranes are incubated with a radiolabeled ligand (e.g., [3H]Ac-RYYRWK-NH2 or [3H]nociceptin) and varying concentrations of the unlabeled test compound.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Counting: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the inhibition constant (Ki) or the dissociation constant (Kd).[4][13]
[35S]GTPγS Binding Assay
This functional assay measures the activation of G-proteins following receptor stimulation.
-
Membrane Incubation: Cell membranes expressing the NOP receptor are incubated with the test compound, GDP, and the non-hydrolyzable GTP analog, [35S]GTPγS.[14]
-
Agonist Stimulation: Agonist binding to the receptor promotes the exchange of GDP for [35S]GTPγS on the Gα subunit.
-
Filtration and Counting: The reaction is stopped by filtration, and the amount of bound [35S]GTPγS is quantified by scintillation counting.[15]
-
Data Analysis: The results are expressed as a percentage of the maximal stimulation produced by a full agonist.[14]
cAMP Accumulation Assay
This assay measures the inhibition of adenylyl cyclase activity, a downstream effect of Gi/o-coupled receptor activation.
-
Cell Stimulation: Whole cells expressing the NOP receptor are first stimulated with forskolin to increase intracellular cAMP levels.
-
Ligand Addition: The test compound is then added to the cells.
-
cAMP Measurement: After incubation, the cells are lysed, and the intracellular cAMP concentration is measured using various methods, such as AlphaScreen or bioluminescence resonance energy transfer (BRET).[16][17][18]
-
Data Analysis: The inhibitory effect of the ligand on forskolin-stimulated cAMP accumulation is determined.
Mouse Tail-Withdrawal Assay
This in vivo assay assesses the antinociceptive effects of a compound.
-
Baseline Measurement: The baseline latency for a mouse to withdraw its tail from a source of thermal stimulus (e.g., warm water at 55°C) is recorded.[19]
-
Compound Administration: The test compound is administered, typically via intracerebroventricular (i.c.v.) injection.[19]
-
Latency Measurement: The tail-withdrawal latency is measured at various time points after drug administration. A cut-off time is used to prevent tissue damage.[19][20]
-
Data Analysis: The data are often expressed as percent antinociception, calculated from the change in withdrawal latency compared to the baseline.[19]
Conclusion
This compound and [Nphe1]N/OFQ(1-13)NH2 are indispensable tools for NOP receptor research, each with a distinct pharmacological profile. Ac-RYYRWK-NH2 serves as a potent partial agonist, useful for studying the functional consequences of submaximal receptor activation. In contrast, [Nphe1]N/OFQ(1-13)NH2 is a reliable antagonist for blocking NOP receptor activity and elucidating the roles of the endogenous N/OFQ system. The choice between these ligands will depend on the specific experimental goals. This guide provides the necessary data and methodological context to make an informed decision for your research needs.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Tryptophan replacement in the nociceptin/orphanin FQ receptor ligand Ac-RYYRWK-NH2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. Pharmacological characterization of nociceptin/orphanin FQ receptors, a novel opioid receptor family, in the midbrain periaqueductal gray - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [Nphe(1)]N/OFQ-(1-13)-NH(2) is a competitive and selective antagonist at nociceptin/orphanin FQ receptors mediating K(+) channel activation in rat periaqueductal gray slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. iris.unife.it [iris.unife.it]
- 9. [3H]ac-RYYRWK-NH2, a novel specific radioligand for the nociceptin/orphanin FQ receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. research.unipd.it [research.unipd.it]
- 11. [Nphe(1)]nociceptin-(1-13)NH(2) selectively antagonizes nociceptin effects in the rabbit isolated ileum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In vitro characterization of Ac-RYYRWK-NH(2), Ac-RYYRIK-NH(2) and [Phe1Psi(CH(2)-NH)Gly2] nociceptin(1-13)NH(2) at rat native and recombinant ORL(1) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 14. Differential In Vitro Pharmacological Profiles of Structurally Diverse Nociceptin Receptor Agonists in Activating G Protein and Beta-Arrestin Signaling at the Human Nociceptin Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubcompare.ai [pubcompare.ai]
- 16. Figure 5. [Gi signaling kinetics detected using...]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. resources.revvity.com [resources.revvity.com]
- 18. resources.revvity.com [resources.revvity.com]
- 19. Tail-withdrawal assay [bio-protocol.org]
- 20. Tail withdrawal assay [bio-protocol.org]
Unveiling the Functional Selectivity of Ac-RYYRWK-NH2 TFA: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive assessment of the functional selectivity of the synthetic peptide Ac-RYYRWK-NH2 TFA, a potent and selective ligand for the Nociceptin/Orphanin FQ (NOP) receptor, also known as the Orphanin FQ receptor-like 1 (ORL1). By objectively comparing its performance in activating distinct downstream signaling pathways and presenting supporting experimental data, this document serves as a valuable resource for researchers investigating NOP receptor pharmacology and developing novel therapeutics.
Executive Summary
Ac-RYYRWK-NH2 is a hexapeptide that demonstrates significant functional selectivity at the NOP receptor. Experimental evidence reveals that while it acts as a partial agonist in stimulating G-protein signaling, it behaves as a competitive antagonist in the recruitment of β-arrestin 2. This biased agonism, favoring the G-protein pathway over the β-arrestin pathway, distinguishes it from the endogenous ligand Nociceptin/Orphanin FQ (N/OFQ) and other synthetic NOP ligands. This unique pharmacological profile makes Ac-RYYRWK-NH2 a valuable tool for dissecting the differential roles of G-protein and β-arrestin signaling in NOP receptor function and a potential lead compound for the development of functionally selective drugs with improved therapeutic profiles.
Comparative Analysis of Signaling Pathway Activation
The functional selectivity of Ac-RYYRWK-NH2 is most evident when comparing its activity in G-protein activation assays, such as [³⁵S]GTPγS binding, and β-arrestin recruitment assays.
Quantitative Data Summary
The following table summarizes the in vitro pharmacological profile of Ac-RYYRWK-NH2 in comparison to the endogenous full agonist N/OFQ. Data is compiled from studies utilizing Chinese Hamster Ovary (CHO) cells expressing the human NOP receptor.
| Ligand | Assay | Potency (pEC₅₀) | Efficacy (Eₘₐₓ % vs. N/OFQ) |
| Ac-RYYRWK-NH₂ | [³⁵S]GTPγS Binding (G-protein) | 8.3 | 44% (Partial Agonist)[1] |
| β-arrestin 2 Recruitment | - | Inactive (Antagonist)[2] | |
| N/OFQ | [³⁵S]GTPγS Binding (G-protein) | 9.0 | 100% (Full Agonist)[1] |
| β-arrestin 2 Recruitment | 8.02 | 100% (Full Agonist)[2] |
Note: In some literature, Ac-RYYRWK-NH₂ is referred to as Ac-RYYRIK-NH₂, which is a close analog with a similar pharmacological profile.
Signaling Pathways and Experimental Workflow
The diagrams below illustrate the key signaling pathways of the NOP receptor and the experimental workflow used to assess the functional selectivity of ligands like Ac-RYYRWK-NH2.
Detailed Experimental Protocols
[³⁵S]GTPγS Binding Assay (for G-protein Activation)
This assay measures the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins upon receptor activation.
Materials:
-
Membranes from CHO cells stably expressing the human NOP receptor.
-
[³⁵S]GTPγS (specific activity ~1250 Ci/mmol).
-
GDP, GTPγS (unlabeled).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA.
-
Scintillation cocktail.
-
Glass fiber filters (e.g., Whatman GF/B).
Procedure:
-
Cell membranes (10-20 µg of protein) are incubated in the assay buffer.
-
Add GDP to a final concentration of 10 µM.
-
Add varying concentrations of Ac-RYYRWK-NH2 or the reference ligand.
-
Initiate the binding reaction by adding [³⁵S]GTPγS to a final concentration of 0.1 nM.
-
Incubate the mixture for 60 minutes at 30°C.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters three times with ice-cold assay buffer.
-
Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Non-specific binding is determined in the presence of 10 µM unlabeled GTPγS. Basal binding is measured in the absence of any agonist.
-
Data are analyzed using non-linear regression to determine pEC₅₀ and Eₘₐₓ values.
β-arrestin 2 Recruitment Assay (BRET)
This assay measures the recruitment of β-arrestin 2 to the activated NOP receptor using Bioluminescence Resonance Energy Transfer (BRET).
Materials:
-
HEK-293 cells co-expressing the human NOP receptor fused to Renilla luciferase (NOP-Rluc) and β-arrestin 2 fused to a fluorescent protein (e.g., YFP-β-arrestin 2).
-
Coelenterazine h (luciferase substrate).
-
Assay Buffer: Phosphate-buffered saline (PBS) with 0.5 mM MgCl₂ and 0.1% glucose.
Procedure:
-
Seed the transfected HEK-293 cells in a 96-well microplate.
-
Incubate the cells for 24-48 hours.
-
Replace the culture medium with the assay buffer.
-
Add varying concentrations of Ac-RYYRWK-NH2 or the reference ligand to the wells.
-
Add the luciferase substrate, coelenterazine h, to a final concentration of 5 µM.
-
Incubate for 5-10 minutes at 37°C.
-
Measure the luminescence signals at the emission wavelengths of both the donor (Rluc) and the acceptor (YFP) using a microplate reader capable of BRET measurements.
-
The BRET ratio is calculated as the ratio of the acceptor emission to the donor emission.
-
Data are analyzed using a sigmoidal dose-response model to determine pEC₅₀ and Eₘₐₓ values.[2]
Conclusion
The experimental data clearly demonstrate that this compound exhibits significant functional selectivity at the NOP receptor. Its ability to act as a partial agonist for G-protein signaling while simultaneously antagonizing β-arrestin 2 recruitment highlights its potential as a biased ligand. This unique profile offers a valuable tool for researchers to explore the distinct physiological consequences of activating these two major signaling arms of the NOP receptor. Furthermore, the development of such functionally selective compounds may pave the way for novel therapeutic agents with enhanced efficacy and reduced side effects for a variety of disorders, including pain, anxiety, and substance abuse.
References
- 1. In vitro characterization of Ac-RYYRWK-NH(2), Ac-RYYRIK-NH(2) and [Phe1Psi(CH(2)-NH)Gly2] nociceptin(1-13)NH(2) at rat native and recombinant ORL(1) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological Profile of Nociceptin/Orphanin FQ Receptors Interacting with G-Proteins and β-Arrestins 2 | PLOS One [journals.plos.org]
Cross-Validation of Ac-RYYRWK-NH2 TFA Effects in Different Cell Lines: A Comparative Guide
This guide provides a comprehensive comparison of the in vitro pharmacological effects of the synthetic peptide Ac-RYYRWK-NH2, a potent and selective partial agonist for the Nociceptin receptor (NOP), also known as the opioid receptor-like 1 (ORL1) receptor.[1] The performance of Ac-RYYRWK-NH2 is compared with the endogenous ligand Nociceptin/Orphanin FQ (N/OFQ) and the non-peptide NOP agonist Ro 64-6198 across various cell lines and functional assays. This guide is intended for researchers, scientists, and drug development professionals working on NOP receptor pharmacology.
Comparative Efficacy and Potency of NOP Receptor Agonists
The following table summarizes the in vitro functional activity of Ac-RYYRWK-NH2 in comparison to N/OFQ and Ro 64-6198. The data is compiled from studies utilizing Chinese Hamster Ovary (CHO) and Human Embryonic Kidney (HEK293) cells expressing the human NOP receptor. The key functional assays include [³⁵S]GTPγS binding, which measures G-protein activation, and cAMP inhibition, a downstream signaling event.
| Compound | Cell Line | Assay | Potency (pEC₅₀ / pKᵢ) | Efficacy (% of N/OFQ) | Reference |
| Ac-RYYRWK-NH2 | CHO-hNOP | [³⁵S]GTPγS Binding | 9.0 | 96% | [1] |
| CHO-hNOP | cAMP Inhibition | 8.7 | 58% | [1] | |
| N/OFQ (endogenous ligand) | CHO-hNOP | [³⁵S]GTPγS Binding | 9.2 | 100% | [1] |
| CHO-hNOP | cAMP Inhibition | 9.1 | 100% | [1] | |
| Ro 64-6198 | HEK293-hNOP | [³⁵S]GTPγS Binding | 8.6 | ~100% (Full Agonist) | [2] |
| CHO-hNOP | cAMP Inhibition | Not explicitly stated, but potent agonist | Full Agonist | [3] |
Note: Potency is expressed as pEC₅₀ for functional assays and pKᵢ for binding assays. Efficacy is presented relative to the maximal effect of the endogenous ligand N/OFQ.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate the replication and validation of these findings.
[³⁵S]GTPγS Binding Assay
This assay determines the ability of a ligand to activate G-protein coupling to the NOP receptor.
-
Cell Culture and Membrane Preparation:
-
CHO or HEK293 cells stably expressing the human NOP receptor are cultured in appropriate media (e.g., DMEM/F12 with 10% FBS).
-
Cells are harvested, and crude membranes are prepared by homogenization in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) followed by centrifugation. The final membrane pellet is resuspended in assay buffer.
-
-
Assay Procedure:
-
Membranes (10-20 µg of protein) are incubated in a final volume of 1 ml of assay buffer (50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4) containing 30 µM GDP and 0.1 nM [³⁵S]GTPγS.
-
Varying concentrations of the test compound (e.g., Ac-RYYRWK-NH2, N/OFQ) are added.
-
The mixture is incubated at 30°C for 60 minutes.
-
The reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B).
-
Filters are washed with ice-cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is quantified by liquid scintillation counting.
-
-
Data Analysis:
-
Non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS (e.g., 10 µM).
-
Data are analyzed using non-linear regression to determine Emax (maximal stimulation) and EC₅₀ (concentration producing 50% of maximal stimulation) values.
-
cAMP Inhibition Assay
This assay measures the functional consequence of NOP receptor activation, which is coupled to Gi/o proteins and thus inhibits adenylyl cyclase activity.
-
Cell Culture:
-
CHO or HEK293 cells expressing the NOP receptor are seeded in 96-well plates and grown to near confluency.
-
-
Assay Procedure:
-
The culture medium is replaced with a stimulation buffer (e.g., HBSS containing 0.5 mM IBMX, a phosphodiesterase inhibitor).
-
Cells are pre-incubated with varying concentrations of the test agonist for 10-15 minutes.
-
Adenylyl cyclase is then stimulated with forskolin (e.g., 5 µM) for an additional 15-30 minutes at 37°C.
-
The reaction is stopped by cell lysis.
-
-
cAMP Quantification:
-
The intracellular cAMP levels are determined using a commercially available kit, such as a competitive immunoassay (e.g., HTRF, ELISA, or AlphaScreen).
-
-
Data Analysis:
-
The concentration-response curves for the inhibition of forskolin-stimulated cAMP accumulation are plotted, and IC₅₀ values (concentration causing 50% inhibition) are calculated using non-linear regression.
-
Visualizing NOP Receptor Signaling and Experimental Workflow
To illustrate the underlying mechanisms and experimental design, the following diagrams are provided.
Caption: NOP Receptor Signaling Pathway.
References
Ac-RYYRWK-NH2 TFA: A Comparative Review of a Potent NOP Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the peptide Ac-RYYRWK-NH2, a potent and selective partial agonist for the nociceptin/orphanin FQ (N/OFQ) receptor (NOP), also known as the opioid receptor-like 1 (ORL1) receptor.[1][2][3][4] Its performance is evaluated against other NOP receptor ligands, supported by experimental data from in vitro studies.
Performance Comparison of NOP Receptor Agonists
The following tables summarize the binding affinity and functional activity of Ac-RYYRWK-NH2 in comparison to the endogenous ligand nociceptin and other synthetic ligands.
Table 1: Receptor Binding Affinity
| Compound | Receptor/Tissue | Kd (nM) | Ki (nM) | Bmax (fmol/mg protein) | Selectivity |
| [3H]Ac-RYYRWK-NH2 | Rat Cortical Membranes | 0.071 ± 0.018[1] | 22 ± 2[1] | No affinity for µ, κ, or δ-opioid receptors (IC50 > 4000 nM) | |
| Ac-RYYRWK-NH2 | NOP Receptor | 0.71 | Selective over µ, δ and κ opioid receptors | ||
| Ac-RYYRIK-NH2 | Rat ORL1 Receptors | ||||
| Nociceptin | Rat ORL1 Receptors | ||||
| [Phe1Ψ(CH2-NH)Gly2]nociceptin(1-13)NH2 (F/GNC13) | Rat ORL1 Receptors | ||||
| Dynorphin A | Rat ORL1 Receptors | ||||
| Naloxone | Rat ORL1 Receptors |
Kd: Dissociation constant; Ki: Inhibition constant; Bmax: Maximum receptor density. A lower Kd or Ki value indicates higher binding affinity.
Table 2: In Vitro Functional Activity
| Compound | Assay | Tissue/Cell Line | Emax (%) | pEC50 | pA2 |
| Ac-RYYRWK-NH2 | [35S]GTPγS Binding | Rat Frontal Cortex (CTX) | 96[5] | ||
| [35S]GTPγS Binding | CHO (ORL1) | 202[5] | |||
| cAMP Production | CHO (ORL1) | 58 (inhibition)[5] | |||
| Electrically Evoked Contractions | Rat Vas Deferens (VD) | 72 (inhibition)[5] | |||
| Electrically Evoked Contractions | Rat Anococcygeus (AC) | 66 (inhibition)[5] | |||
| Nociceptin | [35S]GTPγS Binding | Rat Frontal Cortex (CTX) | 174[5] | ||
| [35S]GTPγS Binding | CHO (ORL1) | 311[5] | |||
| cAMP Production | CHO (ORL1) | 77 (inhibition)[5] | |||
| Electrically Evoked Contractions | Rat Vas Deferens (VD) | 95 (inhibition)[5] | |||
| Electrically Evoked Contractions | Rat Anococcygeus (AC) | 98 (inhibition)[5] | |||
| Ac-RYYRIK-NH2 | [35S]GTPγS Binding | Rat Frontal Cortex (CTX) | 44[5] | 9.13[5] | |
| [35S]GTPγS Binding | CHO (ORL1) | 115[5] | |||
| cAMP Production | CHO (ORL1) | 49 (inhibition)[5] | |||
| Electrically Evoked Contractions | Rat Vas Deferens (VD) | 54 (inhibition)[5] | |||
| Electrically Evoked Contractions | Rat Anococcygeus (AC) | 37 (inhibition)[5] | 8.69[5] | ||
| [Phe1Ψ(CH2-NH)Gly2]nociceptin(1-13)NH2 (F/GNC13) | [35S]GTPγS Binding | Rat Frontal Cortex (CTX) | 44[5] | 8.59[5] | |
| [35S]GTPγS Binding | CHO (ORL1) | 136[5] | |||
| cAMP Production | CHO (ORL1) | 55 (inhibition)[5] | |||
| Electrically Evoked Contractions | Rat Anococcygeus (AC) | Small inhibition, reversed at higher concentrations[5] | 7.34[5] | ||
| Electrically Evoked Contractions | Rat Vas Deferens (VD) | Ineffective[5] | 7.32[5] |
Emax: Maximum effect; pEC50: Negative logarithm of the molar concentration of an agonist that produces 50% of the maximum possible effect; pA2: A measure of the potency of an antagonist.
Signaling Pathway and Experimental Workflows
The activation of the NOP receptor by an agonist like Ac-RYYRWK-NH2 initiates a signaling cascade that leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. This process is mediated by the Gi/o alpha subunit of the G-protein.
References
- 1. [3H]ac-RYYRWK-NH2, a novel specific radioligand for the nociceptin/orphanin FQ receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Tryptophan replacement in the nociceptin/orphanin FQ receptor ligand Ac-RYYRWK-NH2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. glpbio.com [glpbio.com]
- 5. In vitro characterization of Ac-RYYRWK-NH(2), Ac-RYYRIK-NH(2) and [Phe1Psi(CH(2)-NH)Gly2] nociceptin(1-13)NH(2) at rat native and recombinant ORL(1) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling Ac-RYYRWK-NH2 TFA
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Ac-RYYRWK-NH2 TFA. The following procedural guidance is designed to ensure safe operational handling and disposal of this peptide trifluoroacetate salt.
Hazard Identification and Risk Assessment
This compound is a salt comprised of the synthetic peptide Ac-RYYRWK-NH2 and trifluoroacetic acid (TFA) as a counter-ion. While specific toxicity data for the peptide moiety is not available, it is prudent to treat it as a potentially hazardous substance. The primary, well-defined hazards are associated with the TFA component.
-
Trifluoroacetic Acid (TFA) : TFA is a strong acid that is corrosive and can cause severe skin burns and eye damage.[1][2] Inhalation of its vapors can be harmful and cause respiratory tract irritation.[3]
-
Peptide Component : The toxicological properties of the peptide itself have not been fully investigated. Therefore, good laboratory practice dictates treating the compound as hazardous to avoid direct contact.[4]
Due to these hazards, all handling of this compound should be performed with appropriate personal protective equipment and within a controlled laboratory environment.
Personal Protective Equipment (PPE)
The use of appropriate PPE is mandatory to minimize exposure risk. Always wear the following when handling this compound in either solid or solution form.
| PPE Item | Specification | Rationale |
| Eye Protection | Chemical splash goggles | Protects eyes from splashes of solutions containing corrosive TFA.[5] Safety glasses may not provide adequate protection from splashes. |
| Hand Protection | Nitrile or other chemically resistant gloves | Protects skin from direct contact with the peptide and corrosive TFA. Check glove compatibility with TFA. |
| Body Protection | Laboratory coat | Protects skin and personal clothing from contamination.[5] |
| Clothing | Full-length pants and closed-toe shoes | Ensures no skin is exposed between the lab coat and footwear.[5] |
| Respiratory | Use in a chemical fume hood | A fume hood is essential to avoid inhaling TFA vapors, especially when handling stock solutions or large quantities.[6][7] |
Operational and Handling Plan
Adherence to a strict operational protocol is essential for safety. The following workflow outlines the key steps for handling this compound from receipt to disposal.
Caption: General workflow for handling this compound.
Storage: Store the peptide in a tightly sealed container in a dry, well-ventilated place, away from incompatible materials such as strong bases and oxidizing agents.[3][8]
First Aid Procedures
Immediate and appropriate first aid is critical in the event of an exposure.
| Exposure Route | First Aid Protocol |
| Skin Contact | Immediately remove all contaminated clothing. Rinse the affected skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[2][3] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][8] |
| Inhalation | Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[3][9] |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[4][9] |
Spill and Disposal Plan
Proper management of spills and waste is crucial to prevent environmental contamination and further exposure.
Spill Response:
The appropriate response to a spill depends on its size and nature.
Caption: Decision workflow for responding to a chemical spill.
Waste Disposal:
Waste containing this compound is considered hazardous waste due to the TFA component.
-
Do not pour waste down the drain. [8]
-
Collect all liquid waste (from experiments, cleaning, etc.) in a designated, closed, and properly labeled hazardous waste container.[8] The label should clearly state "Hazardous Waste" and list the chemical contents.
-
Solid waste, such as contaminated pipette tips, gloves, and weighing paper, should be double-bagged, sealed, and placed in a designated solid hazardous waste container.[8]
-
Arrange for waste disposal through your institution's Environmental Health & Safety (EH&S) department.[8]
Protocol for TFA Counter-Ion Exchange
In many biological applications, the presence of TFA can be problematic.[10][11] A common procedure is to exchange the TFA counter-ion for a more biocompatible one, such as acetate or hydrochloride.
Protocol: TFA to Hydrochloride (HCl) Salt Exchange
This protocol is adapted from standard laboratory procedures for peptide salt exchange.[10][12]
-
Dissolution : Dissolve the peptide TFA salt in distilled water to a concentration of approximately 1 mg/mL.
-
Acidification : Add a stock solution of 100 mM HCl to the peptide solution to achieve a final HCl concentration of 2-10 mM.
-
Incubation : Let the solution stand at room temperature for at least one minute to allow for ion exchange.
-
Freezing : Flash-freeze the solution using liquid nitrogen or a -80°C freezer.
-
Lyophilization : Lyophilize the frozen solution overnight to remove the water and the volatile free TFA.
-
Repetition : To ensure complete removal of TFA, repeat steps 1-5 at least two more times.
-
Final Product : After the final lyophilization, the peptide will be in its hydrochloride salt form. Re-dissolve in the desired buffer for your experiment.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. Peptide Synthesis - Peptide Protein Research Ltd (PPR Ltd) - Peptide Protein Research (PPR Ltd) [peptidesynthetics.co.uk]
- 5. m.youtube.com [m.youtube.com]
- 6. americanpeptidesociety.org [americanpeptidesociety.org]
- 7. jove.com [jove.com]
- 8. ehs.washington.edu [ehs.washington.edu]
- 9. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 10. lifetein.com [lifetein.com]
- 11. TFA removal service - SB-PEPTIDE - Peptide synthesis [sb-peptide.com]
- 12. peptide.com [peptide.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
